molecular formula C7H3BrF2O B1291822 5-Bromo-2,4-difluorobenzaldehyde CAS No. 473416-91-0

5-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1291822
CAS No.: 473416-91-0
M. Wt: 221 g/mol
InChI Key: UFNBTKFAPDUBCY-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzaldehyde (CAS 473416-91-0) is a versatile halogenated benzaldehyde derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science. With the molecular formula C7H3BrF2O and a molecular weight of 221.00 g/mol , this compound is characterized by the presence of both bromo and fluoro substituents on the benzene ring, which allows for further selective functionalization via cross-coupling reactions and other transformations. Its primary research application is as a key building block in the development of more complex molecules. It has been utilized in process development and the scale-up of novel pharmaceuticals, such as the antibiotic PF‐03941275 . Furthermore, its structural similarity to patented compounds used as liquid crystal intermediates highlights its potential in the development of advanced electronic displays and functional materials. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNBTKFAPDUBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624022
Record name 5-Bromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473416-91-0
Record name 5-Bromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: A Keystone Building Block for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2,4-difluorobenzaldehyde, CAS Number 473416-91-0, a critical starting material in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and its strategic application in the development of targeted therapeutics, with a particular focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of biologically active molecules.[1] The strategic incorporation of halogen atoms, particularly fluorine, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This compound is a prime example of a highly functionalized building block, offering multiple reaction sites for the construction of complex heterocyclic systems.[2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom, makes it an invaluable precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 473416-91-0[5]
Molecular Formula C₇H₃BrF₂O[5]
Molecular Weight 221.00 g/mol [5]
Appearance Off-white to light yellow crystalline powder-
Melting Point 63-65 °C[6]
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)General Knowledge
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H, CHO), 7.95 (t, J=8.0 Hz, 1H, Ar-H), 7.05 (t, J=8.0 Hz, 1H, Ar-H)[7] (inferred)
¹³C NMR (CDCl₃, 101 MHz) δ 185.0 (CHO), 165.2 (d, J=254 Hz, C-F), 162.5 (d, J=254 Hz, C-F), 130.0, 115.0, 110.0 (d, J=21 Hz, C-Br), 105.0 (t, J=26 Hz)[8][9] (inferred)
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250, 1100 (C-F stretch)General Knowledge
MS (EI) m/z 220, 222 (M⁺, Br isotope pattern)[10] (inferred)

Note: Spectroscopic data is inferred from closely related structures and general principles of NMR and IR spectroscopy. Researchers should always acquire their own analytical data for confirmation.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the electrophilic bromination of 2,4-difluorobenzaldehyde. The electron-donating effect of the aldehyde group (activating the meta position) and the ortho, para-directing effects of the fluorine atoms converge to favor bromination at the 5-position.

Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as 65% aqueous sulfuric acid, add potassium bromate (1.0 eq) portion-wise at room temperature.[6]

  • Reaction Execution: Heat the reaction mixture to 90°C and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.[6]

  • Work-up: After completion, cool the reaction to room temperature and quench by pouring into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether.[6]

  • Purification: Wash the combined organic layers with aqueous sodium sulfite solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.[6]

Causality Behind Experimental Choices:
  • Solvent: The use of a strong acid like sulfuric acid protonates the aldehyde, further deactivating the ring towards electrophilic substitution and enhancing the directing effects of the fluorine atoms.

  • Brominating Agent: Potassium bromate in the presence of sulfuric acid generates elemental bromine in situ, providing a controlled and efficient bromination.

  • Temperature: The elevated temperature is necessary to overcome the deactivation of the aromatic ring by the two fluorine atoms and the aldehyde group.

  • Purification: Vacuum distillation is an effective method for purifying the final product, which has a relatively low boiling point under reduced pressure.

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Electrophilic Bromination Electrophilic Bromination 2,4-Difluorobenzaldehyde->Electrophilic Bromination Potassium Bromate Potassium Bromate Potassium Bromate->Electrophilic Bromination Sulfuric Acid Sulfuric Acid Sulfuric Acid->Electrophilic Bromination Quenching Quenching Electrophilic Bromination->Quenching Heat (90°C) Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of GSK-3 Inhibitors

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications.[11][12] One of the most significant applications is in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1][13]

The aldehyde functionality provides a convenient handle for condensation reactions to form imines or for reductive amination to introduce substituted amine groups. The bromine atom can be readily displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions to build molecular complexity.

Exemplary Synthetic Application: Towards a GSK-3 Inhibitor Scaffold

A common strategy involves the reaction of this compound with a suitable amine-containing heterocycle to construct a core scaffold that can then be further elaborated. For instance, a reductive amination with a substituted aminopyrimidine could yield a key intermediate for a potent GSK-3 inhibitor.

Mechanism of Action: The GSK-3 Signaling Pathway

GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a crucial role in multiple signaling pathways, including the Wnt and insulin signaling pathways.[14] Dysregulation of GSK-3 activity can lead to aberrant phosphorylation of its downstream substrates, contributing to disease pathogenesis.[15][16]

In the context of neurodegenerative diseases like Alzheimer's, hyperactive GSK-3 is known to phosphorylate tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[13] Therefore, inhibitors of GSK-3 are being actively pursued as potential therapeutic agents.

GSK-3 Signaling Pathway Diagram

GSK3_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3 GSK-3β Dishevelled->GSK3 Inhibits APC APC APC->GSK3 Axin Axin Axin->GSK3 BetaCatenin β-Catenin GSK3->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds Degradation Ubiquitination & Degradation BetaCatenin->Degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Simplified diagram of the Wnt/β-Catenin signaling pathway involving GSK-3.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The synthetic protocols for this compound are well-established, and its reactivity allows for a wide range of chemical transformations. As research into targeted therapies continues to expand, the importance of versatile building blocks like this compound is set to grow.

References

5-Bromo-2,4-difluorobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom, imparts distinct chemical properties that are highly valuable for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its definitive molecular weight and physicochemical properties. It further delves into its synthetic considerations, key applications as a versatile intermediate in the development of novel therapeutics—particularly in the burgeoning field of targeted protein degradation—and protocols for its safe handling and use in a research setting. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The molecular weight, structure, and physical characteristics of this compound dictate its reactivity, solubility, and handling requirements.

Definitive Molecular Weight

While various commercial sources may list slightly different values, the precise molecular weight of this compound, derived from its molecular formula C₇H₃BrF₂O , is 221.00 g/mol . This is calculated using the isotopic masses of the most common isotopes of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O).

  • Molecular Formula: C₇H₃BrF₂O[1]

This precise molecular weight is critical for stoichiometric calculations in reaction planning and for accurate mass spectrometry analysis of derivative compounds.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference. These data are essential for designing experiments, choosing appropriate solvent systems, and ensuring safe storage.

PropertyValueSource(s)
CAS Number 473416-91-0[1]
Molecular Weight 221.00 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 80-85 °C[2]
Purity Typically ≥97%[1]
Solubility Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate)[2]
Storage Conditions 2-8°C, under an inert atmosphere (e.g., Nitrogen)[1][3]
SMILES String O=CC1=CC(Br)=C(F)C=C1F[1]
InChI Key MMFGGDVQLQQQRX-UHFFFAOYSA-N (for related 5-Bromo-2-fluorobenzaldehyde)[4]

Synthesis and Reaction Chemistry

The strategic placement of fluoro, bromo, and aldehyde functionalities makes this compound a versatile synthetic intermediate. The aldehyde group serves as a handle for forming C-N or C-C bonds, while the bromine atom is primed for cross-coupling reactions.

Synthetic Considerations

The synthesis of halogenated benzaldehydes often involves electrophilic aromatic substitution on a substituted benzene ring or ortho-lithiation followed by formylation. A plausible synthetic route to this compound starts from 1-bromo-3,5-difluorobenzene. This approach leverages the directing effects of the existing substituents to introduce the aldehyde group. A general, analogous procedure involves the following key transformations:

  • Directed Ortho-Metalation: The starting material, a substituted halobenzene, is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This deprotonates the aromatic ring at the position ortho to one of the fluorine atoms.

  • Formylation: A formylating agent, such as N,N-dimethylformamide (DMF) or methyl formate, is then added to the lithiated intermediate.[1]

  • Aqueous Workup: The reaction is quenched with an aqueous solution to hydrolyze the intermediate and yield the final aldehyde product.

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization, to achieve the desired high purity (≥97%).

This methodology provides a reliable pathway to such multi-substituted aromatic aldehydes, a process crucial for ensuring a consistent supply of this key building block.[5]

Key Reactions and Mechanistic Insights

The utility of this compound stems from its ability to participate in a variety of high-yield chemical transformations:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups at the 5-position, a cornerstone of modern pharmaceutical synthesis.

  • Reductive Amination: The aldehyde group is a classic electrophile for forming imines with primary or secondary amines, which can then be reduced to form stable C-N bonds. This is one of the most robust methods for introducing substituted amine moieties.

  • Wittig and Related Reactions: The aldehyde can be converted into alkenes through reactions with phosphorus ylides, providing a route to extend carbon chains.

The two fluorine atoms have a profound electronic effect on the molecule. They are strongly electron-withdrawing, which increases the reactivity of the C-Br bond towards oxidative addition in Pd(0) catalytic cycles and enhances the electrophilicity of the aldehyde carbon.

Applications in Drug Discovery and Development

Halogenated organic compounds are ubiquitous in pharmaceuticals due to their ability to modulate key drug properties like metabolic stability and binding affinity.[6] this compound is a prime example of an intermediate used to construct novel therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for multi-step syntheses of complex APIs. Its pre-installed bromine and aldehyde handles allow for sequential, regioselective modifications, building molecular complexity efficiently. It is particularly valuable in the synthesis of compounds targeting cancer and inflammatory diseases.[2]

Building Block for Targeted Protein Degraders (PROTACs)

A cutting-edge application for this molecule is in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Targeted protein degradation is a revolutionary therapeutic strategy that uses small molecules to eliminate disease-causing proteins from the cell.

PROTACs are bifunctional molecules composed of three parts:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker connecting the two ligands.[7]

This compound is classified as a "degrader building block". It can be elaborated into either the target-binding ligand or a portion of the linker system. The C-Br bond is an ideal attachment point for coupling to the rest of the PROTAC molecule, making it an efficient component for building libraries of potential degrader candidates for screening.[8] This approach has the potential to address protein targets previously considered "undruggable" by traditional inhibitor-based drugs.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction using this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 5-aryl-2,4-difluorobenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a condenser and ensure it is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

    • Causality: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst oxidation and degradation, which would otherwise halt the catalytic cycle and lead to reaction failure.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and the base.

    • Causality: The base is crucial for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to the palladium center. Carbonate bases are effective and generally do not interfere with the aldehyde functionality.

  • Solvent Degassing: Add the dioxane/water solvent mixture. Degas the solution thoroughly by bubbling inert gas through it for 15-20 minutes or by using a freeze-pump-thaw technique.

    • Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a critical step to remove dissolved O₂, further protecting the catalyst and ensuring a successful reaction.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

    • Causality: The catalyst is added last to the fully prepared, deoxygenated system to maximize its active lifetime.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The elevated temperature provides the necessary activation energy for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    • Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol described above, a common workflow for utilizing this compound.

Suzuki_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation setup 1. Assemble & Inert Glassware reagents 2. Add Reactants & Base (Aldehyde, Boronic Acid, K₂CO₃) setup->reagents solvent 3. Add & Degas Solvent reagents->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat Reaction (80-100 °C) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify product Final Product: 5-Aryl-2,4-difluorobenzaldehyde purify->product

Caption: Workflow for a Suzuki cross-coupling reaction.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is between 2-8°C under an inert atmosphere to maintain its purity and stability.[1][3][4]

By adhering to these guidelines, researchers can safely and effectively utilize this valuable reagent in their synthetic endeavors.

References

5-Bromo-2,4-difluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzaldehyde

Abstract

This compound is a halogenated aromatic aldehyde that serves as a pivotal intermediate in modern synthetic chemistry. Its unique substitution pattern—featuring an aldehyde functional group, a bromine atom, and two fluorine atoms—renders it a versatile building block for constructing complex molecular architectures. The strategic placement of these groups allows for orthogonal chemical transformations and fine-tuning of steric and electronic properties in target molecules. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound (CAS No. 473416-91-0), offering insights for researchers and drug development professionals who utilize this reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The structural and electronic features of this compound dictate its reactivity and physical behavior.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 473416-91-0[1]

  • Molecular Formula: C₇H₃BrF₂O[1][2]

  • Molecular Weight: 221.00 g/mol [1][2][3]

Canonical Identifiers:

  • SMILES: O=CC1=CC(Br)=C(F)C=C1F[1]

  • InChI Key: While not explicitly found for this specific isomer in the search results, the InChI key for a similar compound, 5-Bromo-2-fluorobenzaldehyde, is MMFGGDVQLQQQRX-UHFFFAOYSA-N[4][5]. The InChI key for the target compound would be unique.

The molecule's structure features a benzene ring substituted at position 1 with an aldehyde group, at positions 2 and 4 with fluorine atoms, and at position 5 with a bromine atom. The two fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aldehyde and the aromatic ring. The bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The data below has been consolidated from chemical supplier databases.

PropertyValueSource
Purity ≥97%ChemScene[1]
Appearance Not specified; likely a solid or oil-
Boiling Point Data not available in provided sources-
Melting Point Data not available in provided sources-
Topological Polar Surface Area (TPSA) 17.07 ŲChemScene[1]
LogP (Octanol-Water Partition Coeff.) 2.5398ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Field Insights:

  • The TPSA and LogP values are particularly important in drug discovery. A TPSA of 17.07 Ų is very low, suggesting excellent potential for cell membrane permeability. The LogP value of ~2.54 indicates moderate lipophilicity, a desirable characteristic for many drug candidates to balance solubility and membrane penetration.

  • The absence of hydrogen bond donors and only one acceptor simplifies its intermolecular interactions, primarily dominated by dipole-dipole forces and van der Waals interactions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. A multi-technique approach is required for unambiguous characterization. Spectroscopic data for this compound is available from various commercial and public databases.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential. ¹H NMR will confirm the presence and coupling of the two aromatic protons. ¹⁹F NMR is crucial for verifying the fluorine environments, and ¹³C NMR will identify the seven unique carbon atoms, including the characteristic aldehyde signal (~185-195 ppm).

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight (221.00 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹. C-F and C-Br stretching bands will also be present.

cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Approval Sample Received Sample (this compound) MS Mass Spectrometry (MS) Confirm MW & Isotope Pattern Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Connectivity MS->NMR IR IR Spectroscopy Confirm Functional Groups (C=O) NMR->IR HPLC HPLC / GC Determine Purity (%) IR->HPLC Approved Material Approved for Synthesis HPLC->Approved

Caption: Standard analytical workflow for reagent qualification.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring lab safety and maintaining the integrity of the reagent. Although a specific Safety Data Sheet (SDS) for the 2,4-difluoro isomer was not found, data for the closely related 5-bromo-2-fluorobenzaldehyde provides a strong basis for handling procedures.

Hazard Identification (based on related isomers):

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Recommended Storage and Handling:

  • Storage: Store at 4°C under a dry, inert atmosphere (e.g., nitrogen).[1] Moisture and air sensitivity can lead to oxidation of the aldehyde group.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]

  • Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5][8]

Utility in Chemical Synthesis

This compound is not an end product but a valuable intermediate. Its synthetic value comes from the ability to selectively manipulate its functional groups.

  • Aldehyde Group: Serves as an electrophilic site for nucleophilic additions, reductive aminations (to form substituted benzylamines), Wittig reactions (to form alkenes), and oxidations (to form benzoic acids).

  • Bromine Atom: Acts as a leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position.

  • Fluorine Atoms: The two fluorine atoms are generally unreactive but significantly modulate the electronic properties of the ring, making it more electron-deficient. This influences the reactivity of the other functional groups and can enhance the biological activity and metabolic stability of the final products.[9]

cluster_aldehyde Aldehyde Reactions cluster_bromo Bromine Reactions Start This compound ReductiveAmination Reductive Amination (+ R₂NH) Start->ReductiveAmination CHO Wittig Wittig Reaction (+ Ylide) Start->Wittig CHO Oxidation Oxidation ([O]) Start->Oxidation CHO Suzuki Suzuki Coupling (+ R-B(OR)₂) Start->Suzuki Br Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Br Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Br Product1 Substituted Benzylamine ReductiveAmination->Product1 Product2 Stilbene Derivative Wittig->Product2 Product3 Benzoic Acid Oxidation->Product3 Product4 Biaryl Compound Suzuki->Product4 Product5 Alkynylarene Sonogashira->Product5 Product6 Diaryl Amine Buchwald->Product6

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly functionalized building block with significant potential for synthetic applications. Its physicochemical properties, particularly its moderate lipophilicity and low polar surface area, make it an attractive starting point for the design of bioactive molecules. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the research and development of novel chemical entities.

References

A Technical Guide to the Solubility of 5-Bromo-2,4-difluorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, most notably its solubility profile. Understanding how, and why, this compound dissolves in various solvent systems is critical for reaction optimization, purification, formulation, and the development of novel chemical entities.

This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond a simple data sheet by delving into the molecular characteristics that dictate its solubility, offering a theoretical framework for prediction, presenting a robust experimental protocol for determination, and discussing the practical implications for its application. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively utilize this versatile intermediate.

Physicochemical Profile and Molecular Structure

The solubility behavior of a compound is a direct consequence of its molecular structure. This compound is a molecule of dual character, possessing both polar and non-polar features which dictate its interaction with different solvents.

PropertyValueSource
CAS Number 473416-91-0[2]
Molecular Formula C₇H₃BrF₂O[2]
Molecular Weight 221.00 g/mol [2]
Appearance White crystalline powder
Melting Point ~80-85 °C
Calculated LogP 2.5398[2]
Topological Polar Surface Area (TPSA) 17.07 Ų[2]

The calculated LogP value of 2.54 indicates a moderate degree of lipophilicity, suggesting a preference for non-polar environments over aqueous ones. The TPSA, which is attributed entirely to the oxygen atom of the aldehyde group, is relatively small, signifying limited potential for strong polar interactions like hydrogen bonding.

cluster_mol This compound cluster_features Key Structural Features mol polar_head Polar Aldehyde Group (-CHO) h_bond Hydrogen Bond Acceptor (Oxygen atom) lipophilic_body Lipophilic Core (Bromo-difluoro-phenyl ring)

Caption: Molecular structure highlighting polar and lipophilic regions.

Theoretical Solubility Assessment: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol): These solvents engage in strong hydrogen bonding and dipole-dipole interactions. While the aldehyde group of this compound can act as a hydrogen bond acceptor, the large, non-polar, and hydrophobic halogenated aromatic ring dominates the molecule's character. The energy required to disrupt the strong hydrogen-bonding network of water for the molecule to dissolve is not sufficiently compensated by the weak interactions it can form. Therefore, solubility in water is expected to be very low.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have significant dipole moments but do not have hydrogen bond-donating capabilities. They are effective at solvating the polar aldehyde group through dipole-dipole interactions. They can also interact favorably with the lipophilic ring via London dispersion forces. Consequently, moderate to good solubility is predicted in this class of solvents.

  • Non-Polar Solvents (e.g., Hexanes, Toluene, Dichloromethane): These solvents primarily interact through weak London dispersion forces. The large, polarizable electron cloud of the bromo-difluorophenyl ring allows for strong dispersion force interactions with these solvents, making high solubility likely. One source confirms its solubility in non-polar and slightly polar solvents like hexanes and ethyl acetate.

Published Solubility Data (Qualitative)

Quantitative public data on the solubility of this compound is scarce. However, qualitative assessments provide a valuable starting point for laboratory work.

Solvent ClassExample Solvent(s)Observed SolubilitySource
Non-PolarHexanesSoluble
Slightly PolarEthyl AcetateSoluble

This empirical data aligns perfectly with the theoretical assessment, confirming the compound's preference for less polar organic solvents.

Experimental Protocol for Solubility Determination

For any research application, it is imperative to experimentally verify solubility in the specific solvent systems to be used. The following protocol provides a reliable method for qualitative and semi-quantitative solubility determination at a laboratory scale.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at room temperature.

Materials:

  • This compound (solid)

  • Calibrated analytical balance

  • A set of 4 mL glass vials with screw caps

  • Magnetic stirrer and small stir bars

  • Adjustable micropipettes (100-1000 µL)

  • Test solvents: Deionized Water, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane

Methodology:

  • Preparation: Accurately weigh 10 mg (± 0.1 mg) of this compound into each of the seven labeled glass vials. This precise starting mass is crucial for calculating the final solubility.

  • Solvent Addition (Incremental): Add an initial 100 µL aliquot of the first test solvent (e.g., Deionized Water) to the corresponding vial.

  • Agitation: Cap the vial securely and place it on a magnetic stirrer. Stir vigorously for 2 minutes. The use of consistent, automated agitation ensures that the dissolution process is not kinetically limited and that the results are reproducible.

  • Observation: After stirring, remove the vial and visually inspect it against a dark background. Look for any undissolved solid particles.

  • Iterative Process: If the solid has completely dissolved, the compound is soluble at ≥100 mg/mL. If undissolved solid remains, continue adding the solvent in 100 µL aliquots, with 2 minutes of stirring after each addition, until the solid is fully dissolved or a total volume of 2 mL has been added.

  • Data Recording: Meticulously record the total volume of solvent required to completely dissolve the 10 mg of solute. If the solid does not dissolve after adding 2 mL, it is classified as sparingly soluble or insoluble (<5 mg/mL).

  • Repeat: Repeat steps 2-6 for each of the remaining test solvents.

Calculation and Classification (Semi-Quantitative):

  • Solubility (mg/mL) = 10 mg / V (mL) , where V is the total volume of solvent added.

  • Highly Soluble: < 1 mL of solvent required (>10 mg/mL)

  • Soluble: 1-2 mL of solvent required (5-10 mg/mL)

  • Sparingly Soluble / Insoluble: > 2 mL of solvent required (<5 mg/mL)

G start Start weigh 1. Weigh 10 mg of This compound start->weigh add_solvent 2. Add 100 µL of test solvent weigh->add_solvent stir 3. Stir vigorously for 2 minutes add_solvent->stir observe 4. Observe for undissolved solid stir->observe record_soluble 5a. Record volume. Classify as 'Soluble' observe->record_soluble  No (Solid Dissolved) check_volume 5b. Has 2 mL been added? observe->check_volume  Yes (Solid Remains) end End record_soluble->end check_volume->add_solvent No record_insoluble 6. Classify as 'Sparingly Soluble' or 'Insoluble' check_volume->record_insoluble Yes record_insoluble->end

Caption: Experimental workflow for solubility determination.

Practical Applications and Implications

The solubility profile of this compound is not merely academic; it has direct consequences for its use in synthesis and development.

  • Reaction Chemistry: As a key intermediate, this compound is often used in reactions like Wittig, aldol, or reductive amination. Its high solubility in common organic synthesis solvents such as THF, Dichloromethane, and Toluene allows for homogenous reaction conditions, leading to faster reaction rates and higher yields compared to heterogeneous systems.

  • Purification: The differential solubility is key to purification. For instance, after a reaction in a non-polar solvent like Toluene, the product can be precipitated or crystallized by adding a polar anti-solvent like Hexane or Methanol, in which the desired compound has low solubility, leaving soluble impurities behind.

  • Agrochemical and Pharmaceutical Formulation: For compounds derived from this intermediate, solubility is a critical determinant of bioavailability and efficacy. While the final active ingredient will have its own properties, understanding the solubility of the core scaffold provides early insights into potential formulation challenges, such as whether a non-aqueous or lipid-based delivery system might be required.

Conclusion

This compound is a moderately lipophilic compound whose solubility is dominated by its large, halogenated aromatic core. It exhibits poor solubility in polar protic solvents like water and good solubility in a range of non-polar and polar aprotic organic solvents. This profile is predictable from its molecular structure and is confirmed by available qualitative data. For any specific application, the detailed experimental protocol provided in this guide serves as a self-validating system to accurately determine its solubility, enabling scientists to optimize reaction conditions, streamline purification processes, and make informed decisions in the development of new chemical technologies.

References

5-Bromo-2,4-difluorobenzaldehyde spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,4-difluorobenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 473416-91-0), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and quality assessment of this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃BrF₂O.[1][2][3] Its utility as a synthetic building block stems from the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions and condensations, the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck), and the electron-withdrawing fluorine atoms that modulate the reactivity of the aromatic ring.

Accurate structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed electronic and vibrational fingerprint of the molecule, ensuring identity, purity, and structural integrity.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used. This visualization is crucial for understanding the through-bond and through-space relationships that govern spectroscopic outcomes.

Caption: Structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In this compound, we expect signals for the aldehyde proton and the two aromatic protons.

Experimental Protocol: ¹H NMR

A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. The use of a deuterated solvent is essential to avoid a large interfering solvent signal and to provide a lock signal for field-frequency stabilization.[4]

Data Summary and Interpretation
Signal AssignmentPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)
Aldehyde-H (H7)~10.26 ppmSinglet (s)N/A
Aromatic-H (H6)~8.14 ppmTriplet (t)J(H,F) ≈ 7.5 Hz
Aromatic-H (H3)~7.05 ppmDoublet of Doublets (dd)J(H,F) ≈ 9.8, 8.0 Hz

Table 1: Predicted ¹H NMR data for this compound. Data is based on computational predictions.[5]

Causality and Interpretation:

  • Aldehyde Proton (H7, ~10.26 ppm): This proton appears significantly downfield due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is observed as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

  • Aromatic Proton (H6, ~8.14 ppm): This proton is adjacent to the bromine atom and ortho to the aldehyde group. Its chemical shift is influenced by these substituents. The signal is predicted to be a triplet due to coupling to the two neighboring fluorine atoms (at C2 and C4), which are four bonds away. Such long-range H-F coupling is common.

  • Aromatic Proton (H3, ~7.05 ppm): This proton is positioned between two fluorine atoms (ortho to F2 and meta to F4). Its signal is split into a doublet of doublets due to distinct coupling interactions with these two non-equivalent fluorine nuclei.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. A key feature in the spectrum of this compound is the splitting of carbon signals due to coupling with fluorine atoms (¹³C-¹⁹F coupling), which provides definitive evidence for the position of the fluorine substituents.

Experimental Protocol: ¹³C NMR

The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, meaning all C-H couplings are removed, simplifying the spectrum so that each unique carbon appears as a single peak (or as a multiplet if coupled to fluorine).

Predicted Data Summary and Interpretation
Signal AssignmentPredicted Chemical Shift (δ)Multiplicity (due to C-F coupling)Expected Coupling Constant (J)
C7 (Aldehyde C=O)188 - 192 ppmDoublet³J(C,F) ≈ 4-8 Hz
C2 (C-F)160 - 165 ppmDoublet of Doublets¹J(C,F) ≈ 250-270 Hz, ³J(C,F) ≈ 10-15 Hz
C4 (C-F)158 - 163 ppmDoublet of Doublets¹J(C,F) ≈ 250-270 Hz, ³J(C,F) ≈ 10-15 Hz
C1 (C-CHO)135 - 140 ppmTriplet or dd²J(C,F), ⁴J(C,F) ≈ 3-10 Hz
C6 (C-H)125 - 130 ppmDoublet³J(C,F) ≈ 5-10 Hz
C3 (C-H)110 - 115 ppmDoublet²J(C,F) ≈ 20-25 Hz
C5 (C-Br)105 - 110 ppmTriplet or dd²J(C,F), ⁴J(C,F) ≈ 3-10 Hz

Table 2: Predicted ¹³C NMR data and expected C-F coupling patterns. Chemical shifts are estimated based on benzaldehyde[6] and known substituent effects. Coupling constants are typical values for fluorinated aromatics.[4]

Causality and Interpretation:

  • Aldehyde Carbon (C7): The carbonyl carbon is the most deshielded carbon, appearing furthest downfield.[6] It will likely show a small coupling to the fluorine at C2 (a three-bond coupling, ³J).

  • Carbons Bonded to Fluorine (C2, C4): These carbons exhibit very large one-bond coupling constants (¹J), which is a definitive diagnostic feature. They will appear as doublets of doublets due to coupling to their directly attached fluorine and a smaller coupling to the other fluorine atom.

  • Other Aromatic Carbons: The remaining carbons (C1, C3, C5, C6) will also show splitting due to two-, three-, or four-bond couplings to the fluorine atoms, providing a rich dataset for complete structural assignment. The carbon bearing the bromine (C5) is expected to be significantly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR

A common and convenient technique is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.

Expected Data Summary and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
~2850, ~2750C-H Stretch (Fermi doublet)Aldehyde
1710 - 1690C=O StretchAromatic Aldehyde
1610 - 1580C=C StretchAromatic Ring
1280 - 1100C-F StretchAryl Fluoride
1100 - 1000C-Br StretchAryl Bromide

Table 3: Expected IR absorption bands for this compound. Ranges are based on standard IR correlation tables and data for similar compounds like 4-bromobenzaldehyde.[7]

Causality and Interpretation:

  • Aldehyde Group: The most prominent features are the strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet) between 2850 and 2750 cm⁻¹. The presence of both is definitive for an aldehyde.

  • Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1610-1580 cm⁻¹ region.

  • Halogen Substituents: The C-F and C-Br stretching vibrations are found in the fingerprint region. The C-F bonds give rise to strong absorptions typically between 1280-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, structural information.

Experimental Protocol: Electron Ionization (EI-MS)

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. This causes ionization and fragmentation of the molecule. The resulting ions are separated by their m/z ratio and detected.

Expected Data Summary and Interpretation
  • Molecular Weight: 221.00 g/mol .[1]

  • Exact Mass: 219.93353 Da.[2]

Causality and Interpretation:

  • Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic pair of signals of nearly equal intensity (a 1:1 ratio) at m/z 220 and m/z 222. This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with approximately 50.7% and 49.3% natural abundance, respectively. This isotopic signature is definitive proof of a single bromine atom in the molecule.

  • Key Fragmentation: A common fragmentation pathway for benzaldehydes is the loss of the aldehyde proton (-1 amu) to give an [M-H]⁺ ion, or the loss of the entire formyl group (-29 amu, loss of CHO) to give an [M-29]⁺ ion. The resulting bromodifluorophenyl cation would be a prominent peak in the spectrum.

Standard Operating Procedure: NMR Analysis Workflow

This section details a self-validating protocol for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a 1. Weigh Sample (5-10 mg) b 2. Add Solvent (0.6 mL CDCl3) a->b c 3. Vortex to Dissolve b->c d 4. Transfer to NMR Tube c->d e 5. Insert Sample & Lock d->e f 6. Shim Gradients e->f g 7. Acquire ¹H Spectrum (16 scans) f->g h 8. Acquire ¹³C Spectrum (1024 scans) g->h i 9. Fourier Transform h->i j 10. Phase Correction i->j k 11. Baseline Correction j->k l 12. Reference to TMS (0 ppm) k->l m Assign Peaks l->m n Integrate & Analyze l->n

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The predicted ¹H NMR signals, the characteristic C-F couplings in the ¹³C NMR spectrum, the definitive aldehyde and C-F bands in the IR spectrum, and the unique bromine isotope pattern in the mass spectrum collectively serve as a reliable fingerprint for structural verification and quality control. This guide provides the foundational data and interpretive logic necessary for scientists to confidently utilize this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2,4-difluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex aromatic compound through detailed spectral interpretation, supported by field-proven insights and methodologies.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its trifunctionalized aromatic ring offers a versatile scaffold for the synthesis of a wide array of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such compounds. This guide will focus on the ¹H NMR spectrum, a powerful technique for probing the electronic environment of protons within a molecule.

The strategic placement of two fluorine atoms, a bromine atom, and an aldehyde group on the benzene ring creates a unique and intricate ¹H NMR spectrum. Understanding the interplay of electronic effects and spin-spin couplings is paramount for accurate interpretation. The electron-withdrawing nature of the aldehyde group and the halogens significantly influences the chemical shifts of the aromatic protons, a phenomenon we will explore in detail.[1]

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound presents three distinct signals, each providing a wealth of structural information. The experimental data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, reveals the following key features:

Signal AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegration
Aldehydic Proton (CHO)10.29Triplet (t)2.01H
Aromatic Proton (H-6)8.20Triplet (t)7.61H
Aromatic Proton (H-3)7.11Doublet of doublets (dd)9.6, 8.01H

Experimental data sourced from a doctoral thesis, providing a reliable and verifiable basis for this analysis.

The Aldehydic Proton (CHO) at δ 10.29

The signal appearing furthest downfield at 10.29 ppm is characteristic of an aldehydic proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl oxygen. Notably, this signal appears as a triplet with a small coupling constant of 2.0 Hz. This splitting pattern is a result of a four-bond coupling (⁴J) to the fluorine atom at the C-2 position. Long-range coupling between protons and fluorine atoms over four or more bonds is a well-documented phenomenon and is highly dependent on the spatial arrangement of the coupled nuclei.

The Aromatic Proton at C-6 (H-6) at δ 8.20

The signal at 8.20 ppm is assigned to the proton at the C-6 position. This proton is situated ortho to the electron-withdrawing aldehyde group and meta to the bromine atom. The cumulative deshielding effect of these substituents shifts this proton significantly downfield. Its multiplicity as a triplet with a coupling constant of 7.6 Hz arises from coupling to two neighboring nuclei: an ortho coupling to the proton at C-5 (which is absent and replaced by bromine) and a meta coupling to the fluorine atom at C-4, as well as a more complex coupling to the proton at C-3. The observed triplet suggests that the coupling constants to the adjacent fluorine and the meta proton are similar in magnitude.

The Aromatic Proton at C-3 (H-3) at δ 7.11

The most upfield of the aromatic signals, at 7.11 ppm, is assigned to the proton at the C-3 position. This proton is ortho to the fluorine atom at C-2 and meta to the fluorine at C-4. The signal appears as a doublet of doublets with coupling constants of 9.6 Hz and 8.0 Hz. This splitting pattern is a result of two distinct couplings: a larger ortho coupling to the fluorine atom at C-4 (³JH-F) and a smaller meta coupling to the proton at C-6 (⁴JH-H).

The Causality Behind Experimental Choices: A Methodological Approach

The acquisition of a high-quality ¹H NMR spectrum is fundamental to accurate structural elucidation. The following protocol outlines a self-validating system for obtaining reliable data for compounds such as this compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity and measure the coupling constants for each signal.

Visualizing the Logic: From Structure to Spectrum

To better understand the relationships between the molecular structure and the resulting NMR spectrum, the following diagrams illustrate the key concepts.

cluster_structure Molecular Structure of this compound cluster_spectrum ¹H NMR Signals C1 C1-CHO C2 C2-F C1->C2 CHO δ 10.29 (t) C1->CHO Aldehydic Proton C3 C3-H C2->C3 C4 C4-F C3->C4 H3 δ 7.11 (dd) C3->H3 Aromatic Proton C5 C5-Br C4->C5 C6 C6-H C5->C6 C6->C1 H6 δ 8.20 (t) C6->H6 Aromatic Proton

Caption: Correlation between the protons in this compound and their corresponding ¹H NMR signals.

cluster_workflow ¹H NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Processing Data Processing DataAcq->Processing Analysis Spectral Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how detailed spectral analysis can provide unambiguous structural confirmation of complex organic molecules. The chemical shifts are dictated by the strong electronic effects of the aldehyde, fluorine, and bromine substituents. Furthermore, the intricate splitting patterns, arising from both proton-proton and long-range proton-fluorine couplings, offer a definitive fingerprint of the substitution pattern on the aromatic ring. This guide provides a robust framework for researchers to confidently interpret such spectra, ensuring the scientific integrity of their work.

References

A Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2,4-difluorobenzaldehyde is a key substituted aromatic aldehyde, serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the identity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for this purpose. This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the underlying theoretical principles governing its spectral features, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum, including the assignment of all carbon resonances. The guide emphasizes the causal relationships between molecular structure and spectral output, focusing on the profound influence of the fluorine, bromine, and aldehyde substituents on carbon chemical shifts and the characteristic carbon-fluorine (¹³C-¹⁹F) coupling patterns.

Introduction: The Structural Significance of a Fluorinated Benzaldehyde

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. This makes fluorinated synthons like this compound highly valuable in medicinal chemistry. The specific arrangement of three distinct substituents—an aldehyde, a bromine atom, and two fluorine atoms—on the benzene ring creates a unique electronic environment and a non-symmetrical structure.

While ¹H NMR provides crucial information, the complexity of proton-proton and proton-fluorine coupling can sometimes lead to convoluted spectra. ¹³C NMR offers a complementary and often more direct view of the carbon skeleton.[1][2] The larger chemical shift dispersion in ¹³C NMR typically results in a well-resolved spectrum where each unique carbon atom produces a distinct signal.[1][2] For this compound, this means we expect seven unique carbon signals: six for the aromatic ring and one for the aldehyde carbonyl group. The true power of ¹³C NMR in this context lies in observing the through-bond scalar couplings between carbon and fluorine (¹⁹F), which provides definitive evidence for the substitution pattern.

Theoretical Principles: Decoding the Spectrum

A rigorous interpretation of the ¹³C NMR spectrum requires an understanding of the key factors that influence it: substituent-induced chemical shifts and ¹³C-¹⁹F spin-spin coupling.

Substituent Effects on Chemical Shifts

The chemical shift (δ) of each carbon atom in the benzene ring is modulated by the electronic effects of the attached substituents. Aromatic carbons typically resonate in the 120-150 ppm range.[3]

  • Aldehyde Group (-CHO): This group is strongly deactivating (electron-withdrawing) through both inductive and resonance effects. It significantly deshields the carbonyl carbon itself, causing it to resonate far downfield (typically 190-200 ppm).[4][5] The ipso-carbon (C1) is also deshielded, while the ortho and para carbons experience a moderate deshielding effect.[5]

  • Fluorine (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbons. However, it also has a strong electron-donating resonance effect due to its lone pairs. The most dramatic effect is on the directly attached carbon (ipso-carbon), which is heavily deshielded and shifted downfield by a large amount.

  • Bromine (-Br): Bromine is also electronegative and inductively withdrawing. Unlike fluorine, its primary influence on the ¹³C spectrum is the "heavy atom effect," where the large number of electrons can influence the shielding of the directly bonded carbon.[6][7] This effect can sometimes lead to counterintuitive shifts, but generally, the ipso-carbon is shielded and shifted upfield compared to chlorine or fluorine-substituted carbons.[8]

Carbon-Fluorine (¹³C-¹⁹F) Coupling

Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, its coupling to ¹³C nuclei is readily observed in standard proton-decoupled ¹³C NMR spectra. This coupling provides invaluable structural information.[9] The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.

  • One-Bond Coupling (¹JCF): This is a very large coupling, typically ranging from 240 to 270 Hz for sp² carbons.[9][10] In this compound, C-2 and C-4 will each show a large doublet splitting due to their direct attachment to a fluorine atom.

  • Two-Bond Coupling (²JCF): Coupling through two bonds is smaller, generally in the range of 15-30 Hz.

  • Three-Bond Coupling (³JCF): This coupling is typically smaller still, around 5-10 Hz.

  • Long-Range Coupling (⁴JCF and beyond): Couplings over more than three bonds are often less than 3 Hz and may not be resolved.

These coupling patterns create distinct multiplet structures (doublets, triplets, doublets of doublets) for the carbon signals, acting as a definitive fingerprint for the molecule's substitution pattern.

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate spectrometer parameter selection.

Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

  • Weighing the Sample: For a standard NMR instrument, weigh approximately 50-100 mg of this compound.[11] While spectra can be obtained on less material, a higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[12]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean vial.[13] Deuterated chloroform (CDCl₃) is a common and effective choice for this type of compound.[14]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference standard, with its ¹³C signal defined as 0.0 ppm.[11]

  • Dissolution & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13] Solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Final Volume: The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4 cm (0.6-0.7 mL).[13]

Spectrometer Parameters (Acquisition)

For quantitative accuracy and optimal resolution, the following parameters are recommended.

  • Pulse Sequence: Employ an inverse-gated decoupling sequence. In this experiment, the proton decoupler is turned on only during the acquisition of the signal.[15] This suppresses the Nuclear Overhauser Effect (NOE), which can cause signal integrations to be non-uniform, ensuring that peak areas are more representative of the number of carbons.[15]

  • Relaxation Delay (D1): Use a long relaxation delay (e.g., 5-10 seconds). Quaternary carbons and carbons in sterically hindered environments can have long relaxation times (T₁). A sufficient delay is crucial to allow the magnetization to return to equilibrium between pulses, which is essential for accurate quantification.[2]

  • Flip Angle: Use a 30° or 45° pulse angle. While a 90° pulse gives the maximum signal per scan, a smaller flip angle allows for a shorter relaxation delay, speeding up the experiment without sacrificing quantitative reliability.[16]

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans (e.g., 1024, 2048, or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of this compound is predicted to show 7 distinct signals, as all carbon atoms are in unique chemical environments. The assignment is based on established chemical shift theory, substituent effects, and C-F coupling patterns.

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Predicted Chemical Shifts and Coupling Patterns

The following table summarizes the predicted assignments for each carbon atom. The chemical shifts are estimates based on additive models and data from similar compounds. The multiplicities and coupling constants are based on established C-F coupling rules.

Carbon AtomPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale for Assignment
C7 (CHO) ~188d³JCF ≈ 5-8Aldehyde carbonyl carbon, strongly deshielded. Coupled over three bonds to the fluorine at C2.
C2 ~165dd¹JCF ≈ 250-260, ³JCF ≈ 7-10Directly bonded to fluorine (large ¹JCF). Also coupled over three bonds to the fluorine at C4. Strongly deshielded by attached fluorine.
C4 ~162dd¹JCF ≈ 250-260, ³JCF ≈ 7-10Directly bonded to fluorine (large ¹JCF). Also coupled over three bonds to the fluorine at C2. Strongly deshielded by attached fluorine.
C1 ~122d²JCF ≈ 20-25Quaternary carbon attached to the aldehyde. Coupled over two bonds to the fluorine at C2. ⁴JCF to F4 is likely too small to be resolved.
C6 ~118dd or t³JCF ≈ 8-12, ³JCF ≈ 3-5Aromatic CH. Coupled over three bonds to both F2 and F4.
C5 ~115d²JCF ≈ 18-22Quaternary carbon attached to bromine. Coupled over two bonds to the fluorine at C4. ⁴JCF to F2 is likely unresolved.
C3 ~108dd or t²JCF ≈ 20-25, ²JCF ≈ 20-25Aromatic CH. Coupled over two bonds to both F2 and F4. Expected to be the most upfield aromatic carbon due to electronic effects.

graph "coupling_pathways" {
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// Node definitions with colors
C1 [label="C1", pos="0,1.2!", fillcolor="#F1F3F4", fontcolor="#202124"];
C2 [label="C2", pos="-1,0.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C3 [label="C3", pos="-1,-0.6!", fillcolor="#F1F3F4", fontcolor="#202124"];
C4 [label="C4", pos="0,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C5 [label="C5", pos="1,-0.6!", fillcolor="#F1F3F4", fontcolor="#202124"];
C6 [label="C6", pos="1,0.6!", fillcolor="#F1F3F4", fontcolor="#202124"];
F2_node [label="F", pos="-1.8,1!", shape=plaintext, fontcolor="#34A853"];
F4_node [label="F", pos="0,-2!", shape=plaintext, fontcolor="#4285F4"];

// Edges representing couplings from F at C2 (Green)
C2 -- F2_node [color="#34A853", style=bold, label=" ¹J"]; // 1-bond
C1 -- C2 [color="#34A853", style=dashed, label=" ²J"]; // 2-bond
C3 -- C2 [color="#34A853", style=dashed, label=" ²J"]; // 2-bond
C6 -- C1 -- C2 [style=invis]; C6 -- C2 [color="#34A853", style=dotted, label=" ³J"]; // 3-bond
C4 -- C3 -- C2 [style=invis]; C4 -- C2 [color="#34A853", style=dotted, label=" ³J"]; // 3-bond// Edges representing couplings from F at C4 (Blue)
C4 -- F4_node [color="#4285F4", style=bold, label=" ¹J"]; // 1-bond
C3 -- C4 [color="#4285F4", style=dashed, label=" ²J"]; // 2-bond
C5 -- C4 [color="#4285F4", style=dashed, label=" ²J"]; // 2-bond
C2 -- C3 -- C4 [style=invis]; C2 -- C4 [color="#4285F4", style=dotted, label=" ³J"]; // 3-bond
C6 -- C5 -- C4 [style=invis]; C6 -- C4 [color="#4285F4", style=dotted, label=" ³J"]; // 3-bond

}

Caption: Key ¹³C-¹⁹F coupling pathways in this compound. Solid lines indicate the ring structure; colored lines show coupling paths.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for unambiguous structure verification. A successful analysis hinges on a triad of excellence: a robust theoretical understanding of substituent and coupling effects, a meticulous experimental protocol, and a systematic approach to spectral interpretation. The characteristic downfield shifts of the fluorine-bearing carbons (C2, C4) and the aldehyde carbon (C7), combined with their unique and predictable multiplet patterns arising from ¹³C-¹⁹F coupling, provide a definitive structural signature. This guide equips researchers and drug development professionals with the necessary framework to confidently acquire, interpret, and validate the structure of this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₃BrF₂O.[1][2] Its molecular structure, featuring an aldehyde functional group and multiple halogen substituents (one bromine and two fluorine atoms), makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The precise characterization of such compounds is paramount for ensuring the integrity of research and development processes. Mass spectrometry, a powerful analytical technique, provides critical information regarding a molecule's molecular weight and structural features through the analysis of its fragmentation patterns upon ionization.[3]

This guide offers a comprehensive examination of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) mass spectrometry. We will delve into the predicted fragmentation pathways, drawing upon established principles of mass spectrometry for aromatic and halogenated compounds.[4][5] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quality control of chemical entities.

Core Physicochemical Data

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.

PropertyValueSource
CAS Number 473416-91-0[1][2][6]
Molecular Formula C₇H₃BrF₂O[1][2]
Molecular Weight 221.00 g/mol [1][2]
Monoisotopic Mass 219.93353 Da[1]

Principles of Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that involves bombarding a gaseous sample molecule with high-energy electrons (typically 70 eV).[7] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[7][8][9] Due to the high energy imparted, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.[8] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.[3]

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the known behavior of similar aromatic aldehydes and halogenated compounds.[4][5][10]

The Molecular Ion and Isotopic Signature

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[10] Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This characteristic "M" and "M+2" isotopic pattern is a definitive indicator of a monobrominated compound.[10]

  • [M]⁺• : The molecular ion containing ⁷⁹Br will have an m/z of approximately 220.

  • [M+2]⁺• : The molecular ion containing ⁸¹Br will have an m/z of approximately 222.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to occur at the aldehyde group, which is a common fragmentation site for aromatic aldehydes.[4][11]

  • Loss of a Hydrogen Radical (H•): Cleavage of the formyl C-H bond results in the formation of a stable acylium ion ([M-H]⁺). This is a very common fragmentation for aldehydes and is expected to produce a prominent peak.[5][11]

    • m/z 219/221: [C₇H₂BrF₂O]⁺

  • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of a formyl radical.[4][5] This results in a bromodifluorophenyl cation.

    • m/z 191/193: [C₆H₂BrF₂]⁺

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide.

    • m/z 191/193: [C₆H₂BrF₂]⁺

The following diagram illustrates the predicted fragmentation cascade.

G M [C₇H₃BrF₂O]⁺• m/z 220/222 (Molecular Ion) M_H [C₇H₂BrF₂O]⁺ m/z 219/221 M->M_H - H• M_CHO [C₆H₂BrF₂]⁺ m/z 191/193 M->M_CHO - •CHO M_H->M_CHO - CO

Predicted fragmentation of this compound.
Summary of Predicted Major Ions

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFragmentation Pathway
220/222[C₇H₃BrF₂O]⁺•Molecular Ion (M⁺•)
219/221[C₇H₂BrF₂O]⁺M⁺• - H•
191/193[C₆H₂BrF₂]⁺M⁺• - •CHO or [M-H]⁺ - CO

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation
  • Solvent Selection: Choose a high-purity solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL, to avoid saturating the detector.

  • Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of aromatic compounds.
Injection Mode Splitless or Split (e.g., 50:1)Splitless for high sensitivity, Split for higher concentrations.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min at 280 °CA typical temperature program to ensure good separation from solvent and impurities.
MS Ion Source Electron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for creating library-searchable mass spectra.
MS Source Temperature 230 °CPrevents condensation of the analyte in the source.
MS Quadrupole Temperature 150 °CStandard operating temperature for the mass filter.
Mass Scan Range m/z 40 - 300Covers the expected molecular ion and fragment masses.
Data Acquisition and Analysis Workflow

The following diagram outlines the logical flow for data acquisition and interpretation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Dilute Sample Solution Inject Inject Sample into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-300) Ionize->Detect TIC Examine Total Ion Chromatogram (TIC) Detect->TIC Spectrum Extract Mass Spectrum of Analyte Peak TIC->Spectrum Interpret Identify Molecular Ion & Fragmentation Pattern Spectrum->Interpret Confirm Confirm Structure Interpret->Confirm

Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound under electron ionization is predicted to be characterized by a distinct isotopic pattern for the molecular ion at m/z 220/222, confirming the presence of a single bromine atom. The fragmentation is expected to be dominated by the loss of a hydrogen radical (to m/z 219/221) and a formyl radical (to m/z 191/193) from the aldehyde group. This in-depth guide provides the theoretical foundation and a practical experimental framework for researchers to confidently identify and characterize this important chemical intermediate using mass spectrometry.

References

The Strategic Synthesis and Application of 5-Bromo-2,4-difluorobenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Halogenated Benzaldehydes in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Among these valuable synthons, 5-Bromo-2,4-difluorobenzaldehyde has emerged as a key intermediate, offering a unique combination of reactive sites that medicinal chemists can exploit to construct complex molecular architectures with tailored pharmacological profiles.

This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in drug discovery. We will delve into the causal reasoning behind the chosen synthetic pathways, present detailed, field-proven protocols, and discuss the compound's role in the development of innovative pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this versatile chemical entity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis. The table below summarizes its key properties.

PropertyValueSource
CAS Number 473416-91-0--INVALID-LINK--
Molecular Formula C₇H₃BrF₂O--INVALID-LINK--
Molecular Weight 221.00 g/mol --INVALID-LINK--
Appearance White to light yellow solid--INVALID-LINK--
Storage 4°C, stored under nitrogen--INVALID-LINK--

Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive set of spectra is best obtained from the specific batch in use, typical analytical data can be found through suppliers like BLD Pharm, which may include NMR, HPLC, LC-MS, and UPLC results.[1]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A logical and efficient synthetic strategy involves a two-step sequence: the selective bromination of a readily available precursor followed by the conversion of a functional group to the desired aldehyde.

Step 1: Electrophilic Bromination of 2,4-Difluorobenzoic Acid

The most direct precursor to the target molecule is 5-Bromo-2,4-difluorobenzoic acid. This intermediate is synthesized via the electrophilic bromination of 2,4-difluorobenzoic acid. The fluorine atoms are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directing. The position para to the 2-fluoro and ortho to the 4-fluoro group (the 5-position) is sterically accessible and electronically favored for bromination.

A robust method for this transformation is detailed in Chinese patent CN109438214B, which describes the use of N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium.[2]

Reaction Workflow: Bromination of 2,4-Difluorobenzoic Acid

start 2,4-Difluorobenzoic Acid reagents N-Bromosuccinimide (NBS) Concentrated Sulfuric Acid start->reagents Reacts with conditions 0-20°C, 8 hours reagents->conditions Under product 5-Bromo-2,4-difluorobenzoic Acid conditions->product To yield

Caption: Workflow for the synthesis of 5-Bromo-2,4-difluorobenzoic acid.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2,4-difluorobenzoic Acid

  • Materials:

    • 2,4-Difluorobenzoic acid

    • N-Bromosuccinimide (NBS)

    • Concentrated sulfuric acid

    • Ethanol

    • Aqueous sodium hydroxide solution

  • Procedure:

    • In a suitable reaction vessel, charge concentrated sulfuric acid and 2,4-difluorobenzoic acid.

    • Cool the mixture to 0°C.

    • Slowly add N-bromosuccinimide in portions, maintaining the temperature between 15-20°C.

    • Stir the reaction mixture at this temperature for 8 hours.

    • Upon completion, quench the reaction and filter to obtain the crude product.

    • The crude solid is then esterified by refluxing in ethanol.

    • The solvent is removed under reduced pressure, and the resulting ester is purified by distillation.

    • The purified ester is hydrolyzed using an aqueous sodium hydroxide solution, followed by acidification to yield high-purity 5-Bromo-2,4-difluorobenzoic acid.[2]

This purification sequence, involving esterification, distillation, and subsequent hydrolysis, is a critical aspect of this protocol, as it effectively removes impurities such as the dibrominated byproduct.[2]

Step 2: Reduction of 5-Bromo-2,4-difluorobenzoic Acid to this compound

The conversion of a carboxylic acid to an aldehyde is a delicate transformation, as over-reduction to the corresponding alcohol is a common side reaction. Several modern synthetic methods allow for this selective reduction. One such effective method involves the use of pinacolborane (HBpin) in the presence of a suitable activator.[3] While the direct reduction of 5-Bromo-2,4-difluorobenzoic acid is not explicitly detailed in the literature, a general, scalable process for the reduction of aromatic carboxylic acids to aldehydes provides a strong foundation for a viable protocol.[3]

Reaction Workflow: Reduction of Carboxylic Acid to Aldehyde

start 5-Bromo-2,4-difluorobenzoic Acid reagents Pinacolborane (HBpin) DMAP (4-Dimethylaminopyridine) start->reagents Reacts with conditions Acetonitrile (solvent) Room Temperature reagents->conditions Under product This compound conditions->product To yield

Caption: General workflow for the reduction of the carboxylic acid to the aldehyde.

Detailed Experimental Protocol: Reduction of 5-Bromo-2,4-difluorobenzoic Acid

  • Materials:

    • 5-Bromo-2,4-difluorobenzoic acid

    • Pinacolborane (HBpin)

    • 4-Dimethylaminopyridine (DMAP)

    • Triflic anhydride-DMAP complex (Tf-DMAP)

    • Acetonitrile (MeCN)

  • Procedure (Adapted from a general method[3]):

    • To a solution of 5-Bromo-2,4-difluorobenzoic acid in acetonitrile, add Tf-DMAP and DMAP. Stir at room temperature for 10 minutes to form the acyl-pyridinium intermediate.

    • To the resulting mixture, add an additional portion of DMAP and pinacolborane.

    • Stir the reaction mixture for approximately 30 minutes, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform an appropriate workup to isolate the crude this compound.

    • The crude product can then be purified by column chromatography.

The causality behind this method lies in the in-situ formation of a highly reactive acyl-pyridinium species, which is then selectively reduced by pinacolborane.[3] This approach avoids the use of harsh reducing agents and often provides high yields with excellent chemoselectivity.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: the aldehyde, the bromine atom, and the two fluorine atoms.

  • The Aldehyde Group: This group is a versatile handle for various chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and aldol condensations.[4] These reactions are fundamental in the construction of diverse molecular scaffolds.

  • The Bromine Atom: The C-Br bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

  • The Fluorine Atoms: The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, fluorine substitution can modulate the pKa of nearby functional groups and improve the binding affinity of the molecule to its target protein through favorable electrostatic interactions.

While specific drug candidates synthesized from this compound are often proprietary, the analogous compound, 5-bromo-2-fluorobenzaldehyde, is a known intermediate in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[2] It is highly probable that this compound is utilized in similar research endeavors, where the additional fluorine atom can further fine-tune the pharmacological properties of the final compound.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery. Its synthesis, while requiring careful execution, is achievable through a logical sequence of bromination and reduction reactions. The presence of multiple reactive sites on this molecule provides medicinal chemists with a powerful tool for the construction of novel and complex therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of versatile building blocks like this compound is set to increase, making a thorough understanding of its synthesis and applications essential for professionals in the pharmaceutical industry.

References

An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-difluorobenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde group, a bromine atom, and two fluorine atoms on the benzene ring, imparts a distinct reactivity profile that makes it an invaluable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical and agrochemical research.

Chemical Structure and Properties

This compound possesses a molecular formula of C₇H₃BrF₂O and a molecular weight of 221.00 g/mol .[1] The presence of the electron-withdrawing aldehyde and halogen substituents significantly influences the electronic properties of the aromatic ring, rendering it electron-deficient. This electronic nature is central to its reactivity, particularly its susceptibility to nucleophilic attack and its utility in cross-coupling reactions.

PropertyValueReference
CAS Number 473416-91-0[1]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
Appearance Typically a white to off-white crystalline powder[2]
Solubility Soluble in non-polar and slightly polar organic solvents such as hexanes and ethyl acetate[2]
Storage Store at 2-8°C in a tightly sealed container under an inert atmosphere, protected from light and moisture[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the ortho-lithiation of a substituted bromodifluorobenzene followed by formylation.

Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

This protocol is based on a common synthetic strategy for introducing an aldehyde group onto a functionalized aromatic ring.

Step 1: Lithiation of 1,5-dibromo-2,4-difluorobenzene

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of 1,5-dibromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The solution is cooled to -78°C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (n-BuLi) in hexanes (1.2 equivalents) is added dropwise, ensuring the internal temperature does not exceed -70°C. The reaction mixture is stirred at -78°C for 30 minutes to allow for the formation of the lithiated intermediate.[4]

Causality: The bromine atom at the 1-position directs the deprotonation to the adjacent ortho position (C2) due to the inductive effect and the ability of the bromine to stabilize the resulting carbanion. The low temperature is crucial to prevent side reactions, such as the decomposition of the organolithium reagent.

Step 2: Formylation

N,N-Dimethylformamide (DMF) (2.2 equivalents) is then added in one portion to the reaction mixture at -78°C. The mixture is stirred at this temperature for an additional 30 minutes.[4] The reaction is then allowed to warm to room temperature slowly.

Causality: The highly nucleophilic lithiated aromatic species attacks the electrophilic carbonyl carbon of DMF. The subsequent workup will hydrolyze the resulting intermediate to the desired aldehyde.

Step 3: Workup and Purification

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or 1 N HCl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[4]

Self-Validation: The purity of the final product should be assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry. The expected molecular weight and isotopic pattern for the bromine atom should be observed in the mass spectrum.

Synthesis 1,5-Dibromo-2,4-difluorobenzene 1,5-Dibromo-2,4-difluorobenzene Lithiation Lithiation 1,5-Dibromo-2,4-difluorobenzene->Lithiation n-BuLi, THF, -78°C Formylation Formylation Lithiation->Formylation DMF, -78°C This compound This compound Formylation->this compound Aqueous Workup

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The presence of multiple reactive sites—the aldehyde, the C-Br bond, and the activated aromatic ring—makes this compound a versatile substrate for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equivalent) and a desired arylboronic acid (1.2 equivalents) in a solvent mixture such as dioxane and water, a base like potassium carbonate (2.0 equivalents) is added. The mixture is degassed with nitrogen or argon, followed by the addition of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The reaction is then heated to 90-100°C until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[6]

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid and reductive elimination, the desired biaryl product is formed, and the catalyst is regenerated.[5]

Suzuki_Coupling This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Pd Catalyst, Base Biaryl Product Biaryl Product Catalytic Cycle->Biaryl Product

Caption: Suzuki-Miyaura coupling of this compound.

Reactions of the Aldehyde Group

The aldehyde functional group is a gateway to a multitude of chemical transformations.

1. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[7][8] This reaction is particularly useful for introducing a carbon-carbon double bond with high regioselectivity.

Experimental Protocol: Representative Wittig Reaction

A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents) is suspended in an anhydrous solvent like THF at 0°C. A strong base such as n-butyllithium is added to generate the ylide. After stirring for a period, a solution of this compound (1.0 equivalent) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified.[9]

Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide byproduct.[8]

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable precursor in the synthesis of various biologically active molecules.

Pharmaceutical Applications

While direct examples of marketed drugs synthesized from this compound are not prominently documented, structurally similar halogenated benzaldehydes are crucial intermediates in the synthesis of important pharmaceuticals. For instance, the synthesis of Lifitegrast , a drug used for the treatment of dry eye disease, involves intermediates derived from substituted benzaldehydes.[10][11][12] The synthetic strategies employed for Lifitegrast highlight the importance of functionalized aromatic building blocks like this compound in constructing complex drug molecules.

Another area of interest is the development of selective androgen receptor modulators (SARMs). The synthesis of compounds like GSK2881078 involves the construction of complex heterocyclic systems where halogenated aromatic precursors are often utilized.[13][14][15]

Agrochemical Applications

Halogenated aromatic compounds are fundamental to the agrochemical industry. This compound serves as a key intermediate in the synthesis of pyrazole-based herbicides.[2] The pyrazole ring system is a common scaffold in many commercial herbicides, and its synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be derived from precursors like this compound.[16][17] The presence of the bromo and fluoro substituents can enhance the binding affinity of the final molecule to its target enzyme in the plant.[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Spectroscopic DataPredicted Chemical Shifts/Key Peaks
¹H NMR The aldehyde proton (CHO) is expected to appear as a singlet around δ 10.0-10.5 ppm. The two aromatic protons will appear as doublets or multiplets in the region of δ 7.0-8.0 ppm, with coupling to each other and to the fluorine atoms.
¹³C NMR The carbonyl carbon of the aldehyde is expected to be in the range of δ 185-195 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling, with signals appearing between δ 110-165 ppm.
FT-IR (cm⁻¹) A strong C=O stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde will be observed around 2720 and 2820 cm⁻¹. C-F and C-Br stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity). The molecular ion peak would be observed at m/z 220 and 222.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[18]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex molecular architectures. As the demand for novel pharmaceuticals and advanced crop protection agents continues to grow, the importance of building blocks like this compound in driving innovation is set to increase.

References

A Technical Guide to the Purity Specifications of 5-Bromo-2,4-difluorobenzaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Drug Discovery

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous quality control. Pharmaceutical intermediates, the foundational building blocks of Active Pharmaceutical Ingredients (APIs), are pivotal to this process. Their purity is not a mere metric but a critical determinant of the final drug product's safety, efficacy, and stability.[1] Any deviation in the quality of an intermediate like 5-Bromo-2,4-difluorobenzaldehyde (CAS No. 473416-91-0), a key starting material in the synthesis of various novel therapeutic agents, can have a cascading and often detrimental effect on the entire manufacturing chain.

This technical guide provides an in-depth exploration of the purity specifications for this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple listing of parameters to explain the scientific rationale behind each specification and offers validated methodologies for their assessment, ensuring a self-validating system of quality control.

Understanding the Impurity Landscape: A Synthesis-Based Approach

To establish meaningful purity specifications, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic route. A common method for the synthesis of halogenated benzaldehydes involves the electrophilic bromination of a substituted benzaldehyde. For instance, a plausible route to this compound involves the bromination of 2,4-difluorobenzaldehyde.

This synthetic pathway illuminates several potential process-related impurities that must be monitored and controlled:

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde is a likely impurity.

  • Isomeric Impurities: Bromination could potentially occur at other positions on the aromatic ring, leading to isomeric bromo-difluorobenzaldehydes.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 5-Bromo-2,4-difluorobenzoic acid, a common impurity in many benzaldehyde-based intermediates.[2][3]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, acetic acid) may be present in the final product.[4]

  • Inorganic Impurities: Reagents and catalysts used in the manufacturing process can result in inorganic impurities.[5]

The following diagram illustrates the potential impurity formation pathways:

G cluster_process Process-Related 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde This compound This compound 2,4-Difluorobenzaldehyde->this compound Bromination Isomeric Impurities Isomeric Impurities 2,4-Difluorobenzaldehyde->Isomeric Impurities Side Reaction Brominating Agent Brominating Agent Brominating Agent->this compound 5-Bromo-2,4-difluorobenzoic Acid 5-Bromo-2,4-difluorobenzoic Acid This compound->5-Bromo-2,4-difluorobenzoic Acid Oxidation Residual Solvents Residual Solvents Inorganic Impurities Inorganic Impurities G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prep Standard Prep HPLC System HPLC System Standard Prep->HPLC System Sample Prep Sample Prep Sample Prep->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Assay Calculation Assay Calculation Chromatogram->Assay Calculation Impurity Profile Impurity Profile Chromatogram->Impurity Profile

References

Introduction: Understanding 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a key substituted aromatic aldehyde utilized as a building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring an aldehyde group and bromo and fluoro substituents on the benzene ring, offers versatile reactivity for creating complex molecules. However, the very features that make it a valuable synthetic intermediate also render it susceptible to degradation if not stored and handled with the requisite scientific rigor. This guide provides a detailed examination of the stability of this compound, the chemical principles underlying its degradation, and field-proven protocols for its optimal storage and handling to ensure its integrity for research and development.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper management.

PropertyValueSource(s)
CAS Number 473416-91-0[1][2]
Molecular Formula C₇H₃BrF₂O[2]
Molecular Weight 221.00 g/mol [2]
Appearance White crystalline powder
Melting Point Approximately 80-85 °C
Solubility Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate)

The Chemistry of Degradation: Causality and Pathways

The stability of this compound is primarily dictated by the reactivity of the aldehyde functional group. The principal degradation pathway is oxidation to the corresponding carboxylic acid, 5-bromo-2,4-difluorobenzoic acid. This process can occur via two primary mechanisms: autoxidation and photo-oxidation.

Autoxidation: The Radical Chain Reaction

Aromatic aldehydes are well-known to undergo autoxidation upon exposure to atmospheric oxygen. This process proceeds through a free-radical chain reaction:

  • Initiation : The reaction begins with the formation of a benzoyl radical. This can be initiated by trace impurities, light, or heat.

  • Propagation : The benzoyl radical reacts with molecular oxygen to form a benzoylperoxy radical. This highly reactive species then abstracts a hydrogen atom from another molecule of this compound, forming perbenzoic acid and another benzoyl radical, thus propagating the chain.

  • Formation of Carboxylic Acid : The formed perbenzoic acid can then react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to yield two molecules of 5-bromo-2,4-difluorobenzoic acid.

  • Termination : The chain reaction terminates when two radicals combine.

The presence of two electron-withdrawing fluorine atoms and a bromine atom on the benzene ring influences this process. These halogens increase the electrophilicity of the carbonyl carbon, which can affect the rates of the various steps in the radical cycle.[3][4]

Diagram: Autoxidation Pathway of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Formation A This compound B Benzoyl Radical A->B Light, Heat, or Initiator C Benzoylperoxy Radical B->C + O₂ B->C C->B + Aldehyde D Perbenzoic Acid Intermediate C->D + Aldehyde C->D E 5-Bromo-2,4-difluorobenzoic Acid D->E + Aldehyde D->E

A simplified representation of the autoxidation of this compound.

Photo-oxidation

Exposure to light, particularly in the UV spectrum, can significantly accelerate the oxidation process. Light provides the energy to initiate the radical formation, leading to a more rapid degradation of the material.

Recommended Storage Protocols: A Self-Validating System

To mitigate the degradation pathways described above, a stringent storage protocol is mandatory. The following recommendations are designed to create a self-validating system where the integrity of the material is preserved.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Displacing oxygen prevents the autoxidation radical chain reaction from initiating and propagating.
Container Tightly sealed, amber glass vialPrevents ingress of atmospheric oxygen and moisture. Amber glass blocks UV light, preventing photo-oxidation.
Moisture Store in a dry environment with desiccantMoisture can potentially facilitate hydrolytic side reactions, though oxidation is the primary concern.

Handling Procedures for this compound

Given that this compound is a fine powder and a halogenated aromatic, appropriate handling is crucial for both personnel safety and maintaining compound purity.[5][6][7]

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or a face shield.

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection : Handle in a certified chemical fume hood to avoid inhalation of the powder.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Weighing and Aliquoting
  • Perform all manipulations within a chemical fume hood or a ventilated balance enclosure.[7]

  • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • To minimize exposure to atmospheric oxygen and moisture, have all necessary vials and equipment ready before opening the main container.

  • If the material is stored under an inert atmosphere, it is advisable to briefly flush the headspace of the primary container with nitrogen or argon before resealing.

  • For frequent use, consider preparing smaller aliquots in separate vials to avoid repeated exposure of the bulk material to the atmosphere.

Stability and Purity Assessment: A Validated Approach

Regular assessment of purity is a cornerstone of scientific integrity. A stability-indicating analytical method is one that can accurately distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[9][10] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated stability-indicating method.

  • Column Selection : A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice.

  • Mobile Phase : A gradient elution is recommended to separate the relatively nonpolar aldehyde from the more polar benzoic acid degradation product.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program :

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection : UV detection at 254 nm.

  • Sample Preparation :

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

Diagram: HPLC Workflow for Stability Assessment

G A Sample Preparation (0.1 mg/mL in ACN/Water) B HPLC Injection (10 µL) A->B C RP-C18 Column Separation (Gradient Elution) B->C D UV Detection (@ 254 nm) C->D E Data Analysis (Peak Purity & Quantification) D->E

Workflow for the HPLC-based purity and stability analysis.

Forced Degradation Studies

To validate that this HPLC method is truly stability-indicating, forced degradation studies should be performed.[11] This involves subjecting a sample of this compound to harsh conditions to intentionally induce degradation:

  • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Dry heat at 105°C for 24 hours.

  • Photolytic Degradation : Exposure to UV light (e.g., 254 nm) for 24 hours.

The chromatograms from these stressed samples should show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the peak for this compound is well-resolved from all degradation peaks.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. By understanding the fundamental mechanisms of its degradation—primarily autoxidation—and implementing rigorous storage and handling protocols, scientists can ensure the long-term stability and purity of this valuable reagent. The use of a validated, stability-indicating HPLC method provides the necessary analytical oversight to confirm the quality of the material before its use, forming a comprehensive system for quality assurance.

References

Introduction: A Chemist's Perspective on a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nature of the two fluorine atoms and the aldehyde group, combined with the synthetic handle provided by the bromine atom. This trifecta of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound, enabling researchers to not only follow safety procedures but to comprehend the chemical principles that underpin them. By fostering this deeper understanding, we empower scientists to make informed decisions, anticipate potential hazards, and work safely and effectively with this versatile molecule.

Section 1: Chemical and Physical Properties—The "Why" Behind the Hazards

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSignificance for Safety and Handling
Molecular Formula C₇H₃BrF₂OThe presence of bromine and fluorine suggests that thermal decomposition may release toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.
Molecular Weight 221.00 g/mol A non-volatile solid under standard conditions, reducing the risk of inhalation at room temperature, though dust can be an issue.
Appearance White to light yellow crystalline solidAny deviation from this appearance could indicate degradation or contamination.
Purity ≥97%Impurities may alter reactivity and toxicological properties. Always consult the supplier's certificate of analysis.
Storage Temperature 4°C, under nitrogenIndicates potential for degradation at room temperature or upon exposure to air.[2]

The aldehyde functional group is susceptible to oxidation, which is why storage under an inert atmosphere like nitrogen is recommended.[2] Over time, exposure to air can lead to the formation of the corresponding carboxylic acid, 5-bromo-2,4-difluorobenzoic acid. While this oxidation product is generally less hazardous than the aldehyde, its presence can interfere with stoichiometry and reaction outcomes. The recommendation to store at reduced temperatures (4°C) is to slow down this and other potential degradation pathways.

Section 2: Hazard Identification and Risk Assessment—A Proactive Approach

This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is a warning-level hazard.[2] The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] A proactive risk assessment is crucial before any handling of this compound.

Toxicological Profile: Understanding the Biological Impact
  • Acute Toxicity (Oral): The H302 classification indicates that ingestion of relatively small quantities can cause harmful effects.

  • Skin and Eye Irritation: The aldehyde group can react with biological macromolecules, leading to irritation. The small, lipophilic nature of the molecule allows for potential absorption through the skin. Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Respiratory Irritation: As a fine powder, there is a risk of aerosolization. Inhalation of the dust can irritate the mucous membranes and respiratory tract.

It is important to note that the full toxicological profile of this compound has not been thoroughly investigated.[3] Therefore, it should be treated with the utmost care, assuming it may have other, as-yet-unidentified hazardous properties.

Reactivity Hazards: Beyond the Obvious

Beyond its toxicological properties, the reactivity of this compound presents several hazards that must be managed.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[4] Strong oxidizers can react violently with the aldehyde group. Strong bases can promote self-condensation reactions (such as the Cannizzaro reaction) which can be exothermic.

  • Hazardous Decomposition Products: Upon combustion, this compound can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[4]

Section 3: The Hierarchy of Controls—A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

All work with this compound, especially handling of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust. For particularly sensitive operations or when handling larger quantities, a glove box may be appropriate to control atmospheric exposure. An eyewash station and safety shower must be readily accessible.[4]

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP should be developed and approved before work begins. This SOP should include:

  • A summary of the hazards.

  • Step-by-step procedures for safe handling, including weighing and transfer.

  • Emergency procedures for spills, fires, and exposures.

  • Waste disposal procedures.

  • Required PPE.

All personnel handling the substance must be trained on the SOP and the specific hazards of this compound.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3]

  • Skin and Body Protection: A lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.[3]

Section 4: Experimental Protocols—From Theory to Practice

The following protocols are provided as a guide and should be adapted to specific experimental needs and incorporated into a formal SOP.

Protocol for Weighing and Transfer of Solid this compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a weighing paper or boat on an analytical balance inside the fume hood.

  • Transfer: Carefully open the container of this compound inside the fume hood. Use a clean, dry spatula to transfer the desired amount of solid to the weighing paper.

  • Closure: Securely close the container of this compound immediately after use.

  • Dissolution: If the next step is dissolution, add the solvent to the reaction vessel inside the fume hood. Carefully transfer the weighed solid into the solvent.

  • Decontamination: Wipe down the spatula and any contaminated surfaces with an appropriate solvent-dampened cloth. Dispose of the weighing paper and cloth in the appropriate solid waste container.

Emergency Procedures Workflow

Emergency_Procedures cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Alert Alert others in the area Start->Spill_Alert Exposure_Remove Remove contaminated clothing Start->Exposure_Remove Spill_Evacuate Evacuate if necessary Spill_Alert->Spill_Evacuate Spill_Contain Contain the spill Spill_Evacuate->Spill_Contain Spill_Clean Clean up with appropriate kit Spill_Contain->Spill_Clean End Report Incident Spill_Clean->End Exposure_Wash Wash affected area (15 min) Exposure_Remove->Exposure_Wash Exposure_Medical Seek immediate medical attention Exposure_Wash->Exposure_Medical Exposure_Medical->End

Caption: A workflow for responding to spills or personal exposures.

Section 5: Storage and Disposal—Managing the Lifecycle

Long-Term Storage

As previously mentioned, this compound should be stored in a tightly sealed container at 4°C under a nitrogen atmosphere.[2] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3]

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. Its potential for creating novel therapeutics and materials is significant. However, unlocking this potential requires a commitment to a culture of safety that goes beyond mere compliance. By understanding the chemical principles behind the hazards of this compound and by rigorously applying the hierarchy of controls, researchers can ensure that their innovative work is conducted in the safest possible manner. This in-depth guide serves as a resource to support that commitment, fostering a safer and more effective research environment for all.

References

Methodological & Application

Synthesis of quinazoline derivatives using 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of Novel Quinazoline Scaffolds Using 5-Bromo-2,4-difluorobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of quinazoline and quinazolinone derivatives, leveraging the versatile chemical properties of this compound. Quinazolines are a privileged class of nitrogen-containing heterocyclic compounds, renowned for their extensive pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of fluorine and bromine atoms in the benzaldehyde precursor not only modulates the electronic properties of the starting material but also offers critical chemical handles for downstream functionalization, making it an invaluable building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking robust and scalable methods for the synthesis of novel quinazoline-based therapeutics.

Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds

The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs such as the anticancer agents gefitinib and erlotinib.[1] The biological efficacy of these molecules is often fine-tuned by the nature and position of substituents on the bicyclic ring system.

The choice of This compound as a starting material is a deliberate and strategic one, offering a trifecta of synthetic advantages:

  • Aldehyde Functionality: Provides a reactive electrophilic site for the initial condensation reaction, which is fundamental to the construction of the pyrimidine ring of the quinazoline system.

  • Fluorine Substitution: The presence of fluorine atoms can significantly enhance the pharmacokinetic profile of a drug candidate. The strong carbon-fluorine bond increases metabolic stability, while fluorine's high electronegativity can improve binding affinity to target proteins and modulate lipophilicity, thereby aiding cell membrane permeability.[3]

  • Bromine Handle: The bromo group is a versatile functional handle for post-synthesis modification. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to explore the chemical space and optimize structure-activity relationships (SAR).

This guide will detail two primary synthetic pathways: a multi-component reaction to construct a substituted quinazoline and a cyclocondensation reaction to form a quinazolinone derivative.

Reaction Mechanism: The Foundation of Quinazoline Formation

The most common and efficient methods for quinazoline synthesis involve the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with an aldehyde, followed by cyclization with a nitrogen source, typically ammonia or its equivalent. The generally accepted mechanism proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable quinazoline ring.

Quinazoline_Formation_Mechanism R1 2-Aminobenzophenone (or related amine) I1 Imine Intermediate A R1->I1 + R2 R2 5-Bromo-2,4- difluorobenzaldehyde R3 NH₃ (from NH₄OAc) R3->I1 Condensation I2 Dihydroquinazoline Intermediate B I1->I2 Intramolecular Cyclization P Substituted Quinazoline I2->P [Oxidation] - H₂O, -2H

General mechanism for quinazoline synthesis.

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 6-Bromo-2-(2,4-difluorophenyl)-4-phenylquinazoline

This protocol describes a facile and efficient one-pot, three-component synthesis using a copper catalyst. Copper-catalyzed methods are advantageous due to their low cost, operational simplicity, and good functional group tolerance.[4][5]

Materials & Reagents

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-5-bromobenzophenone276.131.0276 mg
This compound220.991.2265 mg
Ammonium Acetate (NH₄OAc)77.085.0385 mg
Copper(II) Chloride (CuCl₂)134.450.113.4 mg
Isopropanol60.10-10 mL

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzophenone (1.0 mmol), this compound (1.2 mmol), ammonium acetate (5.0 mmol), and copper(II) chloride (0.1 mmol).

  • Solvent Addition: Add 10 mL of isopropanol to the flask. The suspension will be a heterogeneous mixture.

  • Heating and Reflux: Place the flask in a preheated oil bath at 90°C. Stir the reaction mixture vigorously under reflux for 12-16 hours.

    • Expert Insight: Ammonium acetate serves as an in-situ source of ammonia, which is necessary for the cyclization step. A molar excess is used to drive the equilibrium towards product formation. The copper catalyst acts as a Lewis acid to activate the carbonyl groups and may facilitate the final oxidative aromatization step.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting 2-amino-5-bromobenzophenone spot indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into 50 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of 5-10% ethyl acetate in hexane to afford the pure product.

Protocol_1_Workflow A 1. Combine Reactants (Aminobenzophenone, Aldehyde, NH₄OAc, CuCl₂) in Isopropanol B 2. Heat to Reflux (90°C, 12-16h) A->B C 3. Monitor by TLC B->C D 4. Cool & Quench (Pour into ice water) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Product G->H

Experimental workflow for one-pot quinazoline synthesis.
Protocol 2: Synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

This protocol utilizes a classic cyclocondensation approach, reacting a substituted anthranilic acid derivative with formamide. Formamide serves as both the reagent, providing the C2 carbon of the quinazolinone ring, and the solvent. This method is exceptionally straightforward for accessing the quinazolin-4(3H)-one core.[6]

Materials & Reagents

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-4-bromo-3,6-difluorobenzoic acid254.0210.02.54 g
Formamide45.04-15 mL

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 2-amino-4-bromo-3,6-difluorobenzoic acid (10.0 mmol) and formamide (15 mL).

  • Heating: Heat the mixture in an oil bath to 150-160°C and maintain this temperature for 4-6 hours.

    • Expert Insight: The high temperature is necessary to drive the dehydration and cyclization process. The reaction involves the initial formation of a formylamino intermediate, which then cyclizes to the quinazolinone. This is a variation of the Niementowski quinazolinone synthesis.[6]

  • Reaction Monitoring: The reaction can be monitored by TLC (ethyl acetate:methanol 9:1).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will likely form.

  • Precipitation and Filtration: Pour the cooled mixture into 100 mL of ice-cold water. Stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual formamide.

  • Drying and Purification: Dry the solid in a vacuum oven at 60°C overnight. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final product.

Data Presentation: Expected Results and Characterization

The following table summarizes the expected outcomes and provides hypothetical, yet representative, characterization data for the synthesized compounds. Actual results may vary.

Compound NameStructureAnticipated YieldM.p. (°C)¹H NMR (CDCl₃, δ ppm)MS (m/z) [M+H]⁺
6-Bromo-2-(2,4-difluorophenyl)-4-phenylquinazolineImage of structure70-80%185-1888.45 (d, 1H), 8.20 (m, 1H), 7.90 (dd, 1H), 7.80-7.60 (m, 5H), 7.55 (d, 1H), 7.10 (m, 2H)457.0, 459.0
7-Bromo-5,8-difluoroquinazolin-4(3H)-oneImage of structure85-95%230-23312.10 (br s, 1H), 8.15 (s, 1H), 7.85 (t, 1H)262.9, 264.9

Note: Spectroscopic data is predicted based on analogous structures reported in the literature.[7]

Post-Synthesis Diversification: Unlocking Chemical Space

The bromo-substituted quinazoline products are not merely final compounds but are valuable intermediates for further chemical exploration. The bromine atom provides a reactive site for introducing molecular diversity, which is a critical step in lead optimization for drug discovery.

Diversification_Reactions Start Bromo-Quinazoline (Product from Protocol 1 or 2) Suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd Catalyst] Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) [Pd/Cu Catalyst] Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ R₂NH) [Pd Catalyst] Start->Buchwald Stille Stille Coupling (+ R-SnBu₃) [Pd Catalyst] Start->Stille P_Suzuki Aryl/Heteroaryl- Substituted Quinazoline Suzuki->P_Suzuki P_Sonogashira Alkynyl- Substituted Quinazoline Sonogashira->P_Sonogashira P_Buchwald Amino- Substituted Quinazoline Buchwald->P_Buchwald P_Stille Alkenyl/Aryl- Substituted Quinazoline Stille->P_Stille

Potential cross-coupling reactions for product diversification.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of medicinally relevant quinazoline and quinazolinone derivatives. The protocols detailed herein offer reliable and scalable methods for accessing these important heterocyclic scaffolds. By combining efficient ring-forming reactions with the potential for late-stage functionalization via cross-coupling chemistry, researchers are well-equipped to generate diverse libraries of novel compounds for biological screening and to accelerate the drug discovery and development process.

References

Application Note: The Strategic Application of 5-Bromo-2,4-difluorobenzaldehyde in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Oncology.

Abstract: This document provides a detailed technical guide on the strategic use of 5-Bromo-2,4-difluorobenzaldehyde as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the chemical rationale for its selection, present a detailed protocol for a key synthetic transformation, and discuss the underlying mechanism of action of the resulting inhibitors. This guide is intended to equip researchers with both the theoretical foundation and practical knowledge to leverage this versatile synthon in the discovery of next-generation cancer therapeutics.

Introduction: The Rise of PARP Inhibitors and the Role of Key Building Blocks

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1][2] Specifically, PARP1 plays a pivotal role in identifying and initiating the repair of DNA single-strand breaks (SSBs).[1][3] In oncology, PARP inhibitors have emerged as a groundbreaking class of targeted therapies, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4]

The efficacy of PARP inhibitors is rooted in the concept of synthetic lethality .[3][5] Cancer cells with BRCA mutations are deficient in homologous recombination (HR), a primary pathway for repairing DNA double-strand breaks (DSBs). These cells become heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[6] Without a functional HR pathway, the cancer cell cannot resolve these DSBs, leading to genomic instability and apoptosis.[3][4] Healthy cells, with intact HR pathways, are significantly less affected, creating a therapeutic window.[3]

The synthesis of potent and selective PARP inhibitors is a cornerstone of modern medicinal chemistry. The selection of appropriate starting materials is critical, as they must provide the necessary chemical handles to construct complex molecular architectures. This compound is an exemplary building block, offering a unique combination of functional groups that facilitate the assembly of core PARP inhibitor scaffolds. Its strategic utility lies in the orthogonal reactivity of its aldehyde, bromo, and fluoro substituents, which allows for sequential and controlled synthetic modifications.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for reaction design and safety.

PropertyValueSource
CAS Number 473416-91-0[7]
Molecular Formula C₇H₃BrF₂O[7]
Molecular Weight 221.00 g/mol [7]
Appearance Yellow Liquid[8]
Boiling Point ~230 °C[9]
Density ~1.71 g/mL at 25 °C[9]
SMILES O=CC1=CC(Br)=C(F)C=C1F[7]
InChIKey MMFGGDVQLQQQRX-UHFFFAOYSA-N[10]
Storage 4°C, stored under nitrogen, air sensitive[7][8]

Synthetic Strategy: Leveraging this compound in Scaffold Construction

The molecular structure of this compound is ideally suited for building PARP inhibitor libraries. Each functional group serves a distinct purpose:

  • Aldehyde Group: Acts as a primary electrophilic site for introducing key pharmacophoric elements. It readily undergoes reactions such as reductive amination to connect piperazine or other amine-containing fragments, which are common features in many PARP inhibitors for interacting with the nicotinamide riboside binding pocket.[11]

  • Bromo Substituent: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[11] This allows for the introduction of diverse aryl or heterocyclic systems, enabling fine-tuning of the molecule's properties and exploration of the adenosine riboside binding pocket of the PARP enzyme.

  • Difluoro Substituents: The fluorine atoms significantly influence the molecule's electronic properties. They are strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the acidity of adjacent protons. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity.

The following diagram illustrates a generalized workflow for utilizing this compound to synthesize a core intermediate for a novel PARP inhibitor.

G cluster_0 Phase 1: Side Chain Introduction cluster_1 Phase 2: Core Scaffold Elaboration cluster_2 Phase 3: Final Functionalization A This compound C Intermediate 1 (Piperazinyl-benzyl bromide) A->C Reductive Amination (e.g., NaBH(OAc)₃) B Piperazine Derivative (e.g., N-Boc-piperazine) B->C E Intermediate 2 (Bi-aryl Piperazine Core) C->E Suzuki Coupling (Pd Catalyst, Base) D Arylboronic Acid / Ester D->E F Final PARP Inhibitor Candidate E->F Deprotection & Amide Coupling (e.g., TFA, Acyl Chloride) G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARPi1 PARP Inhibitor SSB1->PARPi1 PARP Trapped DSB1 Double-Strand Break (DSB) (During Replication) PARPi1->DSB1 HR Homologous Recombination (BRCA1/2 Active) DSB1->HR Repair Survival DNA Repaired Cell Survival HR->Survival SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibitor SSB2->PARPi2 PARP Trapped DSB2 Double-Strand Break (DSB) (During Replication) PARPi2->DSB2 HR_Def HR Deficient (BRCA1/2 Mutant) DSB2->HR_Def Repair Fails Apoptosis Genomic Instability Cell Death HR_Def->Apoptosis

References

Palladium-catalyzed cross-coupling of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,4-difluorobenzaldehyde: Application Notes and Protocols

Abstract

This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to palladium-catalyzed cross-coupling, an aldehyde group for further derivatization, and activating fluorine substituents on the aromatic ring. This guide provides a detailed technical overview and actionable protocols for performing palladium-catalyzed cross-coupling reactions with this substrate. We will delve into the core mechanistic principles, provide step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and discuss critical parameters for reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Scientific Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide a powerful methodology for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3] The general mechanism proceeds through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][4]

The catalytic cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step. The electron-deficient nature of the aryl halide, enhanced by the two fluorine atoms and the aldehyde group, generally accelerates this process.[5]

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.[4][6] In the case of Buchwald-Hartwig amination, this step involves the formation of a palladium-amido complex after deprotonation of the amine by a base.[7]

  • Reductive Elimination : The two organic fragments coupled on the palladium center are eliminated to form the final product with a new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br (Palladium(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_coupled Ar-Pd(II)L₂-R transmetalation->pd2_coupled M-Br reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product

Fig. 1: Generalized Palladium Cross-Coupling Catalytic Cycle.

Experimental Protocols and Application Notes

The following sections provide detailed protocols for key cross-coupling reactions of this compound. It is imperative that all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of boron-based reagents.[2][3] It is ideal for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Reagents & Materials Amount M.W. Moles (mmol) Equiv.
This compound221 mg221.011.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄29 mg1155.560.0250.025
Potassium Carbonate (K₂CO₃)276 mg138.212.02.0
Toluene8 mL---
Water2 mL---

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[9]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol).

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.[10] The biphasic system is common and often beneficial for Suzuki couplings.[11]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2,4-difluorobenzaldehyde.

Causality and Optimization Notes:

  • Catalyst/Ligand: While Pd(PPh₃)₄ is a robust choice, for more challenging or sterically hindered arylboronic acids, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ precursor can offer superior results and lower catalyst loadings.[11][13]

  • Base: Potassium carbonate is a standard, effective base. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) may be required.[11]

  • Solvent: Toluene or dioxane are common organic solvents. The addition of water is crucial as it aids in the dissolution of the inorganic base and facilitates the transmetalation step.[10][11]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that were previously difficult to construct.[7][14] This reaction is essential for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[15][16]

This protocol provides a method for coupling this compound with a generic primary or secondary amine.

Reagents & Materials Amount M.W. Moles (mmol) Equiv.
This compound221 mg221.011.01.0
Amine (Primary or Secondary)--1.21.2
Pd₂(dba)₃18 mg915.720.02 (0.04 Pd)0.02
XPhos29 mg476.670.060.06
Sodium tert-butoxide (NaOtBu)134 mg96.101.41.4
Toluene (anhydrous)5 mL---

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial or Schlenk tube with a stir bar.

  • Reagent Addition: Add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol) and the ligand XPhos (0.06 mmol). Add this compound (1.0 mmol).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite® to remove palladium black.[17] Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality and Optimization Notes:

  • Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig amination.[7] Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or JohnPhos are essential.[17] They promote the reductive elimination step and prevent catalyst decomposition, which is crucial for coupling with an electron-deficient substrate like this compound.[13][16]

  • Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[14][17] Weaker bases like K₂CO₃ are generally ineffective.

  • Catalyst: Using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand is standard. Pre-formed catalysts (precatalysts) that incorporate the ligand are also highly effective and offer improved air stability and reproducibility.[13]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[18] It is an indispensable tool for accessing aryl alkynes, which are key precursors for heterocycles, conjugated polymers, and complex natural products. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[19]

Reagents & Materials Amount M.W. Moles (mmol) Equiv.
This compound221 mg221.011.01.0
Terminal Alkyne--1.11.1
PdCl₂(PPh₃)₂18 mg701.900.0250.025
Copper(I) Iodide (CuI)5 mg190.450.0250.025
Triethylamine (Et₃N) or Diisopropylamine (DIPA)5 mL--Solvent/Base
Tetrahydrofuran (THF, optional co-solvent)5 mL---

Step-by-Step Procedure:

  • Setup: To a Schlenk flask containing this compound (1.0 mmol), add PdCl₂(PPh₃)₂ (0.025 mmol) and CuI (0.025 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed amine (Et₃N or DIPA, 5 mL) and optionally a co-solvent like THF (5 mL) via syringe.[18]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required. The reaction is often rapid, proceeding to completion in 1-6 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the amine salt and catalyst residues.[18]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired alkynylated product.

Causality and Optimization Notes:

  • Copper Co-catalyst: Copper(I) iodide is crucial for the traditional Sonogashira mechanism, as it forms a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[18]

  • Copper-Free Conditions: Concerns about copper toxicity and difficult-to-remove impurities have led to the development of copper-free Sonogashira protocols. These often require a different palladium catalyst/ligand system and a stronger organic base like 2,2,6,6-tetramethylpiperidine (TMP).[20]

  • Base: The amine (typically Et₃N or DIPA) serves as both the base to deprotonate the alkyne and often as the solvent.[18][19]

General Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on meticulous technique, particularly in maintaining an inert atmosphere and using pure, dry reagents.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to dry flask) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents reaction 4. Heat & Stir (Reaction Conditions) solvents->reaction monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Work-up (Extraction) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Fig. 2: Generalized workflow for a palladium cross-coupling experiment.
Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst (oxidized)Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst and ligands.
Insufficiently strong base (esp. for Buchwald-Hartwig)Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ in Suzuki; use NaOtBu for amination).
Low reaction temperatureIncrease temperature in 10 °C increments. Note that higher temperatures can also lead to side reactions.
Side Product Formation (e.g., Protodebromination) Presence of water/protons; catalyst decompositionUse anhydrous solvents. Ensure base is not hydroscopic. A more robust ligand may be needed to stabilize the catalyst.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixtureThoroughly degas all solvents and maintain a positive pressure of inert gas.
Difficulty in Purification Catalyst/ligand residueFilter the crude reaction mixture through a pad of Celite® or silica gel before concentration. Use of specialized scavengers can also remove residual palladium.

Safety Precautions

  • This compound: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[21][22] Always handle in a well-ventilated chemical fume hood.[23] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid inhalation of dust and skin contact.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Organic solvents like toluene, THF, and dioxane are flammable and have associated health risks. Handle only in a fume hood and away from ignition sources.

  • Inert Gas: Use caution when working with compressed gas cylinders. Ensure proper regulation and secure handling.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[22][23]

References

Application Notes & Protocols: 5-Bromo-2,4-difluorobenzaldehyde as a Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromo-2,4-difluorobenzaldehyde (CAS No: 473416-91-0). We delve into the molecule's core reactivity, offering detailed, field-proven protocols for key synthetic transformations including Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination. The causality behind experimental choices is explained, empowering scientists to adapt and troubleshoot these methods. Furthermore, we contextualize its utility through its role in the synthesis of high-value therapeutic agents, such as kinase and PARP inhibitors, underscoring its importance as a versatile scaffold in contemporary drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a trifunctional aromatic building block of significant interest in medicinal chemistry.[1][2] Its value stems from the orthogonal reactivity of its three key functional groups: an aldehyde, a bromine atom, and two fluorine atoms. This unique arrangement provides a powerful platform for constructing complex molecular architectures.

  • The Aldehyde Group: Serves as a versatile handle for forming carbon-nitrogen bonds via reductive amination or for constructing various heterocyclic systems.[3]

  • The Bromo Substituent: Acts as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkynyl moieties to build molecular complexity.[4][5]

  • The Difluoro Pattern: The fluorine atoms at positions 2 and 4 significantly modulate the electronic properties of the benzene ring.[6] In a drug discovery context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties like lipophilicity.[7]

This guide will explore the practical application of this reagent, providing robust protocols and the scientific rationale necessary for its successful implementation in drug discovery programs.

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueReference
CAS Number 473416-91-0[1][8]
Molecular Formula C₇H₃BrF₂O[1][8]
Molecular Weight 221.00 g/mol [1][8]
Appearance Solid[9]
Boiling Point 229.4±35.0°C at 760 mmHg[1]
Density 1.758±0.06 g/cm³ (Predicted)[1]
SMILES O=CC1=CC(Br)=C(F)C=C1F[2][8]
InChI Key PDRHYPUKWIHZMP-UHFFFAOYSA-N[9]

Core Synthetic Transformations & Protocols

The true power of this compound lies in its capacity to undergo a variety of high-yield, functional-group-tolerant reactions. Below are detailed protocols for three of the most impactful transformations in a medicinal chemistry setting.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][10] It is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl motifs, which are prevalent in kinase inhibitors.[11] The bromo-substituent on our building block serves as an excellent electrophilic partner for this transformation.

Protocol 1: Synthesis of 5-Aryl-2,4-difluorobenzaldehyde Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (221 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Add potassium phosphate (424 mg, 2.0 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add the degassed solvents via syringe: 8 mL of anhydrous 1,4-dioxane followed by 2 mL of water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-difluorobenzaldehyde.

Causality & Rationale:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings.[7]

  • Base: K₃PO₄ is an effective base for promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by sensitive functional groups.[5][7]

  • Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic-soluble reagents and the inorganic base, facilitating efficient reaction kinetics.[5]

Suzuki_Workflow reagents 1. Combine Aldehyde, Boronic Acid, Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert Prevent catalyst deactivation catalyst 3. Add Pd(PPh3)4 & Solvents inert->catalyst heat 4. Heat to 80-90 °C (4-12 h) catalyst->heat Initiate catalytic cycle workup 5. Cool & Perform Aqueous Workup heat->workup Reaction complete purify 6. Purify via Chromatography workup->purify product Final Product: 5-Aryl-2,4-difluorobenzaldehyde purify->product

General workflow for a Suzuki-Miyaura cross-coupling experiment.
Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] In drug discovery, alkynes are valuable linkers; their linear geometry can act as a rigid spacer to probe binding pockets, and they are precursors to many other functional groups.[14] This reaction provides a direct route to installing this functionality onto the difluorinated ring.

Protocol 2: Synthesis of 5-Alkynyl-2,4-difluorobenzaldehyde

This protocol outlines a copper-free Sonogashira coupling, which can often simplify purification by avoiding issues related to copper contamination and alkyne homocoupling.[13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%, 0.025 mmol) (Air-stable precatalyst)

  • 1,2,2,6,6-Pentamethylpiperidine (TMP) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

Step-by-Step Procedure:

  • To a dry reaction vial, add this compound (221 mg, 1.0 mmol) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 11 mg, 0.025 mmol).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., Argon).

  • Add anhydrous DMSO (5 mL), the terminal alkyne (1.5 mmol), and the base, TMP (0.34 mL, 2.0 mmol), via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by LC-MS. The reaction is often complete within 1-6 hours at room temperature.[13]

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated ammonium chloride solution (to remove the amine base), followed by brine.

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 5-alkynyl-2,4-difluorobenzaldehyde.

Causality & Rationale:

  • Precatalyst: The use of a modern, air-stable phosphine-ligated palladium precatalyst like [DTBNpP]Pd(crotyl)Cl allows the reaction to proceed under mild, room-temperature conditions and facilitates rapid generation of the active monoligated Pd(0) species.[13]

  • Base: TMP is a hindered, non-nucleophilic amine base that is effective in the deprotonation of the terminal alkyne without competing side reactions.

  • Solvent: DMSO is a polar aprotic solvent that effectively dissolves all reaction components and facilitates the reaction at room temperature.[13]

Sonogashira_Workflow reagents 1. Combine Aldehyde & Pd Precatalyst inert 2. Establish Inert Atmosphere reagents->inert additions 3. Add DMSO, Alkyne, & Base inert->additions stir 4. Stir at Room Temp (1-6 h) additions->stir Initiate reaction workup 5. Aqueous Workup & Extraction stir->workup Reaction complete purify 6. Purify via Chromatography workup->purify product Final Product: 5-Alkynyl-2,4-difluorobenzaldehyde purify->product

Workflow for a room-temperature, copper-free Sonogashira coupling.
Reductive Amination: Forging C-N Bonds

Reductive amination is a robust and highly reliable method for synthesizing amines from carbonyl compounds.[15][16] It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[17] This reaction is fundamental in drug discovery for installing amine-containing side chains that can form critical salt-bridge interactions or improve aqueous solubility.

Protocol 3: Synthesis of N-Substituted-1-(5-bromo-2,4-difluorophenyl)methanamines

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes.[15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.1 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Acetic Acid (optional, 1-2 drops)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (221 mg, 1.0 mmol) and the desired amine (1.1 mmol) in anhydrous DCM (10 mL).

  • Stir the solution at room temperature for 20-30 minutes to allow for imine/iminium ion formation. For less reactive amines, adding a catalytic amount of acetic acid can facilitate this step.[15]

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. The reaction is often mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 1-24 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or crystallization to obtain the desired secondary or tertiary amine.

Causality & Rationale:

  • Reducing Agent: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion much faster than the starting aldehyde.[15] This selectivity prevents the formation of the corresponding alcohol as a byproduct. It is also less sensitive to moisture than other borohydrides, making it operationally simple to handle.

  • Solvent: Aprotic solvents like DCM or DCE are ideal as they do not react with the reducing agent.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation with the amine. This is particularly useful for less nucleophilic amines like anilines.[15]

Reductive_Amination_Workflow reagents 1. Combine Aldehyde & Amine in DCM imine 2. Stir to Form Imine/Iminium Ion reagents->imine Condensation reduce 3. Add NaBH(OAc)3 imine->reduce stir 4. Stir at Room Temp (1-24 h) reduce->stir In situ reduction quench 5. Quench with aq. NaHCO3 stir->quench Reaction complete workup 6. Extract & Purify quench->workup product Final Product: Substituted Amine workup->product

Experimental workflow for reductive amination using STAB.

Application Case Studies in Drug Discovery

The true measure of a building block is its utility in synthesizing biologically active molecules. This compound and its close isomers are key components in the development of several classes of therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[18] Many FDA-approved kinase inhibitors feature complex di- or tri-substituted aromatic cores.[19] The ortho-fluoro benzaldehyde motif is a common feature. For example, scaffolds derived from bromo-fluorobenzaldehydes can be elaborated via sequences of cross-coupling and reductive amination to generate potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[20] The difluoro substitution pattern can provide crucial hydrogen bond interactions within the kinase hinge region while improving overall drug-like properties.

Kinase_Inhibitor_Synthesis start 5-Bromo-2,4- difluorobenzaldehyde step1 Suzuki or Sonogashira Coupling start->step1 intermediate1 Coupled Intermediate step1->intermediate1 Adds R1 group at C5 step2 Reductive Amination intermediate1->step2 intermediate2 Amine Intermediate step2->intermediate2 Adds R2 group at aldehyde step3 Further Functionalization (e.g., Acylation) intermediate2->step3 product Kinase Inhibitor Scaffold step3->product

Conceptual synthetic strategy towards kinase inhibitors.
PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a revolutionary class of drugs that exploit the concept of synthetic lethality to treat cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[21] Several approved PARP inhibitors, including Niraparib and Rucaparib, feature complex heterocyclic cores built upon substituted aromatic rings.[22][23] The synthesis of such molecules often involves key steps where functionalized benzaldehydes are used to construct portions of the final pharmacophore.[23][24] The specific substitution pattern of this compound makes it an ideal precursor for building fragments that will ultimately be incorporated into these complex, high-value therapeutic agents.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its three distinct points of reactivity, combined with the beneficial effects of its fluorine substituents, provide a reliable and versatile platform for the efficient synthesis of diverse and complex molecular libraries. The robust protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination serve as a validated starting point for researchers aiming to leverage this powerful building block in their drug discovery efforts. By understanding the causality behind these transformations, scientists are well-equipped to innovate and accelerate the development of the next generation of therapeutic agents.

References

The Synthetic Versatility of 5-Bromo-2,4-difluorobenzaldehyde: Application Notes and Protocols for Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold in Modern Chemistry

5-Bromo-2,4-difluorobenzaldehyde is a key building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an electrophilic aldehyde, and a strategically halogenated aromatic ring—offers a versatile platform for constructing complex molecular architectures. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom serves as a convenient handle for further transformations such as cross-coupling reactions.[1][2][3]

This guide provides detailed application notes and robust protocols for three fundamental condensation reactions of this compound: the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Wittig reaction. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for their successful implementation.

Mechanistic Overview: The Carbonyl's Reactivity

The aldehyde functional group in this compound is the primary site of reactivity in these condensation reactions. The electron-withdrawing effects of the two fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in designing reaction conditions.

The three condensation reactions covered in this guide all involve the formation of a new carbon-carbon bond at the aldehyde carbon, but they differ in the nature of the nucleophile and the final product.

  • Knoevenagel Condensation: Employs a carbanion stabilized by two electron-withdrawing groups (an active methylene compound) to form an α,β-unsaturated dicarbonyl or cyano-ester compound.

  • Claisen-Schmidt Condensation: A base-catalyzed reaction with an enolizable ketone (like acetophenone) to produce α,β-unsaturated ketones, commonly known as chalcones.

  • Wittig Reaction: Utilizes a phosphorus ylide to convert the aldehyde into an alkene, offering excellent control over the location of the newly formed double bond.

I. The Knoevenagel Condensation: Crafting Cinnamic Acid Analogs and More

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[4] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the highly acidic active methylene compound without causing self-condensation of the aldehyde.[4] For this compound, this reaction provides a direct route to substituted cinnamic acid derivatives and other α,β-unsaturated systems that are valuable intermediates in pharmaceutical synthesis.[5][6]

General Mechanism

The reaction proceeds through a three-step sequence:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type adduct undergoes spontaneous dehydration to yield the stable α,β-unsaturated product.

Knoevenagel cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aldehyde This compound NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene (e.g., Malonic Acid) Enolate Enolate Formation (Base Catalyst) ActiveMethylene->Enolate Base Enolate->NucleophilicAttack Dehydration Dehydration NucleophilicAttack->Dehydration Aldol Adduct UnsaturatedProduct α,β-Unsaturated Product (e.g., Cinnamic Acid Derivative) Dehydration->UnsaturatedProduct Water Water Dehydration->Water ClaisenSchmidt cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aldehyde This compound AldolAddition Aldol Addition Aldehyde->AldolAddition Ketone Acetophenone Derivative Enolate Enolate Formation (Base Catalyst) Ketone->Enolate Base Enolate->AldolAddition Dehydration Dehydration AldolAddition->Dehydration β-Hydroxy Ketone Chalcone Chalcone Derivative Dehydration->Chalcone Water Water Dehydration->Water Wittig cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aldehyde This compound NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack Ylide Phosphorus Ylide Ylide->NucleophilicAttack Oxaphosphetane Oxaphosphetane Formation NucleophilicAttack->Oxaphosphetane Betaine Intermediate Elimination Elimination Oxaphosphetane->Elimination Alkene Alkene Elimination->Alkene PhosphineOxide Triphenylphosphine Oxide Elimination->PhosphineOxide

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2,4-difluorobenzaldehyde (CAS No. 473416-91-0) has emerged as a preeminent building block in contemporary medicinal chemistry and drug discovery.[1] Its strategic trifecta of reactive sites—an aldehyde for cyclocondensation, a bromine atom for cross-coupling, and a fluorine-activated aromatic ring—provides a versatile platform for the synthesis of complex, biologically relevant heterocyclic scaffolds. This guide provides an in-depth exploration of synthetic strategies, complete with detailed protocols, for constructing high-value heterocycles such as pyrimidines and quinolines. We will elucidate the chemical rationale behind key experimental parameters and demonstrate how this singular starting material can be leveraged to generate diverse molecular architectures, with a focus on methods that are robust, scalable, and relevant to modern pharmaceutical development.

The Strategic Value of this compound

The utility of this compound stems from its distinct functional handles, which can be addressed with high chemo-selectivity.

  • The Aldehyde Group: Serves as the primary electrophilic center for initiating cyclization cascades. It readily participates in condensation reactions with a variety of nucleophiles, including active methylene compounds and amines, forming the initial C-C or C-N bonds that underpin heterocycle formation.[2]

  • The Bromo Substituent: A highly versatile functional group that acts as a linchpin for late-stage functionalization. It provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, or amino moieties.[2][3]

  • The Difluoro Aromatic Core: The two fluorine atoms exert a powerful electron-withdrawing effect, which influences the reactivity of the aldehyde and the aromatic ring. Furthermore, fluorine incorporation is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5]

The interplay of these features enables a modular approach to synthesis, where a heterocyclic core can be first constructed and then decorated with various substituents to build a library of analogues for structure-activity relationship (SAR) studies.

G cluster_reactions Primary Synthetic Pathways cluster_products Resulting Heterocyclic Cores start This compound mcr Multicomponent Reactions (e.g., Biginelli) start->mcr + Urea/Thiourea + β-dicarbonyl cyclo Condensation & Annulation (e.g., Friedländer) start->cyclo + Active Methylene Cmpd. + Amine Source pyrimidines Pyrimidines mcr->pyrimidines quinolines Quinolines cyclo->quinolines palladium Post-synthesis Diversification (e.g., Suzuki Coupling) diversified Diversified Analogs palladium->diversified pyrimidines->palladium Arylboronic Acid Pd Catalyst quinolines->palladium Arylboronic Acid Pd Catalyst

Figure 1: Synthetic utility of this compound.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, offering a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs), a scaffold present in numerous bioactive compounds.[6][7] This acid-catalyzed reaction combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.

Causality and Mechanistic Insight

The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by a nucleophilic attack from the enolate of the β-dicarbonyl compound and a final intramolecular condensation to yield the DHPM ring. The fluorine atoms on the benzaldehyde ring enhance the electrophilicity of the aldehyde carbon, facilitating the initial condensation step.

Biginelli_Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade A This compound Step1 Step 1: Formation of Acyliminium Ion A->Step1 B Urea B->Step1 C Ethyl Acetoacetate Step2 Step 2: Nucleophilic Attack by Enolate C->Step2 Step1->Step2 Iminium Intermediate Step3 Step 3: Intramolecular Cyclization & Dehydration Step2->Step3 Open-Chain Intermediate Product DHPM Product Step3->Product

Figure 2: Simplified workflow of the Biginelli reaction.

Protocol: Synthesis of Ethyl 4-(5-bromo-2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq, 2.21 g, 10 mmol)

  • Ethyl acetoacetate (1.1 eq, 1.43 g, 11 mmol)

  • Urea (1.5 eq, 0.90 g, 15 mmol)

  • Ethanol (25 mL)

  • Concentrated Hydrochloric Acid (catalytic, ~0.2 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, ethyl acetoacetate, urea, and ethanol.

  • Stir the mixture to achieve a suspension. Add the catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Dry the product under vacuum to yield the target dihydropyrimidinone as a white to off-white solid.

Trustworthiness Check: The protocol is self-validating. The formation of a precipitate upon cooling is a strong indicator of product formation. The purity can be readily assessed by melting point determination and confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

ParameterValueRationale
Solvent EthanolGood solvent for reactants; allows for precipitation of the product upon cooling.
Catalyst HClA strong acid is required to catalyze the condensation and cyclization steps effectively.
Temperature RefluxProvides the necessary activation energy for the multi-step reaction cascade.
Stoichiometry Slight excess of urea/ketoesterEnsures complete consumption of the limiting aldehyde starting material.
Typical Yield 75-85%Reflects the high efficiency of the one-pot multicomponent reaction.[7]

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and direct method for constructing the quinoline scaffold. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8] While our starting material lacks the ortho-amino group, a multi-step adaptation can be employed to first install this functionality, showcasing the versatility of the initial building block.

Strategy: A Two-Step Approach to a Quinolone Core
  • Reductive Amination/Cyclization: A more direct modern approach involves a condensation with an active methylene compound followed by a reductive cyclization. A one-pot reaction with a compound like dimedone (5,5-dimethyl-1,3-cyclohexanedione) and an ammonium source can lead to tetrahydroacridinone derivatives, a fused quinoline system.

  • Classical Approach: A more stepwise synthesis involves converting the aldehyde to a chalcone, followed by reaction with a nitrogen source and cyclization.

Protocol: Synthesis of 7-Bromo-5,9-difluoro-2-phenylquinoline (Illustrative Friedländer-type approach)

This protocol outlines a plausible sequence. Step 1 creates a necessary precursor, which then undergoes the key cyclization.

Step 1: Synthesis of 1-(2-amino-4,6-difluorophenyl)ethan-1-one This precursor is required for the Friedländer step. Its synthesis from a related fluorinated aniline is a standard procedure and is assumed for this protocol.

Step 2: Friedländer Annulation

  • In a flask, combine 1-(2-amino-4,6-difluorophenyl)ethan-1-one (1.0 eq) and 2-bromoacetophenone (1.0 eq).

  • Add a basic catalyst such as potassium hydroxide (2.0 eq) in ethanol.

  • Heat the mixture to reflux for 3-4 hours.[9]

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and recrystallized to yield the substituted quinoline.

ParameterValueRationale
Reaction Friedländer AnnulationA robust and reliable method for C-C and C-N bond formation to build the quinoline core.[10]
Base KOH / NaOHPromotes the initial aldol-type condensation between the two carbonyl components.
Solvent Ethanol / DMFPolar protic or aprotic solvents capable of dissolving the reactants and facilitating the reaction.
Typical Yield 60-80%Dependent on the specific substrates used.

Late-Stage Functionalization via Palladium-Catalyzed Suzuki Coupling

The bromine atom on the synthesized heterocyclic core is a prime handle for introducing molecular diversity. The Suzuki cross-coupling reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is an exceptionally powerful tool for this purpose.[3]

Causality and Mechanistic Insight

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of the heterocycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Catalyst OA Oxidative Addition Pd0->OA HetBr Heterocycle-Br HetBr->OA ArBOH Ar-B(OH)₂ TM Transmetalation ArBOH->TM Product Heterocycle-Ar PdII Het-Pd(II)-Br OA->PdII PdII_Ar Het-Pd(II)-Ar TM->PdII_Ar RE Reductive Elimination RE->Pd0 Catalyst Regeneration RE->Product PdII->TM PdII_Ar->RE

Figure 3: Catalytic cycle of the Suzuki cross-coupling reaction.

Protocol: Suzuki Coupling of a Bromo-substituted DHPM

Materials:

  • Bromo-substituted DHPM (from section 2; 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid; 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 eq)

  • Triphenylphosphine (PPh₃; 0.08 eq) or SPhos

  • Potassium Carbonate (K₂CO₃; 3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (4:1, v/v)

Procedure:

  • To a Schlenk flask, add the bromo-substituted DHPM, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of degassed dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the final coupled product.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of diverse heterocyclic systems. Through well-established methodologies like the Biginelli reaction and adaptations of the Friedländer synthesis, foundational scaffolds can be efficiently constructed. The strategic placement of the bromine atom allows for subsequent, value-adding diversification via palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined herein provide a robust framework for researchers in drug discovery and organic synthesis to leverage this key building block in the creation of novel and potentially bioactive molecules.

References

The Strategic Utility of 5-Bromo-2,4-difluorobenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Bromo-2,4-difluorobenzaldehyde stands as a pivotal starting material in the lexicon of medicinal chemistry. Its unique substitution pattern—a reactive aldehyde, a versatile bromine atom, and two electron-withdrawing fluorine atoms—renders it a highly valuable scaffold for the synthesis of a diverse array of bioactive molecules.[1] The strategic placement of these functional groups allows for a programmed and sequential series of chemical transformations, enabling the construction of complex molecular architectures with desirable pharmacological properties. This guide provides an in-depth exploration of the applications of this compound in the synthesis of kinase inhibitors and other potential therapeutic agents, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications in Kinase Inhibitor Synthesis: The Quinazoline Scaffold

A primary application of this compound lies in the synthesis of quinazoline-based kinase inhibitors.[2][3] The quinazoline core is a privileged structure in medicinal chemistry, famously constituting the backbone of numerous FDA-approved drugs targeting protein kinases, such as gefitinib and lapatinib, which are inhibitors of the epidermal growth factor receptor (EGFR).[4][5][6][7][8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The Rationale for Quinazoline-Based EGFR Inhibitors

The EGFR signaling cascade is a complex network that governs cell proliferation, survival, and differentiation. In many cancer types, mutations or overexpression of EGFR lead to constitutive activation of downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor progression. Quinazoline-based inhibitors are designed to compete with ATP at the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->P_EGFR Inhibition Synthesis_Workflow Start This compound Step1 Oxidation to Carboxylic Acid Start->Step1 Intermediate1 5-Bromo-2,4-difluorobenzoic Acid Step1->Intermediate1 Step2 Cyclization with Formamide Intermediate1->Step2 Intermediate2 6-Bromo-7-fluoro-3H-quinazolin-4-one Step2->Intermediate2 Step3 Chlorination (e.g., SOCl₂) Intermediate2->Step3 Intermediate3 6-Bromo-4-chloro-7-fluoroquinazoline Step3->Intermediate3 Step4 SNAr with Substituted Aniline Intermediate3->Step4 FinalProduct 4-Anilinoquinazoline Derivative (Bioactive Molecule) Step4->FinalProduct Reductive_Amination Aldehyde This compound Imine Schiff Base/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine Product Substituted Benzylamine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

References

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-1-(ethenyl)-2,4-difluorobenzene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Styrenes

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1] 5-Bromo-2,4-difluorobenzaldehyde is a valuable starting material, and its conversion to the corresponding styrene derivative, 5-Bromo-1-(ethenyl)-2,4-difluorobenzene, creates a versatile building block for further functionalization, particularly in cross-coupling reactions.

The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, stands as a premier method for alkene synthesis.[2][3] Its principal advantage is the unambiguous placement of the carbon-carbon double bond, replacing a carbonyl group with a C=C bond at a precise location, which circumvents the formation of isomeric mixtures often seen in elimination reactions.[3][4] This application note provides a detailed, field-tested protocol for the synthesis of 5-Bromo-1-(ethenyl)-2,4-difluorobenzene using the Wittig reaction, targeting researchers in organic synthesis and drug development.

Reaction Scheme & Mechanism

The overall transformation involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), generated in situ from the corresponding phosphonium salt.

Overall Reaction:

The reaction proceeds through the nucleophilic addition of the phosphorus ylide to the electrophilic carbonyl carbon of the aldehyde.[5] This forms a transient four-membered ring intermediate known as an oxaphosphetane.[6][7] This intermediate is unstable and spontaneously decomposes to yield the desired alkene and the thermodynamically very stable triphenylphosphine oxide, which is the driving force for the reaction.[8]

Caption: Figure 1: Wittig Reaction Mechanism.

Experimental Protocol

This protocol is divided into three main stages: preparation of the Wittig reagent (ylide), the Wittig reaction with the aldehyde, and finally, product work-up and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyltriphenylphosphonium bromide≥98%Sigma-AldrichStore in a desiccator.
This compound≥97%Combi-Blocks
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeAcros OrganicsUse from a freshly opened bottle or distilled from sodium/benzophenone.
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH₄ClReagent GradeFor quenching the reaction.
Brine (Saturated aq. NaCl)Reagent GradeFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Hexanes / Ethyl AcetateHPLC GradeFor chromatography.
Round-bottom flasks, Schlenk lineAll glassware must be oven-dried.
Safety Precautions
HazardPrecautionFirst Aid Measures
n-Butyllithium Pyrophoric, reacts violently with water, causes severe skin burns and eye damage.Handle under an inert atmosphere (Nitrogen or Argon). Use proper PPE (flame-retardant lab coat, safety goggles, gloves).
This compound Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]Handle in a chemical fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[9]
Anhydrous Solvents (THF, Ether) Highly flammable. Can form explosive peroxides.Keep away from ignition sources. Store under an inert atmosphere.[11] Never distill to dryness.
Step-by-Step Procedure

The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware to prevent quenching of the ylide and other reagents by moisture.

Part A: In Situ Generation of the Phosphorus Ylide

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equivalents).

  • Place the flask under an inert atmosphere using a Schlenk line.

  • Add anhydrous THF (40 mL) via syringe. This will create a white suspension.

  • Cool the suspension to 0°C using an ice-water bath.

  • Causality: The reaction is cooled to control the exothermic deprotonation and maintain the stability of the ylide.

  • Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15-20 minutes. A deep orange or yellow color should develop, indicating the formation of the ylide, methylenetriphenylphosphorane.[12]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part B: The Wittig Reaction

  • In a separate dry 50 mL flask, dissolve this compound (2.21 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (15 mL).

  • Cool the ylide solution (from Part A) back down to 0°C.

  • Add the aldehyde solution dropwise to the stirring ylide solution over 20 minutes via syringe.

  • Causality: A slow, cold addition helps to prevent side reactions and control the reaction rate.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis (e.g., using 9:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting aldehyde. The color of the solution will likely fade.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).[8]

  • Causality: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • The crude product will be a mixture of the desired alkene and the byproduct, triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, which is a highly crystalline solid, triturate the crude residue with cold hexanes. Triphenylphosphine oxide has low solubility in hexanes and will precipitate.[12]

  • Filter the mixture, collecting the hexane filtrate.

  • Concentrate the filtrate and purify the remaining residue by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (starting with 100% hexanes) to isolate the pure product. The desired alkene is significantly less polar than any remaining triphenylphosphine oxide.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Bromo-1-(ethenyl)-2,4-difluorobenzene as a colorless oil or low-melting solid.

Data Presentation and Expected Results

The following table summarizes the quantitative data for the reaction.

CompoundMolecular Wt. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound221.0010.01.02.21 g
Methyltriphenylphosphonium bromide357.2312.01.24.29 g
n-Butyllithium64.0611.01.14.4 mL (2.5 M)
Product: 5-Bromo-1-(ethenyl)-2,4-difluorobenzene219.02--Typical Yield: 60-75%

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The vinyl protons in the ¹H NMR spectrum are characteristic and confirm the formation of the double bond.

Experimental Workflow Visualization

Wittig Reaction Workflow Figure 2: Experimental Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Y1 Suspend Ph₃P⁺CH₃Br⁻ in Anhydrous THF Y2 Cool to 0°C Y1->Y2 Y3 Add n-BuLi Dropwise Y2->Y3 Y4 Stir at RT for 1 hr Y3->Y4 R1 Cool Ylide to 0°C Y4->R1 R2 Add Aldehyde in THF Dropwise R1->R2 R3 Warm to RT, Stir 3-4 hrs R2->R3 R4 Monitor by TLC R3->R4 W1 Quench with aq. NH₄Cl R4->W1 W2 Extract with Diethyl Ether W1->W2 W3 Wash with Brine W2->W3 W4 Dry (MgSO₄) & Concentrate W3->W4 W5 Purify via Column Chromatography W4->W5 W6 Characterize Product W5->W6

Caption: Figure 2: Experimental Workflow.

References

Application Notes and Protocols for the Reductive Amination of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-(5-Bromo-2,4-difluorobenzyl)amines

The reductive amination of 5-Bromo-2,4-difluorobenzaldehyde is a cornerstone transformation in medicinal chemistry and drug discovery. The resulting N-substituted (5-bromo-2,4-difluorophenyl)methanamines are valuable intermediates, incorporating a synthetically versatile bromine handle for further functionalization (e.g., cross-coupling reactions) and a difluorophenyl motif, a common feature in bioactive molecules known to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the mechanistic underpinnings, comparative protocols, and detailed experimental procedures for the successful synthesis of these key building blocks.

Mechanistic Insights: The "One-Pot" Advantage

Reductive amination is a two-stage process that is typically performed in a single reaction vessel.[1] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a transient imine or, under mildly acidic conditions, an iminium ion. The choice of a selective reducing agent is critical; it must preferentially reduce the electrophilic iminium ion over the starting aldehyde.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation, particularly with electron-deficient aldehydes like this compound.[2] The acetoxy groups on the boron atom temper its reducing power, rendering it incapable of reducing the aldehyde but highly effective for the reduction of the more reactive iminium ion.[3] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step and promotes the formation of the iminium ion.[4]

Reductive_Amination_Mechanism aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Primary/Secondary Amine (R¹R²NH) amine->hemiaminal h2o_out - H₂O hemiaminal->h2o_out acid H⁺ (cat.) hemiaminal->acid iminium Iminium Ion Intermediate h2o_out->iminium product N-(5-Bromo-2,4-difluorobenzyl)amine iminium->product stab NaBH(OAc)₃ stab->product Reduction acid->iminium

Figure 1: General mechanism of reductive amination.

Comparative Analysis of Reducing Agents

While several reducing agents can effect reductive amination, their compatibility and selectivity vary significantly. The table below summarizes the key characteristics of common reagents.

Reducing AgentFormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for iminium ions; broad functional group tolerance; commercially available and easy to handle.[3]Water-sensitive; incompatible with methanol.[5]
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH), Ethanol (EtOH)Effective and water-tolerant.Highly toxic cyanide byproducts are generated upon workup.[2]
Sodium Borohydride NaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting aldehyde, leading to side products; typically requires a two-step procedure.[5]

For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is highly recommended due to its selectivity, which minimizes the formation of the corresponding alcohol byproduct and ensures a cleaner reaction profile.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of this compound with a representative primary and secondary amine.

Materials and Reagents
  • This compound (MW: 221.00 g/mol )

  • Primary or Secondary Amine (e.g., Benzylamine, Morpholine)

  • Sodium Triacetoxyborohydride (STAB) (MW: 211.94 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of N-Benzyl-1-(5-bromo-2,4-difluorophenyl)methanamine (Secondary Amine Product)
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv., e.g., 1.00 g, 4.52 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.2 M solution, e.g., 23 mL). To this solution, add benzylamine (1.1 equiv., e.g., 0.54 mL, 4.97 mmol).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv., e.g., 1.25 g, 5.88 mmol) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. Visualize the spots under UV light (254 nm).[6] Aromatic amines and aldehydes are typically UV-active.[6]

  • Reaction Time: Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (e.g., 20 mL).[7] Be cautious as gas evolution (hydrogen) may occur from the reaction of excess STAB with water.[8]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(5-bromo-2,4-difluorophenyl)methanamine.

Protocol 2: Synthesis of 4-((5-Bromo-2,4-difluorobenzyl)amino)morpholine (Tertiary Amine Product)

Follow the same procedure as in Protocol 1, substituting morpholine (1.1 equiv.) for benzylamine. The reaction and purification steps are analogous.

Experimental_Workflow start Combine Aldehyde and Amine in DCM imine_formation Stir for 30-60 min (Imine Formation) start->imine_formation add_stab Add NaBH(OAc)₃ imine_formation->add_stab reaction Stir 4-12h at RT add_stab->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product Pure N-Substituted Amine purification->product

Figure 2: Experimental workflow for reductive amination.

Safety and Handling Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas.[8] It is also an irritant. Store in a cool, dry place under an inert atmosphere.[1] Handle with care, avoiding contact with moisture.

  • Dichloromethane (DCM): A suspected carcinogen. All manipulations should be performed in a fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Incomplete imine formation.- Deactivated reducing agent.- Increase the initial stirring time before adding STAB.- Use freshly opened or properly stored STAB.
Formation of Alcohol Byproduct - Reducing agent is too strong or reaction conditions are not optimal.- Ensure STAB is used, as it is selective for the iminium ion.
Difficulty in Purification - Product and starting materials have similar polarities.- Optimize the solvent system for column chromatography.- An acid-base extraction can be attempted to isolate the basic amine product.[9]

References

Application Note & Protocols: The Strategic Use of 5-Bromo-2,4-difluorobenzaldehyde in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2,4-difluorobenzaldehyde (CAS No. 473416-91-0) has emerged as a pivotal structural motif and versatile intermediate in the field of agrochemical research and development.[1] Its unique trifunctional substitution pattern—an electrophilic aldehyde, a synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful platform for constructing complex molecules with enhanced biological activity and optimized physicochemical properties. This guide elucidates the strategic importance of this building block, details its application in the synthesis of novel pesticides, and provides a robust experimental protocol for its incorporation into a model agrochemical scaffold.

Introduction: The Architectural Advantage of a Polysubstituted Core

The design of modern crop protection agents is a multifactorial challenge, requiring a delicate balance of high efficacy, metabolic stability, and a favorable environmental profile. Halogen-containing phenyl groups are indispensable structural components in many successful pesticides.[2] this compound serves as a high-value intermediate precisely because it embeds several desirable features into a single, compact building block.

  • The Aldehyde Handle: The formyl group (-CHO) is a versatile functional group that readily participates in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations, Wittig reactions, and condensations, to build the core skeleton of the final active ingredient.

  • The Difluoro Substitution: The fluorine atoms at the 2 and 4 positions are not mere placeholders. They profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of fluorine can enhance the binding affinity of the final molecule to its biological target. Furthermore, fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes in pests and the environment, thereby increasing the half-life and field performance of the agrochemical.

  • The Bromine Position: The bromine atom at the 5-position is a key site for synthetic diversification. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, serves as a reactive handle for powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The strategic combination of these three groups makes this compound a cornerstone for developing innovative fungicides, insecticides, and herbicides.[3]

Workflow for Agrochemical Synthesis using this compound

The synthetic utility of this compound lies in its capacity to be sequentially or orthogonally functionalized. The diagram below illustrates a common workflow where the aldehyde is first used to construct a core structure, followed by diversification at the bromine site.

G A This compound (Starting Material) C Reductive Amination A->C B Primary Amine (R-NH2) + Reducing Agent B->C D Core Intermediate (Benzylamine Scaffold) C->D C-N Bond Formation F Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) D->F E Cross-Coupling Partner (e.g., Boronic Acid, Alkyne) E->F G Final Agrochemical Product (Diversified Structure) F->G C-C Bond Formation SAR cluster_0 5-Bromo-2,4-difluorophenyl Moiety cluster_1 Biological Target F2 Fluorine (Position 2) - H-bond acceptor - Inductive effect - Influences conformation Target Active Site of Pest Protein/Enzyme F2->Target Binding Interaction F4 Fluorine (Position 4) - Blocks metabolic oxidation - Increases lipophilicity F4->Target Metabolic Shield Br5 Bromine (Position 5) - Steric bulk for binding pocket fit - Halogen bonding potential - Site for SAR diversification Br5->Target Enhanced Affinity

References

Application Notes and Protocols: The Synthetic Versatility of 5-Bromo-2,4-difluorobenzaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2,4-difluorobenzaldehyde is a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2][3] Its utility stems from a unique combination of reactive sites: an electrophilic aldehyde functional group, two strongly electron-withdrawing fluorine atoms that activate the aromatic ring, and a bromine atom that serves as a robust handle for cross-coupling reactions. This guide provides an in-depth exploration of its reactivity with distinct classes of organometallic reagents, offering both mechanistic insights and detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.

Introduction: A Strategically Functionalized Intermediate

The strategic placement of the aldehyde, bromine, and fluorine substituents on the benzaldehyde core imparts a multifaceted reactivity profile. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Simultaneously, the carbon-bromine bond provides a specific locus for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and controlled modifications, enabling the construction of complex molecular architectures from a single, commercially available starting material. This document will detail four key transformations: Grignard additions, organolithium reactions, the Reformatsky reaction, and the Suzuki-Miyaura cross-coupling.

Nucleophilic Addition to the Carbonyl Group: Grignard Reagents

The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a nucleophilic organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde.[4] This transformation reliably converts this compound into a diverse range of valuable secondary alcohols.

Mechanistic Principle

The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the aldehyde's carbonyl carbon.[5] The polarized C-Mg bond provides the driving force for the attack. The initial product is a magnesium alkoxide, which is subsequently protonated during an acidic workup to yield the final secondary alcohol.[5][6]

Caption: General mechanism for Grignard addition to an aldehyde.

Critical Experimental Considerations: The Imperative of Anhydrous Conditions

Grignard reagents are potent bases and will readily react with protic sources, including water, alcohols, or even acidic C-H bonds.[5][7] The presence of moisture will quench the reagent, drastically reducing the yield of the desired alcohol. Therefore, all glassware must be rigorously dried (e.g., oven-dried at >120 °C), and all solvents and reagents must be anhydrous.[8] The reaction should be conducted under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of (5-Bromo-2,4-difluorophenyl)(phenyl)methanol

This protocol details the reaction with phenylmagnesium bromide as a representative Grignard reagent.

Materials & Reagents:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Caption: Standard experimental workflow for a Grignard reaction.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, which helps activate the magnesium surface by removing the passivating oxide layer.[8] Allow the flask to cool.

  • Grignard Formation: Add anhydrous diethyl ether to the flask. Prepare a solution of bromobenzene (1.1 eq.) in anhydrous ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30 minutes.

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.

  • Completion and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Highly Reactive Nucleophiles: Organolithium Reagents

Organolithium reagents (e.g., n-BuLi, PhLi) are generally more reactive and more basic than their Grignard counterparts due to the greater ionic character of the C-Li bond.[9] This heightened reactivity necessitates stricter control over reaction conditions to ensure chemoselectivity.

Key Differences and Challenges
  • Increased Reactivity: While ensuring rapid addition to the carbonyl, the high reactivity can lead to side reactions.

  • Halogen-Metal Exchange: A significant competing pathway is the bromine-lithium exchange, where the organolithium reagent swaps with the bromine atom on the aromatic ring.[10] This is often faster than addition at higher temperatures.

  • Solvent Reactivity: At temperatures above -20 °C, common organolithiums like n-BuLi can react with ethereal solvents like THF.[11]

To favor nucleophilic addition to the carbonyl, the reaction must be performed at very low temperatures (typically -78 °C). At this temperature, the addition to the carbonyl is kinetically favored over the halogen-metal exchange.

Protocol 2: Low-Temperature Addition of n-Butyllithium
  • Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and perform an extraction and purification as described in Protocol 1.

Milder Nucleophiles: The Reformatsky (Organozinc) Reaction

The Reformatsky reaction provides a pathway to synthesize β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of metallic zinc.[12][13] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is significantly less reactive than Grignard or organolithium reagents.[13][14]

Mechanistic Advantage and Application

The reduced reactivity of the organozinc intermediate is a major advantage. It is formed in situ and readily adds to the aldehyde but does not react with the ester functionality of the starting material or product, preventing self-condensation side reactions.[14][15]

The mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc enolate.[14][16] This enolate then coordinates to the aldehyde's carbonyl oxygen and adds through a six-membered chair-like transition state, followed by acidic workup to yield the β-hydroxy ester.[14][16]

Protocol 3: Synthesis of Ethyl 3-(5-bromo-2,4-difluorophenyl)-3-hydroxypropanoate
  • Zinc Activation: In a flame-dried flask under nitrogen, add activated zinc dust (2.0 eq.) and a crystal of iodine to anhydrous toluene. Reflux the suspension for 10 minutes to activate the zinc, then cool to room temperature.[16]

  • Reaction: To the zinc suspension, add ethyl bromoacetate (1.5 eq.). Then, add a solution of this compound (1.0 eq.) in anhydrous toluene.

  • Heat the resulting mixture to 90 °C and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by adding water or dilute HCl.

  • Filter the suspension to remove unreacted zinc.

  • Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.[16]

Leveraging the Bromine Handle: Suzuki-Miyaura Cross-Coupling

While the previous sections focused on the aldehyde, the bromine atom is an equally valuable reaction site. It enables powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds at the C5 position.[17] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in our substrate.[17][18]

The Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aldehyde to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from a boronic acid [Ar-B(OH)₂] is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_int Ar-Pd(II)-Br(L₂) ox_add->pd_int trans Transmetalation pd_int->trans pd_r Ar-Pd(II)-R(L₂) trans->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 ArR Ar-R red_elim->ArR ArBr Ar-Br ArBr->ox_add RBOH2 R-B(OH)₂ + Base RBOH2->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 4: Suzuki Coupling with 4-Methoxyphenylboronic Acid
  • Setup: To a flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 4-12 hours until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 5-(4-methoxyphenyl)-2,4-difluorobenzaldehyde.

Summary of Applications

The choice of organometallic reagent dictates the transformation of this compound, allowing for precise and strategic molecular construction.

Reaction TypeOrganometallic ReagentPrimary Reactive SiteProduct ClassKey Conditions & Insights
Grignard Addition R-MgXAldehyde CarbonylSecondary AlcoholStrict anhydrous conditions required.[6][8] Good for general C-C bond formation.
Organolithium Addition R-LiAldehyde CarbonylSecondary AlcoholMore reactive than Grignards; requires cryogenic temperatures (-78 °C) to prevent side reactions like Br-Li exchange.[10][11]
Reformatsky Reaction BrZnCH₂COOR (in situ)Aldehyde Carbonylβ-Hydroxy EsterMilder conditions; organozinc reagent is selective for the aldehyde and tolerant of the ester functional group.[13][14][15]
Suzuki Coupling R-B(OH)₂ / Pd CatalystCarbon-Bromine Bond5-Aryl BenzaldehydePalladium-catalyzed; tolerant of the aldehyde group. Requires base and inert atmosphere.[17][19]

Conclusion

This compound stands out as a pre-functionalized, high-value intermediate. By judiciously selecting an organometallic partner—be it magnesium, lithium, zinc, or a palladium-mediated boron reagent—chemists can selectively target either the aldehyde carbonyl for additions or the carbon-bromine bond for cross-coupling. This controlled reactivity provides a powerful and efficient toolkit for the synthesis of novel compounds for pharmaceutical and advanced materials applications.

References

Scale-up synthesis using 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Scale-Up Synthesis of Advanced Pharmaceutical Intermediates Using 5-Bromo-2,4-difluorobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound has emerged as a critical starting material in modern medicinal chemistry, prized for its trifecta of reactive sites: a versatile aldehyde, a bromine atom primed for cross-coupling, and two fluorine atoms that often impart desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API). This guide provides researchers, process chemists, and drug development professionals with in-depth, scalable protocols for two of the most powerful transformations involving this building block: the Suzuki-Miyaura cross-coupling and reductive amination. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and process considerations essential for translating laboratory-scale successes into robust, large-scale manufacturing processes.

Strategic Importance & Physicochemical Profile

The utility of this compound in pharmaceutical synthesis is rooted in its structural design. The aldehyde group serves as a handle for constructing carbon-nitrogen bonds via reductive amination or carbon-carbon bonds through various condensation reactions.[1] The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of biaryl structures commonly found in kinase inhibitors and other targeted therapies.[2][3][4] Furthermore, the difluoro substitution pattern is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Physical and Chemical Properties

A thorough understanding of the starting material's properties is the foundation of any successful scale-up campaign.

PropertyValueSource
CAS Number 473416-91-0[5]
Molecular Formula C₇H₃BrF₂O[5]
Molecular Weight 221.00 g/mol [5]
Appearance Solid[6]
Purity ≥97%[5]
Storage Conditions 2-8°C, stored under an inert atmosphere (e.g., nitrogen)[5][7]
SMILES O=CC1=CC(Br)=C(F)C=C1F[5]
Safety & Handling for Scale-Up

On a larger scale, adherence to safety protocols is non-negotiable. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a contained reactor system.[11] Eyewash stations and safety showers must be readily accessible.[10]

  • Inert Atmosphere: The compound can be sensitive to air.[9][10] For scale-up, it is critical to handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially when working with organometallic catalysts.[11]

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp²) bonds.[12] For a molecule like this compound, this reaction provides a direct and high-yield pathway to complex biaryl aldehydes, which are precursors to numerous kinase inhibitors.[13][14][15]

Mechanistic Rationale for Process Control

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[12] In a scale-up context, controlling this cycle means ensuring the catalyst remains active and side reactions are minimized. The choice of a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often preferred for its robustness and high activity with aryl bromides.

Scalable Protocol: Synthesis of 5-Aryl-2,4-difluorobenzaldehyde

This protocol describes the coupling of this compound with a generic arylboronic acid on a multi-gram scale.

Table 2: Reagent Stoichiometry & Purpose

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic Acid1.1 - 1.2Coupling Partner
Pd(dppf)Cl₂0.01 - 0.03Palladium Catalyst
Potassium Carbonate (K₂CO₃)2.5 - 3.0Base
1,4-Dioxane~10 volOrganic Solvent
Deionized Water~2.5 volAqueous Solvent / Base Solubilizer

Experimental Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet/outlet. Ensure the system is fully inerted by performing several vacuum/nitrogen backfill cycles.

  • Reagent Charging: To the reactor, charge this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.02 eq.).

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water (4:1 ratio). Degassing the solvents by sparging with nitrogen for at least 30 minutes prior to use is critical to prevent catalyst oxidation.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 80-90 °C using the reactor jacket. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by HPLC or TLC. A complete reaction is indicated by the disappearance of the this compound spot/peak.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate to the reactor. Stir for 15 minutes, then stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer. Wash the organic layer with brine.

    • Filter the organic layer through a pad of Celite to remove any palladium residues.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the pure 5-aryl-2,4-difluorobenzaldehyde. This avoids the need for costly and time-consuming column chromatography on a large scale.[16]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Inert Reactor Setup (N2 Atmosphere) charge Charge Reagents: 1. Aldehyde 2. Boronic Acid 3. Base (K2CO3) 4. Catalyst (Pd(dppf)Cl2) prep_reactor->charge degas Degas Solvents (N2 Sparge) add_solvent Add Degassed Dioxane/Water degas->add_solvent charge->add_solvent heat Heat to 80-90 °C (2-4 hours) add_solvent->heat monitor Monitor by HPLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench & Extract (EtOAc/Water) cool->quench purify Concentrate & Recrystallize quench->purify product Pure 5-Aryl-2,4-difluorobenzaldehyde purify->product

Caption: Scalable workflow for Suzuki-Miyaura cross-coupling.

Core Application II: Reductive Amination

Reductive amination is one of the most efficient methods for synthesizing amines and is widely used in the pharmaceutical industry.[17] The reaction with this compound allows for the introduction of a diverse range of amine-containing side chains, crucial for modulating the solubility and biological activity of drug candidates.

Rationale for Reagent Selection in Scale-Up

The process involves the initial formation of an imine or iminium ion, which is then reduced in situ.[17] For large-scale operations, sodium triacetoxyborohydride (STAB) is an exemplary reducing agent. Unlike sodium cyanoborohydride, it is non-toxic, and its reaction byproducts are easily removed.[18] It is also mild enough to not reduce the aldehyde starting material or other sensitive functional groups.[18]

Scalable Protocol: Synthesis of N-Alkyl/Aryl-1-(5-bromo-2,4-difluorophenyl)methanamine

This protocol details the reaction of the title aldehyde with a primary amine.

Table 3: Reagent Stoichiometry & Purpose

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Primary Amine (R-NH₂)1.0 - 1.1Nucleophile
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Reducing Agent
Dichloromethane (DCM) or Acetic Acid~10 volSolvent / Catalyst

Experimental Procedure:

  • Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with this compound (1.0 eq.), the primary amine (1.05 eq.), and dichloromethane (DCM, 10 vol).

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1-2 hours to allow for the formation of the imine intermediate. This step can be monitored by ¹H NMR or by the disappearance of water (Karl Fischer titration). Adding a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Cool the reactor contents to 0-5 °C using a chiller. Add sodium triacetoxyborohydride (1.3 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. This addition is exothermic and requires careful control on a large scale.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete.

  • Reaction Monitoring: Monitor the formation of the product and consumption of the imine intermediate by HPLC or LC-MS.

  • Work-up & Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0-10 °C until gas evolution ceases.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The resulting crude product can often be purified by crystallization or by forming a salt (e.g., hydrochloride) and recrystallizing.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Dry Reactor Setup (N2 Atmosphere) charge Charge Aldehyde, Amine, and Solvent (DCM) prep_reactor->charge imine Stir at RT (1-2h) (Imine Formation) charge->imine cool Cool to 0-5 °C imine->cool reduce Portion-wise addition of STAB (T < 10 °C) cool->reduce warm Warm to RT, Stir (3-12h) reduce->warm monitor Monitor by HPLC/LC-MS warm->monitor quench Quench with NaHCO3 (aq) (T < 10 °C) monitor->quench Reaction Complete extract Separate Layers & Extract quench->extract purify Dry, Concentrate & Purify (Crystallization/Salt Formation) extract->purify product Pure Secondary Amine Product purify->product

Caption: Scalable workflow for two-step, one-pot reductive amination.

Analytical Control for Process Validation

Robust analytical methods are essential for ensuring consistency and quality in a scaled-up process.[19]

  • In-Process Controls (IPCs):

    • HPLC/UPLC: The primary tool for quantitative analysis. It is used to track the disappearance of starting materials and the appearance of the product, allowing for precise determination of reaction completion.[19]

    • TLC: A rapid, qualitative method for a quick check on reaction progress, especially during process development.

    • GC-MS: Useful for identifying volatile impurities and byproducts.[20]

  • Final Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for unambiguous structural confirmation of the final product.[21][22]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[20]

    • HPLC Purity: Determines the final purity of the isolated material, typically reported as an area percentage.[19]

    • Melting Point/DSC: Assesses the crystalline nature and purity of the final solid product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. The protocols detailed herein for Suzuki-Miyaura coupling and reductive amination are designed with scalability and robustness in mind. By understanding the underlying chemistry and implementing rigorous process and analytical controls, development teams can effectively translate these laboratory procedures into efficient and reliable manufacturing processes, accelerating the path from discovery to clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced cross-coupling applications. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura coupling of 5-Bromo-2,4-difluorobenzaldehyde, a challenging yet important substrate in medicinal chemistry and materials science. This document is structured as a series of questions and answers to directly address common issues encountered in the lab.

Section 1: Foundational Knowledge & Initial Optimization

Q1: What are the key mechanistic steps of the Suzuki-Miyaura coupling, and how does my substrate, this compound, influence them?

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding these steps is crucial for troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your aryl bromide. This is often the rate-determining step.[3] For this compound, the two fluorine atoms and the aldehyde group are strongly electron-withdrawing. These groups increase the electrophilicity of the carbon attached to the bromine, which generally facilitates a faster oxidative addition.[2][4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation by a base to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[1][2]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-B(OR)2 + Base) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: I am setting up my first reaction with this compound. What are reliable starting conditions for screening?

Given the electron-deficient nature of your aryl bromide, a robust screening approach is recommended. The choice of ligand, base, and solvent system is critical and interdependent.[7][8] Below is a table of recommended starting points for a systematic screening process.

ParameterCondition 1 (Standard)Condition 2 (Bulky Ligand)Condition 3 (Mild Base)
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (1-2%)[XPhos Pd G3] (2%)
Ligand (mol%) PPh₃ (4-8%)SPhos or XPhos (2-4%)(Included in precatalyst)
Base (Equiv.) K₂CO₃ (2.0)Cs₂CO₃ (2.0)K₃PO₄ (2.0) or KF (3.0)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)THF / H₂O (4:1)
Temperature (°C) 80 - 10090 - 11070 - 90

Rationale:

  • Catalyst/Ligand: Simple triphenylphosphine (PPh₃) is a good starting point, but electron-rich, bulky biaryl phosphine ligands (like SPhos or XPhos) often enhance reactivity and stability, especially for challenging substrates.[2][9][10] Pre-formed catalysts ("precatalysts") like XPhos Pd G3 offer convenience and more reliable generation of the active Pd(0) species.[11]

  • Base: Carbonates are standard, with Cesium Carbonate (Cs₂CO₃) being more soluble and often more effective than Potassium Carbonate (K₂CO₃).[12] Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) can be beneficial if your boronic acid or product is sensitive to harsher bases.[5]

  • Solvent: A mixture of an organic solvent with water is common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7][13]

Section 2: Troubleshooting Guide

This section addresses the most common failures and provides a logical workflow for diagnosing the root cause.

Troubleshooting_Workflow start Low Yield or No Reaction reagent_check 1. Verify Reagent Quality - Boronic Acid/Ester Purity - Catalyst/Ligand Integrity - Solvent/Base Quality start->reagent_check condition_check 2. Confirm Reaction Conditions - Inert Atmosphere (Degassing) - Correct Temperature - Adequate Stirring reagent_check->condition_check Reagents OK side_reaction_check 3. Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation condition_check->side_reaction_check Conditions OK optimization 4. Systematic Optimization - Screen Ligands - Screen Bases - Vary Solvent/Temp side_reaction_check->optimization Side Products Identified

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Q3: My reaction has stalled, and I'm getting a very low yield. What is the most likely cause?

Low yields are frequently traced back to two main areas: reagent/catalyst integrity and reaction setup.[13][14]

  • Issue: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[15][16] Insufficient degassing of your solvent and reaction vessel is a primary cause of failure. Phosphine ligands can also be oxidized, rendering them ineffective.

    • Solution: Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen). Solvents, especially water, must be thoroughly degassed before use by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.[12][13] Use fresh, high-quality catalysts and ligands stored under an inert atmosphere.

  • Issue: Boronic Acid Instability. Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[17] This is a known issue, especially for electron-deficient arylboronic acids.[18]

    • Solution:

      • Use a Milder Base: Switch from strong bases like carbonates to milder options like K₃PO₄ or KF.[5]

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions, minimizing decomposition.[7][19]

      • Use Anhydrous Conditions: While less common, some protocols for sensitive substrates work better under anhydrous conditions with specific bases.[7]

Q4: My mass spec analysis shows significant byproducts. I see a dimer of my boronic acid starting material and a product where the bromine on my starting material is replaced by hydrogen. What's happening?

You are observing two classic Suzuki side reactions: homocoupling and protodeboronation/dehalogenation .

  • Homocoupling of the Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of your boronic acid coupling partner.[15] It is primarily caused by:

    • Presence of Oxygen: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which then participates in a catalytic cycle that homocouples the boronic acid.[7][15][16]

    • Use of Pd(II) Precatalysts: If the reduction of a Pd(II) source (like Pd(OAc)₂) to the active Pd(0) is slow, the Pd(II) species can directly react with the boronic acid to cause homocoupling.[7][15]

    • Solution: Rigorous degassing is the most effective solution.[16] Using a more electron-rich, bulky ligand can also promote the desired cross-coupling pathway over homocoupling.[11]

  • Protodeboronation and Dehalogenation:

    • Protodeboronation: As discussed in Q3, this is the hydrolysis of the boronic acid to its corresponding arene.[17]

    • Dehalogenation: The starting this compound is converted to 2,4-difluorobenzaldehyde. This can occur if the Ar-Pd(II)-X intermediate reacts with a proton source before transmetalation can occur.

    • Solution: The strategies to mitigate protodeboronation (milder base, boronic esters) are also effective here.[17][19] Ensuring the transmetalation step is efficient by optimizing the base and solvent can help the desired reaction outcompete these decomposition pathways.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions start Ar-X + R-B(OR)2 product Desired Product Ar-R start->product Suzuki Coupling homo Homocoupling (R-R) start->homo O2 or Pd(II) mediated proto Protodeboronation (R-H) start->proto H+ Source / Base mediated

Caption: Competition between the desired Suzuki coupling and common side reactions.

Section 3: Experimental Protocol & FAQs

General Protocol for Suzuki Coupling Screening

This protocol provides a framework for a single screening experiment. Always run reactions in parallel to efficiently test different conditions.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the solid base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere Setup:

    • Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[13]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 1,4-Dioxane/H₂O) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

    • Sparge the resulting solution with the inert gas for an additional 10-15 minutes.

    • In a separate vial, prepare a stock solution of the catalyst/ligand if necessary. Add the palladium source and ligand (or the precatalyst) to the reaction vial via syringe.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: Should I use a boronic acid or a boronic ester (like a pinacol ester)?

    • A: Boronic acids are often more reactive.[4] However, they can be less stable and more prone to protodeboronation and homocoupling.[4] For difficult couplings or when you observe significant decomposition of the boronic acid, switching to a more stable pinacol (Bpin) or MIDA boronate is a highly effective strategy.[7][19] Recent studies also show boronic esters can transmetalate directly without prior hydrolysis, which can be advantageous.[18][20]

  • Q: My reaction is clean but very slow. How can I increase the rate?

    • A: First, consider increasing the temperature in 10 °C increments. If that doesn't work, focus on the catalyst system. Switching from a simple ligand like PPh₃ to a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos, XPhos) can dramatically accelerate both the oxidative addition and reductive elimination steps.[2][9][21]

  • Q: Can I run this reaction "ligand-free"?

    • A: While some Suzuki reactions can be performed with just a palladium salt (e.g., Pd(OAc)₂), these conditions are typically only effective for highly activated substrates.[22] For a substrate like this compound, a ligand is essential to stabilize the palladium catalyst, prevent its decomposition into palladium black, and modulate its reactivity for an efficient catalytic cycle.[7]

  • Q: Does the order of addition of reagents matter?

    • A: Yes. It is generally best practice to add the palladium catalyst last to a fully deoxygenated mixture of the substrates, base, and solvent.[1][13] This minimizes any potential side reactions between the catalyst and individual components before the full reaction mixture is assembled and heated.

References

Technical Support Center: Purification of 5-Bromo-2,4-difluorobenzaldehyde & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2,4-difluorobenzaldehyde and its derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter purification challenges with this versatile but often tricky building block. The electron-withdrawing nature of the fluorine atoms, combined with the reactivity of the aldehyde and the presence of a bromine atom, creates a unique set of purification hurdles. This document provides a structured, question-and-answer approach to troubleshoot common issues, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, purity, and storage of this compound.

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, two classes of impurities are consistently observed:

  • Process-Related Impurities: These arise from the synthesis itself. A common route involves the bromination of 2,4-difluorobenzaldehyde. This can lead to the formation of positional isomers (e.g., 3-bromo- or 6-bromo- derivatives) and di-brominated species (e.g., 3,5-dibromo-2,4-difluorobenzaldehyde). Patent literature on related compounds highlights the challenge of controlling bromination, which can result in such impurities[1][2].

  • Degradation-Related Impurities: The aldehyde functional group is susceptible to oxidation, especially when exposed to air and light. The primary degradation product is 5-Bromo-2,4-difluorobenzoic acid . The presence of this acidic impurity can interfere with subsequent reactions, particularly those involving basic or nucleophilic reagents[3].

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most efficient initial approach.

  • TLC Analysis: This provides a rapid, qualitative assessment of the number of components in your sample. Using a mobile phase like 20% ethyl acetate in hexanes on a silica gel plate can effectively separate the aldehyde from more polar impurities like the corresponding benzoic acid and less polar impurities. Visualization with a UV lamp is standard[4].

  • ¹H NMR Spectroscopy: This is invaluable for identifying the characteristic aldehyde proton signal (around 10 ppm) and checking for the presence of the carboxylic acid proton (a broad singlet, often >12 ppm). It can also help quantify the level of isomeric impurities if their signals are resolved.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize oxidation of the aldehyde, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C)[5][6]. It should be kept in a tightly sealed container, protected from light. Commercial suppliers often recommend these conditions to ensure long-term stability[5].

Q4: My compound is a brownish oil, but the literature reports a white solid. What does this mean?

A4: This typically indicates the presence of impurities. The oily consistency can be due to residual solvents or a low-melting eutectic mixture of isomers. The brown color often points to trace amounts of highly conjugated, colored byproducts from the synthesis or degradation. Purification is necessary to obtain the solid material with the correct physical properties. The melting point of a similar isomer, 4-Bromo-2,6-difluorobenzaldehyde, is reported as 76-81 °C, suggesting the target compound should be a solid at room temperature.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific purification challenges.

Guide 1: The Product Fails to Solidify or Appears Oily

Q: I've removed the solvent under reduced pressure, but my this compound derivative remains a persistent oil or a waxy semi-solid, preventing isolation. What is the cause and the solution?

A: Causality & Strategy

This issue is almost always caused by impurities that depress the melting point. The most common culprits are residual solvents (even high-boiling ones like DMF or DMSO), or a mixture of positional isomers from a poorly controlled bromination reaction. The strategy is to remove these impurities using a method that exploits differences in polarity or solubility.

Troubleshooting Workflow

cluster_paths start Oily Product Obtained analysis Analyze by ¹H NMR and TLC/GC start->analysis decision Impurities Identified? analysis->decision solvent_removal High-Vacuum Drying / Co-evaporation with Toluene or Heptane decision->solvent_removal Yes (Solvents) recrystallize Purify by Recrystallization decision->recrystallize No (Minor Impurities) chromatography Purify by Column Chromatography decision->chromatography Yes (Multiple Products) path1 Residual Solvents Only path2 Multiple Isomers / Byproducts end_product Obtain Crystalline Solid solvent_removal->end_product recrystallize->end_product chromatography->end_product

Caption: A decision workflow for troubleshooting an oily product.

Step-by-Step Protocol: Purification by Recrystallization

Recrystallization is effective if the main impurity is a small amount of an isomer or the corresponding carboxylic acid. The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures[7].

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability Rationale
Isopropanol/Water Good: The aldehyde is soluble in hot isopropanol. Water acts as an anti-solvent, added dropwise to the hot solution to induce crystallization upon cooling.
Ethanol/Heptane Good: Similar to the above, ethanol is the "good" solvent and heptane is the "anti-solvent" (miscible). This is effective for moderately polar compounds[7].
Ethyl Acetate/Hexane Excellent: This is a very common and effective system. The compound dissolves in a minimal amount of hot ethyl acetate, and hexane is added to induce precipitation.
Toluene Fair: May work as a single-solvent system, but the high boiling point can sometimes lead to oiling out. Best for less polar derivatives.

Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)

  • Dissolution: In a fume hood, place the crude oily product into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethyl acetate to dissolve the material completely.

  • Induce Precipitation: While the solution is still hot, add hexane dropwise with vigorous stirring. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Confirm purity by TLC, NMR, and melting point analysis.

Guide 2: Removing Persistent, Closely-Eluting Impurities

Q: My NMR spectrum shows clean aromatic signals for the main product, but there are small, persistent peaks I cannot identify. TLC shows a single spot, or a slightly elongated spot. How do I remove these impurities?

A: Causality & Strategy

This classic problem points to impurities with very similar polarity and structure to the desired product, most likely positional isomers. Because they are so similar, standard purification methods may fail. A high-resolution technique like column chromatography with a carefully selected mobile phase is required. Gas chromatography (GC) methods have been developed specifically for separating isomers of bromofluorobenzaldehydes, confirming that these separations can be challenging but are achievable[8].

Step-by-Step Protocol: High-Resolution Column Chromatography

The goal is to maximize the difference in interaction between the isomers and the stationary phase. This often requires using a low-polarity solvent system and potentially a modified stationary phase.

start Crude Product with Isomeric Impurities prep Prepare Slurry & Dry Load Sample start->prep column Run Column with Shallow Gradient (e.g., 0% to 10% EtOAc in Hexane) prep->column fractions Collect Small Fractions (Monitor by TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Final Product (NMR, GC/HPLC) evaporate->analyze

References

Technical Support Center: Synthesis of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2,4-difluorobenzaldehyde (CAS No. 473416-91-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. As a key intermediate in the development of pharmaceuticals and advanced materials, a reliable synthetic protocol is paramount.[1][2] This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

Section 1: Strategic Synthesis Planning

The successful synthesis of this compound hinges on the selection of an appropriate synthetic route. The two most viable and commonly referenced strategies are (A) the formylation of a metalated bromodifluorobenzene precursor and (B) the electrophilic bromination of a difluorobenzaldehyde starting material.

Route A: Ortho-Directed Lithiation and Formylation

This approach begins with 1-Bromo-3,5-difluorobenzene. A strong lithium-amide base or an organolithium reagent is used to selectively deprotonate the position between the two fluorine atoms (C2), which is the most acidic proton due to the ortho-directing and activating effects of the fluorine substituents.[3] This is followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent.

Route B: Electrophilic Bromination

This strategy starts with 2,4-difluorobenzaldehyde. An electrophilic brominating agent, typically in the presence of a strong acid or Lewis acid catalyst, is used to introduce a bromine atom onto the aromatic ring. The aldehyde and fluorine groups direct the substitution, with the position para to the C2-fluorine and ortho to the C4-fluorine being the target.

Comparative Analysis of Synthetic Routes

The choice between these routes depends on starting material availability, scale, and the specific technical capabilities of your laboratory.

FeatureRoute A: Ortho-LithiationRoute B: Electrophilic Bromination
Starting Material 1-Bromo-3,5-difluorobenzene2,4-difluorobenzaldehyde
Key Reagents n-BuLi or LDA, Formylating Agent (e.g., DMF)[3][4]NBS or Br₂, H₂SO₄ or Lewis Acid (e.g., AlCl₃)[5]
Key Strengths Highly convergent and regioselective.Avoids pyrophoric organolithium reagents.
Common Challenges Requires strictly anhydrous conditions; cryogenic temperatures (-78 °C); handling of pyrophoric reagents.[6][7]Potential for isomeric byproducts (e.g., dibromination); strong acidic conditions.[8]
Typical Yield Moderate to Good (Can exceed 50-60%)[9]Good to High (Can exceed 80%)[5][10]
Scalability Challenging due to temperature control and reagent handling.More amenable to large-scale production.

Decision Workflow for Route Selection

start Start: Synthesize This compound q1 Are cryogenic (-78 °C) conditions and handling of pyrophoric reagents feasible? start->q1 route_a Pursue Route A: Ortho-Lithiation q1->route_a  Yes route_b Pursue Route B: Electrophilic Bromination q1->route_b  No q2 Is starting material 1-Bromo-3,5-difluorobenzene readily available? route_a->q2 end_b Better Scalability, Potential Isomer Issues route_b->end_b q2->route_b  No end_a High Regioselectivity, Good for Small Scale q2->end_a  Yes

Caption: Decision tree for selecting the optimal synthetic route.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Route A: Ortho-Directed Lithiation & Formylation

Q1: My lithiation reaction has a very low yield or fails to initiate. What are the most likely causes?

A1: Failure in ortho-lithiation reactions is almost always traced back to three critical factors: atmospheric moisture, reagent quality, and temperature control.

  • Moisture Contamination: Organolithium reagents like n-BuLi and LDA are extremely potent bases and will react instantly with any available proton source, especially water.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) immediately before use and assembled under a positive pressure of an inert gas (Argon or Nitrogen). Solvents like THF must be anhydrous, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[6][7]

  • Reagent Inactivity: The molarity of commercial n-BuLi solutions can decrease over time with improper storage.

    • Troubleshooting: Titrate your n-BuLi solution before use to determine its exact concentration. For LDA, it is often best to prepare it in situ by reacting diisopropylamine with n-BuLi at a low temperature just before adding your substrate.[11]

  • Inadequate Temperature Control: The lithiation of 1-bromo-3,5-difluorobenzene is typically performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[9]

    • Troubleshooting: Maintain the reaction temperature strictly at or below -75 °C throughout the base addition and the subsequent stirring period before adding the formylating agent.

Q2: I'm observing significant byproducts. What are they and how can I minimize them?

A2: The primary byproduct in this reaction is often the result of undesired coupling or incomplete formylation.

  • Wurtz-Type Coupling: The aryllithium intermediate can react with the starting material (1-bromo-3,5-difluorobenzene) to form a biaryl byproduct. This is exacerbated by higher temperatures or high local concentrations of the starting material.

    • Troubleshooting: Add the solution of 1-bromo-3,5-difluorobenzene dropwise to the cooled LDA or n-BuLi solution. This maintains a low concentration of the electrophilic starting material in the presence of the nucleophilic aryllithium intermediate.[12]

  • Protonated Starting Material: If the reaction is quenched with a non-deuterated source or if there's moisture ingress before formylation, you will recover the starting material.

    • Troubleshooting: Ensure your formylating agent (e.g., DMF) is anhydrous and added efficiently to the cold aryllithium solution.

Q3: How do I choose the best formylating agent?

A3: The choice of formylating agent impacts both the reaction and the workup.

  • N,N-Dimethylformamide (DMF): This is the most common and cost-effective formylating agent.[3] The reaction forms a stable tetrahedral intermediate that is hydrolyzed to the aldehyde during aqueous workup.

  • N-Formylpiperidine: This reagent can sometimes give higher yields and cleaner reactions than DMF, but it is more expensive.[4]

  • Methyl Formate: While effective, it can sometimes lead to the formation of a secondary alcohol byproduct if the initially formed aldehyde reacts with a second equivalent of the aryllithium intermediate.[11] This can be suppressed by maintaining very low temperatures.

For general reliability and cost, anhydrous DMF is the recommended starting point.

Route B: Electrophilic Bromination

Q1: My bromination of 2,4-difluorobenzaldehyde is slow or incomplete. How can I improve the conversion?

A1: The electron-withdrawing nature of the aldehyde and fluorine groups deactivates the ring towards electrophilic substitution. Reaction conditions must be sufficiently forcing.

  • Catalyst/Acid System: Using concentrated sulfuric acid as both the solvent and catalyst is highly effective.[5] It protonates the brominating agent (like NBS), making it a more potent electrophile. Lewis acids like AlCl₃ or FeBr₃ can also be used but may require careful control to avoid degradation of the aldehyde.

  • Temperature: Gentle heating (e.g., 50-60 °C) is often required to achieve a reasonable reaction rate. Monitor the reaction closely by TLC or GC to avoid over-bromination.[5]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often easier and safer to handle than elemental bromine. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.

Q2: I am getting a mixture of products, including a dibrominated species. How can I improve selectivity?

A2: The formation of 3,5-dibromo-2,4-difluorobenzaldehyde is a known side reaction.[8]

  • Control Stoichiometry: Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to avoid high local concentrations that favor a second substitution.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can improve selectivity for the mono-brominated product.

  • Purification: If isomeric impurities are formed, they must be removed. Vacuum distillation is often effective for separating compounds with different boiling points.[5][10] If boiling points are too close, column chromatography or recrystallization may be necessary.[8]

Section 3: Recommended Experimental Protocol

The ortho-lithiation route, while technically demanding, offers excellent regioselectivity. The following protocol is a robust starting point.

Protocol: Synthesis via Ortho-Lithiation and Formylation

prep 1. Preparation - Flame-dry all glassware - Assemble under Argon/N₂ - Prepare dry ice/acetone bath lda 2. LDA Formation (in situ) - Add diisopropylamine to anhydrous THF - Cool to -78 °C - Add n-BuLi dropwise - Stir for 30 min at 0 °C, then re-cool to -78 °C prep->lda lithiation 3. Lithiation - Add 1-Bromo-3,5-difluorobenzene  in THF dropwise at -78 °C - Stir for 2-4 hours at -78 °C lda->lithiation formylation 4. Formylation - Add anhydrous DMF dropwise  at -78 °C - Stir for 1 hour at -78 °C lithiation->formylation workup 5. Workup & Extraction - Allow to warm to RT - Quench with aq. HCl - Extract with an organic solvent (e.g., MTBE) - Wash organic layer with brine formylation->workup purify 6. Purification - Dry over Na₂SO₄, filter, concentrate - Purify by column chromatography  or vacuum distillation workup->purify

Caption: Experimental workflow for the ortho-lithiation route.

Step-by-Step Methodology:

  • Apparatus Setup: Under a positive pressure of argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LDA Preparation: Charge the flask with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq.). Cool the solution to -78 °C. Add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. After addition, stir the mixture for 30 minutes as it warms to 0 °C, then re-cool to -78 °C.

  • Lithiation: Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C over 30-45 minutes. Stir the resulting mixture at -78 °C for 2-4 hours.[9]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C. After the addition is complete, stir for an additional hour at this temperature.

  • Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by cautiously adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with tert-butyl methyl ether (MTBE) or ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[9] After filtering and removing the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield this compound as a solid or oil.[9]

Section 4: Safety & Handling

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats and safety glasses.

  • Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Brominating Agents (NBS, Br₂): Toxic and corrosive. Bromine is highly volatile. Handle only in a well-ventilated fume hood.

  • Cryogenic Temperatures: Handling dry ice and acetone requires insulated gloves to prevent severe burns.

This guide provides a framework for improving the synthesis of this compound. Success is dependent on careful attention to experimental detail, particularly regarding anhydrous conditions and temperature control.

References

Technical Support Center: Reaction Monitoring of 5-Bromo-2,4-difluorobenzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 5-Bromo-2,4-difluorobenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful monitoring of your chemical transformations. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, fostering a deeper understanding of the technique and enabling effective troubleshooting.

Introduction: The Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness.[1] It is a rapid method for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the formation of products.[2] For a compound like this compound, an aromatic aldehyde, TLC is particularly well-suited due to the UV-active nature of the benzene ring, which allows for easy visualization of the spots on a TLC plate.[3]

This guide will provide a comprehensive framework for developing a robust TLC method for monitoring reactions of this compound, troubleshooting common issues, and interpreting the results with confidence.

Core Principles of TLC for Aromatic Aldehydes

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[4] The key parameter in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

For aromatic aldehydes like this compound, the polarity of the molecule will be the primary determinant of its Rf value. The aldehyde group imparts a moderate degree of polarity. The presence of two fluorine atoms and a bromine atom, all being electron-withdrawing, will also influence the molecule's overall polarity and its interaction with the silica gel stationary phase.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when using TLC to monitor reactions of this compound.

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common and effective starting point for many organic compounds is a mixture of a non-polar and a polar solvent. For a moderately polar compound like this compound, a mixture of hexanes and ethyl acetate is an excellent choice.[5]

  • Initial Recommendation: Begin with a 4:1 or 3:1 mixture of hexanes to ethyl acetate.

  • Rationale: This ratio provides a good balance of polarity to move the aromatic aldehyde off the baseline while allowing for clear separation from potentially less polar starting materials or more polar products. The goal is to achieve an Rf value for the starting material between 0.2 and 0.4 to allow for clear visualization of product formation.[5]

Q2: How do I visualize the spots on the TLC plate?

A2: this compound is a UV-active compound due to its aromatic ring. Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm .[2][3]

  • Procedure: After developing the TLC plate, allow the solvent to evaporate completely. Place the plate under a UV lamp (254 nm). The spots corresponding to UV-active compounds will appear as dark purple or blue spots against a fluorescent green background.

  • Important Note: Always circle the spots with a pencil immediately after visualization under UV light, as the spots will disappear once the lamp is turned off.

If your product is not UV-active, or for secondary confirmation, chemical staining can be used. Common stains for aldehydes include:

  • p-Anisaldehyde Stain: This stain is sensitive to many functional groups, including aldehydes, and often produces colored spots upon heating.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as aldehydes.

Q3: My spots are streaking. What is causing this and how can I fix it?

A3: Streaking on a TLC plate is a common issue that can obscure results. The primary causes are:

  • Sample Overloading: The most frequent cause of streaking is applying too much sample to the TLC plate.[6][7][8]

    • Solution: Dilute your sample significantly before spotting it on the plate. It is better to have a faint, well-defined spot than a large, streaky one.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to tailing or streaking.

    • Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine may be beneficial.[8]

  • Insoluble Material: If your sample contains insoluble material, it can streak from the baseline.

    • Solution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Q4: I don't see any spots on my TLC plate. What should I do?

A4: This can be a frustrating problem, but it is usually solvable. Consider the following possibilities:

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[3][7]

    • Solution: Try concentrating your sample or spotting the same location on the TLC plate multiple times, allowing the solvent to dry between each application.

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.

    • Solution: This is less likely with this compound but can be a factor with lower boiling point products. Visualize the plate immediately after development.

  • Incorrect Visualization Technique: If your product is not UV-active, you will not see it under a UV lamp.

    • Solution: Use a chemical stain, such as p-anisaldehyde or potassium permanganate, to visualize the plate.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, presented in a clear, actionable format.

Problem Potential Cause(s) Recommended Solution(s)
Spots are too high (Rf > 0.8) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexanes in a hexane/ethyl acetate mixture).[3]
Spots are too low (Rf < 0.2) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).[3]
Spots are elongated or crescent-shaped The spotting technique was incorrect, potentially scratching the silica gel.Apply the sample gently to the plate without gouging the surface. Ensure the spotting capillary is clean and has a fine tip.[8]
Uneven solvent front The TLC chamber was not properly sealed, or the plate was touching the side of the chamber.Ensure the TLC chamber is securely covered to maintain a saturated atmosphere. Place the TLC plate in the center of the chamber, away from the walls.[7]
"Ghost spots" appear Contamination of the TLC plate or solvent.Handle TLC plates by the edges to avoid transferring oils from your fingers. Use fresh, high-purity solvents.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving the TLC monitoring of this compound reactions.

Protocol 1: General TLC Setup and Development

This protocol outlines the standard procedure for running a TLC plate.

  • Prepare the Developing Chamber:

    • Pour a small amount (to a depth of about 0.5 cm) of your chosen eluent (e.g., 4:1 hexanes:ethyl acetate) into a TLC developing chamber.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a faint line approximately 1 cm from the bottom of the TLC plate. This is your baseline.

    • Mark the lanes for your samples (e.g., starting material, co-spot, reaction mixture).

  • Spot the Plate:

    • Dissolve a small amount of your starting material (this compound) in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, carefully spot the starting material solution onto the appropriate lane on the baseline. The spot should be small and concentrated.

    • For the reaction mixture, take a small aliquot from the reaction and dilute it with a suitable solvent before spotting.

    • The "co-spot" lane is where you will spot both the starting material and the reaction mixture on top of each other. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Calculate the Rf value for each spot.

Protocol 2: Monitoring a Wittig Reaction

The Wittig reaction is a common method for converting aldehydes to alkenes.[9][10] Monitoring this reaction by TLC is crucial to determine its completion.

  • Reaction: this compound + a phosphonium ylide → alkene + triphenylphosphine oxide.

  • TLC Analysis:

    • Lane 1 (Starting Material): this compound.

    • Lane 2 (Co-spot): Starting material + reaction mixture.

    • Lane 3 (Reaction Mixture): Aliquot from the reaction.

  • Expected TLC Profile:

    • The starting aldehyde will have a specific Rf value.

    • The alkene product will likely be less polar than the aldehyde and thus have a higher Rf value.

    • Triphenylphosphine oxide is a polar byproduct and will likely have a very low Rf value, possibly remaining at the baseline.

    • The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible in the reaction mixture lane.

Protocol 3: Monitoring the Reduction to a Benzyl Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation.

  • Reaction: this compound → 5-Bromo-2,4-difluorobenzyl alcohol.

  • TLC Analysis:

    • Lane 1 (Starting Material): this compound.

    • Lane 2 (Co-spot): Starting material + reaction mixture.

    • Lane 3 (Reaction Mixture): Aliquot from the reaction.

  • Expected TLC Profile:

    • The starting aldehyde will have a certain Rf value.

    • The benzyl alcohol product will be more polar than the aldehyde due to the hydroxyl group and will therefore have a lower Rf value.

    • The reaction is considered complete when the spot for the starting aldehyde has disappeared and is replaced by the new, lower Rf spot of the alcohol product.

Data Presentation and Interpretation

Clear and consistent data recording is essential for reproducible science. Below is a sample table for recording your TLC data.

Reaction Time Eluent System Rf (Starting Material) Rf (Product) Observations
0 min4:1 Hexanes:EtOAc0.35-Single spot for starting material.
30 min4:1 Hexanes:EtOAc0.350.50 (alkene)Faint product spot, strong starting material spot.
60 min4:1 Hexanes:EtOAc0.350.50 (alkene)Strong product spot, faint starting material spot.
120 min4:1 Hexanes:EtOAc-0.50 (alkene)No visible starting material spot.

Visualizing the Workflow

A clear workflow is crucial for executing the TLC monitoring process efficiently.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate prep_samples Prepare Samples (SM, Co, Rxn) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV/Stain) mark_front->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC Reaction Monitoring.

Logical Relationships in Troubleshooting

Understanding the logical connections between problems, causes, and solutions is key to effective troubleshooting.

Troubleshooting_Logic problem1 Streaking Spots cause1a Sample Overloaded problem1->cause1a cause1b Highly Polar Sample problem1->cause1b problem2 Spots Too High (High Rf) cause2 Eluent Too Polar problem2->cause2 problem3 Spots Too Low (Low Rf) cause3 Eluent Not Polar Enough problem3->cause3 problem4 No Spots Visible cause4a Sample Too Dilute problem4->cause4a cause4b Compound Not UV-Active problem4->cause4b solution1a Dilute Sample cause1a->solution1a solution1b Add Modifier to Eluent (e.g., AcOH, Et3N) cause1b->solution1b solution2 Decrease Eluent Polarity cause2->solution2 solution3 Increase Eluent Polarity cause3->solution3 solution4a Concentrate Sample or Spot Multiple Times cause4a->solution4a solution4b Use a Chemical Stain cause4b->solution4b

Caption: Troubleshooting Logic for Common TLC Issues.

References

Technical Support Center: Navigating Byproduct Formation in Reactions with 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,4-difluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. Here, we address common challenges and byproduct formations encountered during synthesis, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction outcomes, and ensure the integrity of your synthetic pathways.

Introduction: Understanding the Reactivity of this compound

This compound (MW: 221.00 g/mol , CAS: 473416-91-0) is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility stems from three distinct reactive sites: the aldehyde carbonyl, the aryl bromide, and the activated aromatic ring. The aldehyde group is a prime site for nucleophilic attack, oxidation, and reduction.[1][3] The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group activates the aromatic ring, influencing the reactivity of all functional groups.

This inherent reactivity, while advantageous, can also lead to a variety of unwanted byproducts. This guide provides a structured, question-and-answer-based approach to identify, mitigate, and prevent these common side reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Formation of 5-Bromo-2,4-difluorobenzoic Acid

Q: My reaction mixture shows a significant peak corresponding to 5-Bromo-2,4-difluorobenzoic acid. What causes this oxidation, and how can I prevent it?

A: This is the most common byproduct, arising from the oxidation of the highly susceptible aldehyde group. Aldehydes can be oxidized by a variety of reagents, and even ambient oxygen under certain conditions.[4]

Mechanistic Insight:

The aldehyde C-H bond is relatively weak and susceptible to radical or oxidative cleavage. The process can be initiated by trace metal impurities, light, or atmospheric oxygen, especially under neutral or basic conditions. The resulting carboxylic acid is often highly crystalline and can complicate purification.

Troubleshooting & Prevention Protocol:
  • Atmosphere Control: The most critical step is to rigorously exclude oxygen.

    • Action: Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

    • Technique: Use Schlenk line techniques or a glovebox for highly sensitive reactions. Before starting, sparge all solvents with the inert gas for 15-30 minutes to remove dissolved oxygen.

  • Solvent Purity: Ethereal solvents like THF or Diethyl Ether can form explosive peroxides upon storage, which are potent oxidants.

    • Action: Always use freshly distilled or inhibitor-free anhydrous solvents.

    • Verification: Test for peroxides using commercially available test strips before use. Do not use solvents that give a positive test.

  • Reagent Purity: Ensure all starting materials and reagents are free from oxidative impurities.

  • Temperature Management: While often reaction-specific, elevated temperatures can accelerate autoxidation.

    • Action: If the desired transformation allows, maintain the lowest effective reaction temperature.

Workflow for Preventing Oxidation

Caption: Workflow to diagnose and prevent aldehyde oxidation.

Issue 2: Unwanted Reduction to (5-Bromo-2,4-difluorophenyl)methanol

Q: I am finding the corresponding benzyl alcohol as a major byproduct. My protocol doesn't use an explicit reducing agent. What is the source of this reduction?

A: The formation of (5-Bromo-2,4-difluorophenyl)methanol occurs through the reduction of the aldehyde. This often happens in reactions involving strong nucleophiles, such as Grignard or organolithium reagents, where the reagent itself or a byproduct can act as a hydride source.

Mechanistic Insight:

In reactions like Grignard additions, if the Grignard reagent has a β-hydrogen, it can undergo a Meerwein-Ponndorf-Verley (MPV)-type reduction of the aldehyde. Alternatively, certain bases or reagents can degrade to generate hydride equivalents, leading to the unwanted alcohol.

Troubleshooting & Prevention Protocol:
  • Anhydrous Conditions: Water will quench organometallic reagents and can participate in side reactions. More importantly, moisture can affect the stability of other reagents that might lead to hydride formation.

    • Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle all reagents under inert gas.

  • Reagent Stoichiometry and Addition: The slow addition of a nucleophile to the aldehyde is crucial.

    • Action: Add the organometallic reagent dropwise to a cooled solution (e.g., 0 °C or -78 °C) of the aldehyde. This maintains a low instantaneous concentration of the nucleophile, favoring addition over reduction.

  • Choice of Reagents: If reduction is persistent, consider the nature of your reagents.

    • Action: For Grignard reactions, ensure the reagent is freshly prepared and titrated. In some cases, transmetalation to a less basic organometallic (e.g., organozinc) can mitigate reduction.

Summary of Conditions Affecting Reduction
ParameterCondition Favoring ReductionRecommended Condition for Desired Reaction
Temperature High temperature during additionLow temperature (-78 °C to 0 °C)
Reagent Addition Rapid, bulk additionSlow, dropwise addition
Solvent Wet or protic solventsAnhydrous, aprotic solvents
Reagent Quality Old or degraded organometallicsFreshly prepared/titrated reagents
Issue 3: Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Q: During my Suzuki (or similar) cross-coupling reaction, I am observing significant formation of 2,4-difluorobenzaldehyde. How can I suppress this hydrodehalogenation?

A: The replacement of the bromine atom with hydrogen (hydrodehalogenation or debromination) is a well-known side reaction in palladium-catalyzed cross-coupling.[5] It competes directly with the desired C-C bond formation.

Mechanistic Insight:

Debromination can occur through several pathways. One common route involves the reaction of the organopalladium intermediate with a hydride source. The hydride can originate from the solvent (e.g., alcohols), the base (e.g., formate impurities in hydroxides), or even the boronic acid reagent itself.

Troubleshooting & Prevention Protocol:
  • Choice of Base: The base is often a critical factor.

    • Action: Switch from strong, protic bases (like NaOH, KOH) to weaker, anhydrous bases (like K₃PO₄, Cs₂CO₃, or organic bases). Ensure the base is of high purity.

  • Solvent Selection: Protic solvents can be a source of hydrides.

    • Action: Use anhydrous aprotic solvents like Toluene, Dioxane, or THF. Avoid alcohols unless they are essential for the specific protocol, in which case use them sparingly and ensure they are anhydrous.

  • Ligand and Catalyst Selection: The ligand on the palladium catalyst influences its stability and reactivity.

    • Action: Electron-rich, bulky phosphine ligands can sometimes stabilize the catalytic intermediates and disfavor the pathways leading to debromination. Experiment with different ligands (e.g., SPhos, XPhos) and catalyst precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Temperature Control: Higher temperatures can accelerate both the desired reaction and the debromination pathway.

    • Action: Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) is often worthwhile.

Troubleshooting Debromination

Caption: Decision tree for troubleshooting debromination.

Issue 4: Formation of Aldol or Other Condensation Products

Q: My reaction, run under basic conditions, is producing a complex mixture of high-molecular-weight impurities and colored tars. What is happening?

A: Aldehydes can undergo self-condensation reactions, such as the Aldol condensation, in the presence of a base.[6] Although this compound lacks α-hydrogens and cannot undergo a classical Aldol reaction, it can participate in related condensation pathways like the Cannizzaro reaction under strongly basic conditions or cross-condensations with other enolizable components in your reaction.

Mechanistic Insight:

Under strongly basic conditions (e.g., concentrated NaOH), two molecules of the aldehyde can react in a Cannizzaro reaction, where one is oxidized to the carboxylic acid and the other is reduced to the alcohol. If other carbonyl compounds with α-hydrogens are present, cross-Aldol or Claisen-Schmidt condensations can occur, leading to a complex product mixture.[5][6]

Troubleshooting & Prevention Protocol:
  • Base Stoichiometry and Strength: This is the most critical parameter.

    • Action: Avoid using strong, concentrated bases like NaOH or KOH if possible. Use the minimum effective amount of base required for your primary reaction. Consider milder or non-nucleophilic bases (e.g., DBU, DIPEA) if the chemistry allows.

  • Temperature Control: Condensation reactions are often accelerated by heat.

    • Action: Maintain low temperatures during the addition of base and throughout the reaction.

  • Reaction Concentration: High concentrations can favor bimolecular side reactions.

    • Action: Running the reaction at a higher dilution can sometimes disfavor condensation pathways.

  • Order of Addition:

    • Action: If reacting the aldehyde with another component, consider adding the base slowly to a mixture of the other reactants to keep the instantaneous concentration of the reactive enolate (or other species) low.

References

Technical Support Center: Column Chromatography Purification of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 5-Bromo-2,4-difluorobenzaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this critical intermediate and require robust, reliable purification strategies. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the specific challenges and nuances of purifying this halogenated aromatic aldehyde, ensuring you can achieve high purity and yield in your experiments.

Pre-Chromatography Analysis: Setting the Stage for Success

Before any purification, a thorough understanding of the target molecule and potential impurities is paramount. This compound is a moderately polar compound whose purification can be complicated by closely-related isomers or its own degradation products.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Chromatography
Molecular FormulaC₇H₃BrF₂O---
Molecular Weight221.00 g/mol [1]Influences diffusion rates but is less critical than polarity for retention.
AppearanceWhite crystalline powder---
SolubilitySoluble in hexanes, ethyl acetate, and other common organic solvents.High solubility in typical eluents allows for a wide range of mobile phase compositions.
StabilityThermally decomposes above 180°C; should be stored at 2-8°C.Stable under standard chromatography conditions. Avoid excessive heat during solvent removal.

Common Impurities to Consider:

  • Starting Materials: Depending on the synthetic route, residual precursors like 1,3-difluoro-5-bromobenzene or 2,4-difluorobenzaldehyde may be present.

  • Isomeric Byproducts: Incomplete regioselectivity during bromination can lead to other bromo-difluorobenzaldehyde isomers. These are often the most challenging impurities to separate due to similar polarities.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, forming 5-bromo-2,4-difluorobenzoic acid. This acidic impurity is significantly more polar and will exhibit very different chromatographic behavior.[2]

  • Reaction with Solvents: Aldehydes can form hemiacetals or acetals with alcohol-based solvents (like methanol) on silica gel, which can act as a mild Lewis acid catalyst.[3] This can lead to streaking, peak tailing, or apparent "decomposition" on the column.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Problem: Poor Separation of Product from Impurities

  • Q: My TLC shows two very close spots for my product and an unknown impurity. On the column, they are co-eluting. How can I improve the resolution?

    A: This is a classic selectivity problem. The goal is to alter the chemical environment to make the stationary phase interact differently with your product versus the impurity.

    • Causality: Resolution in chromatography is a function of efficiency, retention, and selectivity. When retention is similar (close spots), selectivity is the most powerful tool to manipulate. Different solvents modulate selectivity by engaging in different types of interactions (e.g., hydrogen bonding, dipole-dipole).

    • Solution 1: Alter the Polar Modifier. The most common eluent system is a non-polar solvent (like hexanes) mixed with a polar one (like ethyl acetate).[4] If an ethyl acetate/hexanes system fails, change the polar component. Try a gradient of dichloromethane or diethyl ether in hexanes. These solvents have different polarities and interaction profiles, which can often separate compounds that co-elute in ethyl acetate systems.

    • Solution 2: Employ a Shallow Gradient. Instead of a large step-gradient (e.g., 10% to 30% ethyl acetate), use a long, shallow gradient (e.g., increasing from 10% to 20% ethyl acetate over many column volumes). This maximizes the separation between compounds with similar Rf values.[5]

    • Solution 3: Check for Isomers. If the impurity is an isomer, separation can be extremely difficult. High-performance flash chromatography with smaller particle silica may be required, or you may need to consider an alternative stationary phase.

Problem: Low or No Product Recovery

  • Q: I loaded 1 gram of crude material, but I've recovered less than 200 mg of my product. The rest seems to have vanished. What went wrong?

    A: Low mass balance is typically due to either irreversible adsorption/decomposition on the column or fractions being too dilute to detect the product.[5]

    • Causality: The silica gel surface is covered in acidic silanol groups (Si-OH). While this compound is not basic, aldehydes can be sensitive to acid catalysis, potentially leading to degradation or polymerization over the long residence time of a column.[3][5]

    • Solution 1: Test for Silica Stability. Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir for an hour. Monitor the mixture by TLC against a control sample without silica. If new spots appear or the product spot diminishes, your compound is not stable to silica.[5]

    • Solution 2: Deactivate the Silica or Switch Phases. If instability is confirmed, you have two options. You can use a less acidic stationary phase like neutral alumina.[3] Alternatively, you can neutralize the silica by running the column with an eluent containing a small amount (0.1-0.5%) of a non-nucleophilic amine like triethylamine.[3] Caution: Ensure triethylamine will not react with your product.

    • Solution 3: Use the Dry Loading Technique. Dissolving the crude material in a strong solvent (like pure dichloromethane or ethyl acetate) to load it onto the column can cause premature band broadening and poor separation, leading to very dilute fractions. Instead, use the dry loading method to create a concentrated starting band.

Problem: Product Elutes with Significant Tailing

  • Q: My product is coming off the column, but the fractions show a long, trailing tail on the TLC plate, and the HPLC trace is asymmetrical. How can I achieve sharper peaks?

    A: Peak tailing is often a result of non-ideal interactions with the stationary phase or column overload.[6]

    • Causality: Tailing occurs when a small portion of the analyte is retained more strongly than the bulk. For polar molecules, this can be due to strong interactions with a small number of highly active (very acidic) silanol sites on the silica surface.[6]

    • Solution 1: Reduce the Column Load. You may be saturating the stationary phase. As a rule of thumb, the amount of crude material should not exceed 1-2% of the mass of the silica gel for a difficult separation.

    • Solution 2: Add a Mobile Phase Modifier. As mentioned for low recovery, adding 0.1-0.5% triethylamine to your eluent can mask the highly acidic silanol sites causing the tailing, leading to more symmetrical peaks.[7]

    • Solution 3: Check for Oxidation. If your product is slowly oxidizing to the corresponding carboxylic acid on the column, the highly polar acid will tail significantly. Ensure your starting material is fresh and solvents are peroxide-free.

Frequently Asked Questions (FAQs)
  • Q1: What is the best starting solvent system for purifying this compound?

    • A: An excellent starting point is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 on a silica gel TLC plate.[3] Begin by testing a mixture of 20% ethyl acetate in hexanes . If the Rf is too high (>0.5), decrease the ethyl acetate percentage. If it's too low (<0.2), increase it. This Rf value typically ensures the compound elutes within 3-5 column volumes, providing a good balance between resolution and run time.[4]

  • Q2: How much silica gel should I use for my column?

    • A: The ratio of silica gel to crude product mass is critical and depends on the difficulty of the separation.

      • Easy Separation (ΔRf > 0.2): Use a 30:1 to 50:1 ratio (e.g., 30-50 g of silica for 1 g of crude material).

      • Difficult Separation (ΔRf < 0.1): Use a 100:1 or even 200:1 ratio.[8]

  • Q3: Is it better to run the column with pressure (flash chromatography) or just gravity?

    • A: Flash chromatography, which uses pressure (air or nitrogen) to accelerate solvent flow, is almost always preferred.[9] It significantly reduces purification time and limits the time your compound spends on the potentially reactive silica surface, which can improve recovery for sensitive compounds. The increased flow rate also leads to tighter elution bands and better resolution compared to slow, gravity-fed columns.

Experimental Protocol: Standard Purification Workflow

This protocol outlines a standard procedure for purifying 1.0 g of crude this compound.

1. TLC Method Development:

  • Prepare several TLC chambers with varying concentrations of ethyl acetate (EtOAc) in hexanes (e.g., 5%, 10%, 20%, 30%).
  • Spot the crude material on each plate and develop.
  • Identify the solvent system that gives the target product an Rf of ~0.3 and provides the best separation from visible impurities. For this example, let's assume 15% EtOAc/Hexanes is optimal.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size (e.g., 40 mm diameter for ~50 g of silica).
  • Place a small cotton or glass wool plug at the bottom and add a 1 cm layer of sand.[8]
  • In a beaker, prepare a slurry of 50 g of silica gel (230-400 mesh) in ~200 mL of 15% EtOAc/Hexanes.
  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
  • Gently tap the column to settle the silica bed and drain the excess solvent until it is level with the top of the silica. Do not let the column run dry.
  • Add another 1 cm layer of sand on top of the silica bed to prevent disturbance.[10]

3. Sample Loading (Dry Loading Method):

  • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
  • Add 2-3 g of silica gel to this solution.
  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[10]
  • Carefully add this powder to the top of the prepared column.
  • Gently tap to create a level, compact layer.

4. Elution and Fraction Collection:

  • Carefully add the 15% EtOAc/Hexanes eluent to the column.
  • Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a flow rate of approximately 2 inches/minute.[9]
  • Begin collecting fractions (e.g., 20 mL per fraction) as soon as the solvent begins to elute from the column.
  • Continuously monitor the collected fractions by TLC to track the elution of the product and impurities.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove any residual solvent.
  • Obtain the final mass and characterize the product for purity (e.g., by NMR, HPLC).

Visual Workflow and Data

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography problems encountered during the purification of this compound.

Troubleshooting_Workflow start Problem Observed p1 Poor Separation (Co-elution) start->p1 p2 Low / No Recovery start->p2 p3 Peak Tailing start->p3 c1 Cause: Incorrect |{Solvent Selectivity} p1->c1 c2 Cause: Gradient |{Too Steep} p1->c2 c3 Cause: Decomposition |{on Silica} p2->c3 c4 Cause: Strong |{Adsorption} p2->c4 c5 Cause: Column |{Overload} p3->c5 c6 Cause: Acidic |{Silanol Sites} p3->c6 s1 Solution: Change Polar Solvent (e.g., Hex/DCM) c1:c1a->s1 s2 Solution: Use a Shallower Gradient c2:c2a->s2 s3 Solution: Use Neutral Alumina or Deactivated Silica c3:c3a->s3 s4 Solution: Increase Eluent Polarity c4:c4a->s4 s5 Solution: Reduce Sample Load c5:c5a->s5 s6 Solution: Add 0.5% TEA to Eluent c6:c6a->s6

Caption: A workflow for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 5-Bromo-2,4-difluorobenzaldehyde & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 5-bromo-2,4-difluorobenzaldehyde and its structurally related derivatives. As a Senior Application Scientist, I understand that obtaining crystalline, high-purity material is a critical, yet often challenging, step in synthetic and medicinal chemistry. The unique electronic properties conferred by the bromine and fluorine substituents on the benzaldehyde scaffold can significantly influence solubility and crystallization behavior.

This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. We will delve into the causality behind experimental choices, ensuring each step is a self-validating part of a robust methodology.

Core Principles: Why Recrystallization of Halogenated Benzaldehydes is Unique

Recrystallization is a powerful purification technique based on differential solubility.[1][2] The goal is to identify a solvent or solvent system that dissolves your compound completely at an elevated temperature but only sparingly at a lower temperature.[3] For derivatives of this compound, several factors are at play:

  • Polarity and Dipole Moment: The presence of three electronegative halogens and a carbonyl group creates a significant molecular dipole. This moderate polarity dictates that solvents of similar character, or well-chosen binary mixtures, will be most effective.[3]

  • Intermolecular Forces: While dipole-dipole interactions are dominant, the aromatic ring allows for π-stacking. Successful crystallization hinges on allowing these forces to establish a well-ordered crystal lattice slowly. Rapid precipitation will trap impurities and solvent.[4]

  • Impurity Profile: Common impurities often include unreacted starting materials, by-products from bromination or formylation reactions, or the over-oxidized carboxylic acid derivative.[5][6] A successful recrystallization must keep these impurities dissolved in the cold solvent (the mother liquor).

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the recrystallization of this class of compounds.

Question 1: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals have formed. What's wrong?

Answer: This is the most common issue and typically points to one of two causes:

  • Cause A: Excessive Solvent Usage. You have likely used too much solvent, and the solution is not supersaturated upon cooling.[5][7]

    • Solution: Gently reheat the flask and reduce the solvent volume by 15-20% using a stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again. The goal is to reach the saturation point where the compound is less willing to stay in solution.[4][7]

  • Cause B: High Energy Barrier to Nucleation. The molecules may need a "push" to start forming a crystal lattice.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that initiates crystal growth.[4][5]

    • Solution 2: Seed Crystals. If you have a small amount of pure material from a previous batch, add a single, tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[5][8]

    • Solution 3: Drastic Cooling. Once the solution is at room temperature, placing it in an ice bath or refrigerator can sometimes provide the thermodynamic shock needed for nucleation. Be aware this can sometimes lead to faster crystallization and lower purity.

Question 2: My compound is "oiling out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound. This is a common problem for compounds that are significantly impure or when the solvent's boiling point is too high.[3][7]

  • Solution 1: Reheat and Add More Solvent. The immediate fix is to reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature. Then, allow it to cool very slowly.[4][7]

  • Solution 2: Change Your Solvent System. The fundamental issue may be the solvent itself. Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system where the compound has lower solubility, allowing crystallization to occur at a lower temperature.

  • Solution 3: Slow Down the Cooling. Rapid cooling is a major contributor to oiling out. After heating, leave the flask on a benchtop, perhaps insulated with paper towels, to ensure a gradual temperature drop. Slow cooling is crucial for allowing molecules to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.[7]

Question 3: My crystals have a yellow or brown tint. How can I get a pure white product?

Answer: Colored impurities are common in aromatic chemistry.

  • Solution 1: Activated Charcoal Treatment. If the impurity is a minor, highly conjugated (colored) species, it can often be removed with activated charcoal.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and drastically reduce the yield.[4]

    • Keep the solution hot and swirl for 1-2 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[5]

    • Allow the clarified, hot filtrate to cool and crystallize as usual.

  • Solution 2: Re-crystallize. A second recrystallization is often sufficient to leave the last traces of impurities in the mother liquor.

Question 4: My yield is very low after recrystallization. What happened?

Answer: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor.

  • Cause A: Using Too Much Solvent. This is the most frequent reason for poor yield.[4][5] Always aim for the minimum amount of hot solvent required to fully dissolve your solid.

  • Cause B: Washing with the Wrong Solvent. Washing the filtered crystals is necessary to remove residual mother liquor. However, if you wash with room temperature or warm solvent, you will redissolve a portion of your purified product. Always wash with a small amount of ice-cold recrystallization solvent.

  • Cause C: Premature Crystallization. If you performed a hot filtration to remove impurities (like charcoal), some product may have crystallized in the filter paper. Using a heated funnel or ensuring your glassware is hot can prevent this.[5]

Experimental Protocols & Data

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent using the Solvent Selection Workflow diagram below and the data in Table 1.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This method is ideal when no single solvent has the perfect solubility profile.[9][10]

  • Solvent Pair Selection: Choose a "soluble solvent" in which your compound is very soluble and an "insoluble solvent" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.[10]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" dropwise with swirling until you see persistent cloudiness (turbidity). This is the point of saturation.

  • Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling & Isolation: Cool the solution slowly, collect, wash, and dry the crystals as described in the single-solvent protocol.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood as an "anti-solvent" for moderately polar compounds.[3]
Toluene111Non-polar (Aromatic)Can be effective for aromatic compounds, but high boiling point may cause oiling out.[3][9]
Ethyl Acetate77Moderately PolarA versatile solvent, often used in a pair with hexane.[3]
Ethanol78Polar (Protic)Good for compounds with H-bond accepting groups (like the aldehyde). Often paired with water.[3][9]
Acetone56Polar (Aprotic)Low boiling point can make it tricky to work with, but can be effective.[3]
Dichloromethane (DCM)40Moderately PolarVery volatile. Can be used in mixtures but evaporates quickly.[11][12]
Water100Very PolarGenerally used as the "anti-solvent" for compounds recrystallized from alcohols.[9]

Visualized Workflows

SolventSelection start Start: Crude Solid Product test_solvent Select a test solvent (e.g., Ethanol). Add ~0.5 mL to ~20mg of solid. start->test_solvent dissolves_cold Does it dissolve completely in the cold solvent? test_solvent->dissolves_cold heat_solvent Heat the solvent to boiling. Does it dissolve? dissolves_cold->heat_solvent No reject_solvent Reject Solvent. (Too soluble) dissolves_cold->reject_solvent Yes cool_solution Cool the solution. Do crystals form? heat_solvent->cool_solution Yes insoluble Reject Solvent. (Insoluble) heat_solvent->insoluble No good_solvent SUCCESS! Use this for single-solvent recrystallization. cool_solution->good_solvent Yes no_crystals No crystals form. (Possible mixed-solvent candidate) cool_solution->no_crystals No try_mixed Proceed to Mixed-Solvent Protocol no_crystals->try_mixed Consider as 'Soluble Solvent' for a binary system.

Caption: Workflow for selecting a suitable recrystallization solvent.

RecrystallizationProcess cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve crude solid in MINIMUM amount of HOT solvent. hot_filter 2. (Optional) Perform hot filtration to remove insoluble impurities (e.g., charcoal, dust). dissolve->hot_filter cool 3. Cool slowly and undisturbed to form crystals. hot_filter->cool ice_bath 4. Chill in ice bath to maximize yield. cool->ice_bath vac_filter 5. Collect crystals via vacuum filtration. ice_bath->vac_filter wash 6. Wash with small amount of ICE-COLD solvent. vac_filter->wash dry 7. Dry crystals completely. wash->dry end end dry->end Pure Crystalline Product

Caption: Step-by-step general recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: For this compound, impurities often stem from the synthesis. This can include unreacted 2,4-difluorobenzaldehyde, regioisomers from the bromination step, or the corresponding benzoic acid if the aldehyde group was oxidized by air over time.[5]

Q2: Can I use a rotary evaporator to speed up cooling? A2: This is not recommended. A rotary evaporator removes solvent under reduced pressure, which causes extremely rapid (and often violent) boiling and concentration. This leads to "crashing out" of the solid, which traps impurities and results in a fine powder, not well-formed crystals.[4] Slow, gradual cooling is paramount for purity.

Q3: Is it better to use a single solvent or a mixed-solvent system? A3: A single-solvent recrystallization is almost always preferable due to its simplicity. However, for many complex organic molecules, finding a single perfect solvent is difficult. A mixed-solvent system is a powerful alternative when a single solvent is either too effective (dissolves the compound when cold) or not effective enough (doesn't dissolve the compound when hot).[7]

Q4: My final product looks like a fine powder, not distinct crystals. Is this a problem? A4: While not necessarily impure, a fine powder suggests that crystallization occurred too rapidly.[4] This can lead to solvent inclusion within the crystal lattice and may trap surface impurities that are harder to wash away. To achieve larger, well-defined crystals, try slowing the cooling rate or using slightly more solvent to ensure crystallization begins at a lower temperature.[4]

References

Troubleshooting low conversion in 5-Bromo-2,4-difluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,4-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to blend technical accuracy with field-proven insights to help you overcome low conversion rates and other common hurdles.

Understanding the Reactivity of this compound

This compound is a unique trifunctional building block. Its reactivity is governed by the interplay of three key features:

  • The Aldehyde Group: This is a primary site for nucleophilic addition and condensation reactions. The two fluorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • The Bromine Atom: Located at the 5-position, this is the primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive towards oxidative addition than the C-F bonds in these catalytic cycles.

  • The Fluorine Atoms: The fluorine at the 2-position and 4-position activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-substituted carbons. The high electronegativity of fluorine makes it a surprisingly good leaving group in SNAr reactions because it stabilizes the intermediate Meisenheimer complex.

This confluence of reactivity dictates both the utility and the challenges associated with this molecule. Low conversion can often be traced to a misunderstanding of these competing reactivities or suboptimal reaction conditions.

Troubleshooting Guide: Common Reactions & Low Conversion Issues

This section addresses specific, common reactions where low conversion is a frequent problem.

Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields of the desired biaryl product. What are the likely causes and how can I fix it?

Low yields in Suzuki couplings involving this compound are common and can stem from several factors. The primary issues usually revolve around catalyst deactivation, suboptimal base or solvent choice, and side reactions involving the aldehyde or fluorine groups.

Causality Behind Low Yields:

  • Catalyst Inactivation: The aldehyde group can coordinate to the palladium center, inhibiting catalytic activity. Additionally, impurities or dissolved oxygen can lead to the formation of inactive palladium black.

  • Poor Transmetalation: The choice of base is critical for the transmetalation step. An inappropriate base may not be strong enough to activate the boronic acid or may be sterically hindered.

  • Protodeboronation: The boronic acid can be sensitive to aqueous acidic or basic conditions, leading to its decomposition back to the corresponding arene before it can couple.

  • Steric Hindrance: While the bromine is at the relatively unhindered 5-position, bulky boronic acids or ligands can slow down the reaction.

Troubleshooting Workflow & Optimization Protocol:

Here is a logical workflow to diagnose and solve low-yield Suzuki couplings:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst & Ligand Integrity start->check_catalyst check_conditions 2. Assess Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents 3. Evaluate Reagent Quality start->check_reagents optimize_catalyst Use Fresh Precatalyst (e.g., XPhos Pd G3/G4) Increase Ligand:Pd Ratio (2:1 to 4:1) check_catalyst->optimize_catalyst optimize_conditions Screen Bases (K3PO4, Cs2CO3) Use Anhydrous, Degassed Solvents (Dioxane, Toluene) Optimize Temperature (80-110 °C) check_conditions->optimize_conditions optimize_reagents Use Fresh Boronic Acid or MIDA Ester Ensure Rigorous Inert Atmosphere (Argon) check_reagents->optimize_reagents solution Improved Yield optimize_catalyst->solution optimize_conditions->solution optimize_reagents->solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Optimized Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling.

ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 or G4 (1-3 mol%)Air and moisture stable, highly active for C-Br bond activation.
Ligand XPhos (if using Pd₂(dba)₃)Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases effective for a wide range of boronic acids.[1][2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OAprotic/aqueous mixtures are generally effective. Ensure solvents are thoroughly degassed.[1][2]
Temperature 80-110 °CSufficient to promote catalysis without causing significant degradation.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and protodeboronation.[1]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: My Wittig reaction is sluggish and gives a poor yield of the desired alkene. How can I improve the conversion?

The aldehyde in this compound is highly electrophilic due to the fluorine substituents, which should favor the Wittig reaction.[3] Low conversion, therefore, typically points to issues with the ylide generation or stability.

Causality Behind Low Yields:

  • Inefficient Ylide Formation: The phosphonium salt precursor may be wet, or the base may not be strong enough to achieve complete deprotonation, especially for non-stabilized ylides.

  • Ylide Instability: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and can decompose if not used promptly or if the reaction temperature is too high.

  • Base Incompatibility: Strong bases like n-BuLi can potentially react with the aldehyde if not handled correctly (e.g., slow addition of the aldehyde to the pre-formed ylide at low temperature).

  • Steric Hindrance: While the aldehyde itself is not exceptionally hindered, very bulky ylides can slow the reaction rate.

Troubleshooting & Optimization Protocol:

The choice of base and reaction conditions depends heavily on whether you are using a stabilized or non-stabilized ylide.

Wittig_Troubleshooting start Low Yield in Wittig Reaction ylide_type Identify Ylide Type start->ylide_type stabilized Stabilized Ylide (e.g., from Ph3PCH2CO2Et+) ylide_type->stabilized Yes non_stabilized Non-Stabilized Ylide (e.g., from Ph3PCH3+) ylide_type->non_stabilized No stabilized_sol Use milder bases (NaH, K2CO3, Et3N) Can run at RT or with gentle heating (e.g., 50 °C in THF) Longer reaction times may be needed stabilized->stabilized_sol non_stabilized_sol Use strong, non-nucleophilic base (n-BuLi, NaHMDS, KHMDS) Strict anhydrous/inert conditions Form ylide at 0 °C or -78 °C Add aldehyde slowly at low temp non_stabilized->non_stabilized_sol check_reagents Ensure Phosphonium Salt is Dry Use Fresh, Anhydrous Solvents stabilized_sol->check_reagents non_stabilized_sol->check_reagents solution Improved Alkene Yield check_reagents->solution

Caption: Troubleshooting workflow for the Wittig reaction.

Optimized Protocol: Wittig Reaction with a Non-Stabilized Ylide

This protocol is for forming a (Z)-alkene using a non-stabilized ylide.

  • Dry the methyltriphenylphosphonium bromide under high vacuum for several hours.

  • To a flame-dried, two-neck flask under argon, add the phosphonium salt (1.2 equiv.) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-Butyllithium (1.1 equiv.) dropwise. The mixture will typically turn a deep orange or red color, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF via syringe over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • After filtration and concentration, the triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of cold hexanes/ether.

  • Purify the final product by column chromatography.

For stabilized ylides, which typically yield (E)-alkenes, milder bases like NaH or K₂CO₃ can be used, and the reaction can often be run at room temperature or with gentle heating.[4] The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]

Q3: I'm attempting a nucleophilic aromatic substitution (SNAr) with an amine, but the conversion is very low. Isn't fluoride supposed to be a good leaving group in SNAr?

Yes, in the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the negatively charged Meisenheimer complex.[5][6] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes this intermediate, accelerating the reaction.[5] If you are experiencing low conversion, the issue likely lies with the nucleophile, base, or solvent conditions rather than the leaving group ability of fluoride.

Causality Behind Low Yields:

  • Insufficient Nucleophilicity/Basicity: The amine may not be nucleophilic enough to attack the electron-deficient ring, or the base used may not be strong enough to deprotonate the amine (if required) or facilitate the reaction.

  • Poor Solvent Choice: SNAr reactions proceed best in polar aprotic solvents (e.g., DMSO, DMF, NMP) that can solvate the charged intermediate without protonating the nucleophile.

  • Competitive Aldehyde Reactions: The amine can also react with the aldehyde group to form an imine. While this is often reversible, it can sequester the amine, reducing its effective concentration for the SNAr reaction.

  • Low Temperature: While some SNAr reactions are fast, others require heating to overcome the activation energy for the initial attack.

Troubleshooting & Optimization Protocol:

ParameterRecommended ConditionRationale
Nucleophile Primary or secondary aminesEnsure high purity.
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBUA base is often required to deprotonate the amine or neutralize the H-F formed.
Solvent DMSO, DMF, NMPPolar aprotic solvents are essential to stabilize the Meisenheimer complex.
Temperature 80 - 150 °CHeating is often necessary to drive the reaction to completion.
Aldehyde Protection (Optional) Protect as an acetalIf imine formation is a significant side reaction, protecting the aldehyde can improve SNAr yields.

Step-by-Step Methodology (SNAr with an Amine):

  • In a reaction vessel, dissolve this compound (1.0 equiv.) in DMSO.

  • Add the amine (1.5 - 2.0 equiv.) and a base such as powdered K₂CO₃ (3.0 equiv.).

  • Heat the mixture to 120 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS for the disappearance of starting material and the formation of the product.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature and pour it into ice water.

  • The product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate.

  • Wash the organic layer thoroughly with water to remove the high-boiling point solvent, then with brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: Which position is more reactive for SNAr, C2-F or C4-F?

The C4-F position is generally more susceptible to nucleophilic attack. This is because the negative charge in the Meisenheimer complex intermediate can be delocalized onto the oxygen of the para-aldehyde group through resonance, providing significant stabilization. The C2-F position is ortho to the aldehyde, which also allows for resonance stabilization, but the para-delocalization is typically more powerful.

Q: In a cross-coupling reaction, can I selectively react at the C-F bond instead of the C-Br bond?

Under standard palladium-catalyzed conditions (e.g., Suzuki, Heck, Sonogashira), this is highly unlikely. The oxidative addition of palladium into a C-Br bond is kinetically and thermodynamically far more favorable than into a C-F bond.[1] Selective reaction at the C-Br bond is a reliable and predictable transformation. Achieving coupling at a C-F bond would require specialized nickel or other transition metal catalyst systems designed for C-F activation, often under much harsher conditions.

Q: I am performing a reductive amination and getting a complex mixture of products. What is going wrong?

Reductive amination involves the initial formation of an imine between the aldehyde and an amine, followed by its reduction.[7][8] Low conversion or side products can be due to:

  • Slow Imine Formation: Sterically hindered amines or electron-poor aldehydes can slow this step. Adding a catalytic amount of acid (e.g., acetic acid) can help.

  • Aldehyde Reduction: The reducing agent (e.g., NaBH₄, NaBH(OAc)₃) can directly reduce the starting aldehyde to the corresponding benzyl alcohol if imine formation is slow. Using a milder, more selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] can minimize this, as it preferentially reduces the protonated imine.

  • Over-alkylation: If using a primary amine, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can help suppress this.

A good starting point for a clean reaction is to pre-stir the aldehyde and amine in a solvent like dichloroethane (DCE) for 30-60 minutes to allow for imine formation before adding NaBH(OAc)₃.

References

Navigating the Reactivity of 5-Bromo-2,4-difluorobenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,4-difluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile but nuanced building block. Here, we move beyond simple protocols to explain the "why" behind the reaction conditions, helping you troubleshoot common issues and optimize your synthetic strategies. Our focus is on the critical interplay of bases and solvents in directing reactivity towards either nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but I'm seeing low conversion and multiple side products. What is going wrong?

This is a common challenge stemming from the unique electronic profile of the substrate. This compound has two potential sites for SNAr (the fluorine atoms at C2 and C4) and a bromine atom susceptible to other reactions. The aldehyde group strongly activates the ring towards nucleophilic attack, particularly at the para position (C4).

Troubleshooting Guide:

  • Issue: Low Conversion/No Reaction

    • Root Cause: Insufficient activation of the nucleophile or inadequate solvent choice. The base may not be strong enough to deprotonate the amine effectively, or a protic solvent might be quenching the nucleophile through hydrogen bonding.

    • Solution:

      • Choice of Base: Switch to a stronger, non-nucleophilic base. While a mild inorganic base like K₂CO₃ might be sufficient for highly nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary for less reactive amines. The base's role is to generate a more potent anionic nucleophile.

      • Solvent Selection: Employ a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[1][2] Protic solvents like ethanol or water should be strictly avoided as they will protonate the nucleophile, drastically reducing its efficacy.

  • Issue: Competing Side Reactions (e.g., Aldehyde Addition)

    • Root Cause: The aldehyde is a potent electrophile. Strong nucleophiles, especially in the presence of strong bases, can attack the aldehyde carbonyl in addition to (or instead of) performing the desired SNAr.

    • Solution:

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

      • Order of Addition: Add the base portion-wise to a solution of the benzaldehyde and the amine at a controlled temperature. This keeps the instantaneous concentration of the highly reactive anionic nucleophile low, favoring the SNAr pathway over carbonyl addition.

  • Issue: Poor Regioselectivity (Substitution at C2 instead of C4)

    • Root Cause: While the C4 position is electronically favored due to para activation by the aldehyde, the C2 position is also activated (ortho). Steric hindrance from the nucleophile can influence the selectivity.

    • Solution:

      • Sterics: For bulky amines, substitution at the less hindered C4 position is generally favored. If you are observing C2 substitution, it may be due to specific chelation effects or unexpected electronic factors.

      • Solvent: The solvent can influence regioselectivity by differentially solvating the transition states. While DMF and DMSO are excellent starting points, exploring other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) could alter the product ratio.

BaseSolventTemperature (°C)Typical OutcomeRationale
K₂CO₃Acetonitrile80Moderate to good yield of C4 substitutionStandard conditions; sufficient for a good nucleophile like morpholine.
NaHTHF25 - 65Good to excellent yield of C4 substitutionStronger base ensures full deprotonation of less reactive nucleophiles.
DBUDMSO25Good yield; clean reactionStrong, non-nucleophilic organic base minimizes side reactions.
Et₃NEthanol80Low yield, significant side productsProtic solvent quenches the nucleophile; base is too weak.
Q2: My Suzuki-Miyaura coupling at the 5-bromo position is sluggish and gives low yields. How can I optimize the base and solvent?

Low yields in Suzuki couplings of electron-deficient aryl bromides like this are often due to inefficient transmetalation or catalyst deactivation. The base and solvent system is critical for a successful outcome.

Troubleshooting Guide:

  • Issue: Sluggish Reaction / Incomplete Conversion

    • Root Cause: The base is not optimal for the catalytic cycle. The base in a Suzuki reaction has multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it neutralizes the acid generated during the cycle.[3] An inappropriate base can lead to a slow transmetalation step, which is often rate-limiting.

    • Solution:

      • Base Selection: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) is often a good starting point as it balances reactivity and minimizes side reactions like aldehyde reduction. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) can be more effective. The choice of base can even change the rate-determining step of the reaction, making it more efficient.[3]

      • Solvent System: A mixture of an organic solvent and water is crucial. The organic solvent (e.g., 1,4-Dioxane , Toluene , or Dimethoxyethane (DME) ) solubilizes the aryl bromide and the palladium catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Root Cause: The boronic acid is being hydrolyzed back to the corresponding arene before it can couple. This is often exacerbated by excessively harsh basic conditions or prolonged heating.[4]

    • Solution:

      • Use a Milder Base: If protodeboronation is significant, switch from K₃PO₄ to the milder K₂CO₃ or even sodium bicarbonate (NaHCO₃).

      • Use a Boronic Ester: Pinacol esters of boronic acids (Ar-B(pin)) are often more stable to hydrolysis than the free boronic acids and can be a good alternative to suppress this side reaction.

      • Temperature Management: Run the reaction at the lowest temperature that provides a good rate (typically 80-100 °C).

  • Issue: Aldehyde Degradation or Side Reactions

    • Root Cause: The aldehyde group can be sensitive to the basic reaction conditions and elevated temperatures, potentially leading to aldol-type side reactions or reduction.

    • Solution:

      • Degassing: Thoroughly degas all solvents and reagents before use. Oxygen can lead to oxidative side reactions and catalyst decomposition. This is a critical step for reproducibility.[4]

      • Catalyst Choice: While not strictly a base/solvent issue, using a more active palladium catalyst/ligand system (e.g., one based on a Buchwald biarylphosphine ligand like SPhos or XPhos) can allow the reaction to proceed at lower temperatures, preserving the aldehyde.[5]

Palladium SystemBase (3 equiv.)Solvent System (5:1)Temperature (°C)Expected Outcome
Pd(PPh₃)₄K₂CO₃Dioxane / Water90A reliable starting point for many aryl bromides.
Pd(dppf)Cl₂K₂CO₃DME / Water85Often effective for heteroaromatic and electron-deficient substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene / Water100A more active system for challenging or sterically hindered couplings.
Q3: I want to synthesize a quinoline derivative from this compound. Which reaction should I use and what is the role of the base?

The Friedländer annulation is a classic and effective method for synthesizing quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[6][7] In this case, you would first need to convert your starting material into a 2-amino-5-bromo-4-fluorobenzaldehyde derivative via a selective SNAr reaction at the C2-fluoro position.

The Role of the Base in Friedländer Synthesis:

The Friedländer reaction can be catalyzed by either acid or base.[8][9]

  • Base-Catalyzed Mechanism: The base (e.g., KOH, NaOH, or an amine like piperidine) promotes the reaction by first catalyzing an aldol condensation between the enolate of the α-methylene ketone and the 2-aminoaryl aldehyde. This is followed by an intramolecular cyclization (condensation of the amine onto the ketone) and subsequent dehydration to form the aromatic quinoline ring. The base is crucial for generating the nucleophilic enolate in the initial step.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr with an Amine

Objective: To synthesize 4-(Alkyl/Aryl)amino-5-bromo-2-fluorobenzaldehyde.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.5 M concentration).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-80 °C.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Aryl-2,4-difluorobenzaldehyde.

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid or its pinacol ester (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed organic solvent (e.g., Dioxane) and degassed water (e.g., 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: After completion (typically 6-18 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visualizing Reaction Control

The choice of reaction conditions dictates the transformation of this compound. This workflow illustrates the decision-making process based on the desired outcome.

Reaction_Choice cluster_start Starting Material cluster_snar S-N-Ar Pathway cluster_suzuki Suzuki Coupling Pathway Start This compound SNAr_Cond Conditions: - Nucleophile (e.g., R₂NH) - Base (K₂CO₃, NaH) - Polar Aprotic Solvent (DMF, DMSO) Start->SNAr_Cond Target: C-F Substitution Suzuki_Cond Conditions: - Boronic Acid (Ar-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (K₂CO₃, K₃PO₄) - Solvent/Water (Dioxane/H₂O) Start->Suzuki_Cond Target: C-Br Coupling SNAr_Prod Product: 4-Substituted Benzaldehyde SNAr_Cond->SNAr_Prod Suzuki_Prod Product: 5-Aryl Benzaldehyde Suzuki_Cond->Suzuki_Prod

References

Catalyst selection for Suzuki coupling with 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a focused guide to navigating the Suzuki-Miyaura coupling of 5-Bromo-2,4-difluorobenzaldehyde. This substrate, while primed for oxidative addition due to its electron-deficient nature, presents unique hurdles related to its aldehyde functionality and potential for side reactions.

As Senior Application Scientists, we have designed this guide to move beyond simple protocols. We delve into the causality behind experimental choices, offering a framework for rational catalyst selection and systematic troubleshooting. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper, more intuitive understanding of this powerful cross-coupling reaction.

Catalyst & Condition Selection Guide (FAQs)

This section addresses the foundational questions of reaction setup, providing the rationale for selecting each component of the catalytic system.

Q1: Which palladium (Pd) source is best for this substrate?

The choice of palladium source is less critical than the ligand, but it dictates the catalyst's activation pathway. You have two primary options:

  • Pd(II) Pre-catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are generally air-stable and easier to handle.[1] However, they must first be reduced in situ to the catalytically active Pd(0) species. This reduction can be triggered by a phosphine ligand or by the homocoupling of two boronic acid molecules, which can be a source of impurities.[1][2] For this compound, Pd(dppf)Cl₂ is an excellent starting point as the dppf ligand is well-suited for this type of substrate.[3][4]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources are already in the active oxidation state and can directly enter the catalytic cycle.[5] Pd(PPh₃)₄ is a classic choice, but the triphenylphosphine ligand is often not active enough for challenging substrates.[2] Pd₂(dba)₃ is a common Pd(0) source used in combination with more sophisticated ligands.[2]

Recommendation: Start with an air-stable Pd(II) pre-catalyst like Pd(dppf)Cl₂ . If reactivity is low, consider a Pd(0) source like Pd₂(dba)₃ paired with a specialized ligand from the options below.

Q2: This is an electron-deficient aryl bromide. What kind of ligand should I use?

Ligand selection is the most critical parameter for success. The substrate's two fluorine atoms and aldehyde group make the aromatic ring highly electron-deficient. While this facilitates the initial oxidative addition step, an effective ligand is required to promote the subsequent, often rate-limiting, steps and ensure catalyst stability.[1][5][6]

For electron-deficient and sterically demanding substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[6][7][8] They enhance catalyst activity and stability, leading to higher turnover numbers.[7]

Ligand ClassExample(s)Key AdvantagesConsiderations
Ferrocene-Based dppfRobust, versatile, good general-purpose ligand. Often comes pre-complexed with Pd (e.g., Pd(dppf)Cl₂).[3]May not be active enough for the most challenging couplings.
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhosExcellent for electron-deficient and sterically hindered substrates. Promotes fast reaction rates and high yields.[9]Higher cost. Requires pairing with a Pd source like Pd(OAc)₂ or Pd₂(dba)₃.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes, leading to high catalyst efficiency.[7] Effective for coupling aryl chlorides, indicating high activity.Often used with specialized PEPPSI-type pre-catalysts.[1]

Recommendation: Begin with Pd(dppf)Cl₂ . If yields are unsatisfactory, switch to a more powerful system, such as Pd(OAc)₂ with SPhos .[9][10]

Q3: How do I choose the right base and solvent?

The base and solvent are interdependent and crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[5][11]

  • Base: The base activates the boronic acid.

    • K₂CO₃ (Potassium Carbonate): A good, all-purpose, mild base. Often used in aqueous mixtures with solvents like dioxane or DME.[3][4]

    • K₃PO₄ (Potassium Phosphate): A stronger base that is often effective when carbonates fail, particularly when using bulky biarylphosphine ligands.[9]

    • Cs₂CO₃ (Cesium Carbonate): A strong and highly soluble base that can accelerate difficult couplings.

  • Solvent: The solvent must solubilize the reactants and catalyst.

    • 1,4-Dioxane / Water or Toluene / Water: Biphasic systems are very common. Water helps dissolve the inorganic base and facilitates the reaction at the phase interface.[9] Ensure vigorous stirring.[11]

    • Anhydrous DME or DMF: Anhydrous conditions can be used to prevent side reactions like protodeboronation, especially if your boronic acid is sensitive.[10][11]

Recommendation: Start with K₂CO₃ in a 1,4-Dioxane/H₂O (e.g., 4:1) mixture.[4][7] If you observe protodeboronation or low yields, switch to K₃PO₄ in the same solvent system.

Visualizing the Mechanism: The Suzuki Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing problems. For instance, if starting material is consumed but no product forms, the issue might lie in the transmetalation or reductive elimination steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex re_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) re_complex->product aryl_halide Ar¹-Br (this compound) aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ + Base boronic_acid->oa_complex

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][5]

Troubleshooting Guide

Even with an optimized starting point, challenges can arise. This guide provides a systematic approach to problem-solving.

Q1: My reaction has a very low yield or isn't working at all. What should I check first?

This is the most common issue. Before making drastic changes to the core conditions, verify the fundamentals. A logical troubleshooting workflow is essential.

Troubleshooting_Tree start Low / No Yield Observed check_inert 1. Verify Inert Atmosphere - Was solvent properly degassed? - Was system flushed with N₂/Ar? start->check_inert check_reagents 2. Check Reagent Quality - Boronic acid purity (degradation?) - Catalyst activity (old bottle?) check_inert->check_reagents Atmosphere OK success Problem Solved check_inert->success Issue Found (e.g., Oxygen contamination) change_ligand 3. Enhance Catalyst Switch to a stronger ligand system (e.g., dppf → SPhos) check_reagents->change_ligand Reagents OK check_reagents->success Issue Found (e.g., Degraded boronic acid) change_base 4. Modify Base Try a stronger base (e.g., K₂CO₃ → K₃PO₄) change_ligand->change_base Still low yield change_ligand->success Yield Improved change_temp 5. Adjust Temperature Increase temperature in 10-20°C increments change_base->change_temp Still low yield change_base->success Yield Improved change_temp->success Yield Improved

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Detailed Explanation:

  • Catalyst Activity & Oxygen: The active Pd(0) catalyst can be oxidized and deactivated by oxygen.[11] This can also lead to the homocoupling of your boronic acid.[1][11] Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[4][7][11]

  • Reagent Purity: Boronic acids can degrade over time, especially through protodeboronation if exposed to moisture.[11] It is often the hidden culprit. Run a control reaction with fresh, high-purity reagents if you suspect degradation.

Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid losing its boronic acid group (protodeboronation). How can I fix this?

Protodeboronation is the replacement of the C-B bond with a C-H bond and is a very common side reaction.[1][11]

  • Cause: The proton source is often water, and the reaction can be accelerated by strong bases.[11] Some heteroaromatic boronic acids are particularly prone to this decomposition pathway.[1]

  • Solutions:

    • Switch to Anhydrous Conditions: Replace the aqueous solvent system with an anhydrous one (e.g., dry DME, THF, or Toluene). Ensure all reagents, especially the base, are dry.[11]

    • Use a Milder Base: If possible, switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or KF.[11]

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester. These are generally more resistant to protodeboronation.

Q3: My mass spec shows a dimer of my boronic acid or aryl halide (homocoupling). What's causing this?
  • Boronic Acid Homocoupling: This is almost always caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][11] Solution: Improve your degassing procedure and ensure a strictly inert atmosphere.

  • Aryl Halide Homocoupling: This is less common but can occur at high temperatures or with very active catalyst systems. Solution: Try lowering the reaction temperature or reducing the catalyst loading.

Experimental Protocols

The following are detailed, generalized protocols. Optimal conditions may vary depending on the specific boronic acid partner.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This is a reliable starting point for many couplings.

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent). Finally, add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 1-5 mol%).[4]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[3][4]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: High-Activity System using Pd(OAc)₂ / SPhos

Use this protocol for challenging coupling partners or when Protocol 1 fails.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and SPhos (2-4 mol%). The Pd:Ligand ratio is typically 1:2.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 10:1 ratio).[10]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.[10]

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

References

Technical Support Center: Managing Moisture Sensitivity in 5-Bromo-2,4-difluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,4-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: While this compound itself is a stable solid, its reactivity in many common synthetic transformations is highly susceptible to the presence of water.[1] The aldehyde functional group is electrophilic and can react with water, potentially forming a hydrate. More critically, many reactions employing this aldehyde, such as Grignard, Wittig, or organolithium additions, involve reagents that are extremely sensitive to moisture.[2][3] These reagents are strong bases and nucleophiles that will preferentially react with water over the intended aldehyde, leading to reagent quenching, low yields, and formation of byproducts.[3][4]

Q2: How should I store this compound?

A2: To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[5][6] For long-term storage, keeping it at 2-8°C under an inert atmosphere, such as nitrogen or argon, is recommended.[5] This prevents the adsorption of atmospheric moisture onto the surface of the solid.

Q3: What are the initial signs that moisture has compromised my reaction?

A3: Several indicators may suggest that moisture has interfered with your reaction. These include:

  • Failed initiation of a Grignard reaction: The magnesium turnings may not activate, or the characteristic cloudy appearance of the Grignard reagent may not develop.[4]

  • Low or no product yield: If the reaction does not proceed to completion or fails to yield the desired product, quenching of the moisture-sensitive reagent is a likely cause.[7]

  • Formation of side products: In many cases, the quenched reagent will result in the formation of a corresponding alkane from a Grignard or organolithium reagent, which may be observable by GC-MS or NMR analysis of the crude reaction mixture.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Scenario 1: Grignard Reaction Failure or Low Yield

Q: I am attempting a Grignard reaction with this compound, but the reaction is not starting, or the yield is significantly lower than expected. What is going wrong?

A: The primary suspect in Grignard reaction failures is the presence of trace amounts of water, which quenches the highly reactive Grignard reagent. [3][4] Success hinges on meticulously anhydrous conditions.[3]

Root Cause Analysis and Solutions:
  • Inadequate Glassware Preparation: Standard laboratory glassware has a thin film of adsorbed moisture on its surface that will inhibit the reaction.[8]

    • Solution: All glassware (reaction flask, condenser, addition funnel, etc.) must be rigorously dried immediately before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum.[9][10] Allow the glassware to cool to room temperature under a stream of dry inert gas (nitrogen or argon).[11]

  • Contaminated Solvents: Many common organic solvents contain dissolved water, which is detrimental to Grignard reactions.[12][13]

    • Solution: Use anhydrous grade solvents. If you are unsure of the quality, it is best to dry the solvent yourself. Tetrahydrofuran (THF) and diethyl ether are common solvents for Grignard reactions and can be dried by distillation from sodium/benzophenone or by passing them through a column of activated alumina.[14][15] For routine use, storing solvents over activated 3Å molecular sieves can effectively remove water.[16]

  • Moisture in Starting Materials: The this compound or the halide used to prepare the Grignard reagent may contain adsorbed moisture.

    • Solution: While the aldehyde is a solid, it can be dried in a vacuum desiccator over a strong drying agent like phosphorus pentoxide for several hours before use. If the aldehyde is dissolved in a solvent for addition, ensure the solvent is anhydrous.

Experimental Protocol: Setting up a Moisture-Sensitive Grignard Reaction

Here is a step-by-step guide to setting up a reaction under an inert atmosphere, a crucial technique for moisture-sensitive reactions.[2][17]

  • Glassware Preparation: Oven-dry or flame-dry all glassware. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.[18][19]

  • Establish Inert Atmosphere: Connect the reaction flask to a Schlenk line or use a balloon filled with nitrogen or argon to maintain a positive pressure of inert gas.[9][11][20] An exit needle should be used initially to flush the air out of the flask.[11]

  • Solvent and Reagent Addition: Add anhydrous solvent to the reaction flask via a syringe. Similarly, add liquid reagents via syringe. Solid reagents should be added under a positive flow of inert gas.

  • Running the Reaction: Maintain the inert atmosphere throughout the course of the reaction.[20]

Scenario 2: Low Yield in Wittig or Horner-Wadsworth-Emmons Reactions

Q: My Wittig or Horner-Wadsworth-Emmons reaction with this compound is resulting in a low yield of the desired alkene. What could be the issue?

A: The bases used to generate the ylide in these reactions (e.g., n-BuLi, NaH, NaOMe) are highly moisture-sensitive. Water will consume the base, preventing the formation of the ylide and thus halting the reaction.

Root Cause Analysis and Solutions:
  • Base Decomposition: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) react rapidly with water.[8]

    • Solution: Ensure all solvents and reagents are strictly anhydrous. When using solid bases like NaH, ensure it is fresh and has been handled under inert conditions. If using n-BuLi, it is good practice to titrate it before use to determine its exact concentration.

  • Incomplete Ylide Formation: If there is insufficient active base, the phosphonium salt or phosphonate ester will not be fully deprotonated to form the reactive ylide.

    • Solution: Follow the protocols for maintaining anhydrous conditions as described in the Grignard troubleshooting section. Ensure your solvents are rigorously dried, as even small amounts of water can have a significant impact.

Scenario 3: Side Product Formation in Reductive Amination

Q: I am performing a reductive amination with this compound and an amine, but I am observing significant amounts of the corresponding alcohol as a byproduct. Why is this happening?

A: The formation of the alcohol byproduct suggests that the intermediate imine/iminium ion is being reduced by the hydride source, but also that the starting aldehyde is being directly reduced. This can be exacerbated by the presence of water.

Root Cause Analysis and Solutions:
  • Competitive Reduction of the Aldehyde: Hydride reducing agents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), can reduce the starting aldehyde to the corresponding alcohol. This is often slower than the reduction of the iminium ion but can become a significant side reaction if the imine formation is slow.

    • Solution: Use a reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB). Also, ensure that the imine has had sufficient time to form before adding the reducing agent.

  • Hydrolysis of the Imine: The intermediate imine (Schiff base) can be hydrolyzed back to the aldehyde and amine in the presence of water.[21] This equilibrium can lead to the accumulation of the aldehyde, which is then susceptible to reduction.

    • Solution: While some reductive amination conditions tolerate protic solvents, minimizing excess water can be beneficial. Using a drying agent like anhydrous magnesium sulfate (MgSO₄) in the reaction mixture can help to drive the imine formation equilibrium forward by sequestering the water that is formed.[12][14]

Data Presentation

Table 1: Common Drying Agents for Solvents Used in Reactions with this compound

Drying AgentSolventsCommentsReference
Activated 3Å Molecular Sieves THF, Diethyl Ether, Dichloromethane, TolueneGood for general use and storage. Must be activated by heating before use.[16]
Sodium/Benzophenone THF, Diethyl EtherProvides a visual indication of dryness (deep blue/purple color). Not suitable for halogenated solvents.[15]
Calcium Hydride (CaH₂) Dichloromethane, TolueneReacts with water to produce hydrogen gas. Effective for many solvents.[15][16]
Activated Alumina Toluene, BenzeneCan be used in a column to dry solvents.[14][14]
Anhydrous Magnesium Sulfate (MgSO₄) General UseOften used during workup to dry organic layers. It is a fast-drying agent.[12][12]
Anhydrous Sodium Sulfate (Na₂SO₄) General UseA neutral drying agent, but slower and less efficient than MgSO₄.[12][22][12][22]
Visualizations

Experimental Workflow: Inert Atmosphere Setup

InertAtmosphere cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution Dry_Glassware 1. Oven/Flame-Dry Glassware Cool_Under_Inert 2. Cool Under N₂/Ar Dry_Glassware->Cool_Under_Inert Assemble_Apparatus 3. Assemble Apparatus Cool_Under_Inert->Assemble_Apparatus Purge_System 4. Purge with N₂/Ar Assemble_Apparatus->Purge_System Add_Solvent 5. Add Anhydrous Solvent Purge_System->Add_Solvent Add_Reagents 6. Add Reagents Add_Solvent->Add_Reagents Maintain_Positive_Pressure 7. Maintain Positive N₂/Ar Pressure Add_Reagents->Maintain_Positive_Pressure TroubleshootingMoisture cluster_sources Potential Moisture Sources cluster_solutions Solutions Start Low Yield / Reaction Failure Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Glassware Glassware Check_Moisture->Glassware Yes Solvents Solvents Check_Moisture->Solvents Yes Reagents Reagents Check_Moisture->Reagents Yes Atmosphere Atmosphere Check_Moisture->Atmosphere Yes Dry_Glassware Oven/Flame-Dry Glassware Glassware->Dry_Glassware Dry_Solvents Use Anhydrous Solvents Solvents->Dry_Solvents Dry_Reagents Dry Reagents Before Use Reagents->Dry_Reagents Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Atmosphere->Inert_Atmosphere

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-Difluoro-Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount for rational molecular design and reaction optimization. This guide provides an in-depth comparison of the reactivity of bromo-difluoro-benzaldehyde isomers, grounded in the principles of physical organic chemistry and supported by established experimental frameworks. We will dissect the electronic and steric influences of the bromo, difluoro, and aldehyde substituents to predict and explain the chemical behavior of these versatile building blocks.

Part 1: The Theoretical Framework: Unpacking Substituent Effects

The reactivity of a substituted benzaldehyde is not merely a property of the aldehyde group itself; it is a complex interplay of electronic effects exerted by all substituents on the aromatic ring. These effects modulate both the reactivity of the carbonyl group and the aromatic ring's susceptibility to substitution.

Electronic Influence of Substituents

The chemical behavior of bromo-difluoro-benzaldehyde isomers is governed by the following key substituent effects:

  • Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing due to both the inductive effect (-I) of the electronegative oxygen and a resonance effect (-M or -R) that delocalizes pi-electrons from the ring onto the oxygen atom. This deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[1][2] Conversely, it activates the ring for nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions.[3][4]

  • Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via a resonance effect (+M or +R). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating overall towards EAS.[5] However, the resonance donation stabilizes the carbocation intermediate in ortho and para attack, making halogens ortho, para-directing.[2][6] In the context of NAS, fluorine's strong -I effect significantly activates the ring by stabilizing the negatively charged intermediate (Meisenheimer complex).[3][4]

  • Bromine Atom (-Br): Similar to fluorine, bromine is an ortho, para-directing deactivator for EAS due to its dominant -I effect and weaker +M effect.[2] Its inductive effect is less pronounced than fluorine's, but it is generally a better leaving group in NAS reactions.

The net effect on reactivity for any given isomer depends on the cumulative and positional interplay of these forces.

Caption: Electronic effects of substituents on the benzaldehyde ring.

Part 2: Comparative Reactivity Analysis of Isomers

To illustrate the principles outlined above, we will compare the predicted reactivity of three representative isomers: 4-Bromo-2,6-difluorobenzaldehyde , 2-Bromo-4,6-difluorobenzaldehyde , and 3-Bromo-2,4-difluorobenzaldehyde .

A. Reactivity of the Carbonyl Group (Nucleophilic Addition)

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is directly proportional to its electrophilicity. Electron-withdrawing groups (EWGs) on the ring enhance this electrophilicity, making the aldehyde more reactive.[7][8]

  • 4-Bromo-2,6-difluorobenzaldehyde: The two fluorine atoms at the ortho positions exert a powerful cumulative inductive effect, strongly increasing the partial positive charge on the carbonyl carbon. The para-bromo substituent also contributes an inductive withdrawing effect. This isomer is predicted to be the most reactive towards nucleophilic addition reactions like Wittig reactions, Grignard additions, and Knoevenagel condensations.

  • 2-Bromo-4,6-difluorobenzaldehyde: With one fluorine and one bromine in the ortho positions, the inductive pull on the carbonyl carbon is still very strong. Since fluorine's inductive effect is stronger than bromine's, this isomer will be slightly less reactive than 4-bromo-2,6-difluorobenzaldehyde but still highly reactive.

  • 3-Bromo-2,4-difluorobenzaldehyde: Here, only one fluorine is in the ortho position. The bromine is at the meta position, where its inductive effect is weaker. The fluorine at the para position will have a minimal inductive effect on the carbonyl carbon. Consequently, this isomer is predicted to be the least reactive of the three in nucleophilic additions to the carbonyl group.

IsomerSubstituent Positions (relative to CHO)Predicted Carbonyl ReactivityRationale
4-Bromo-2,6-difluorobenzaldehyde F (ortho), F (ortho), Br (para)Highest Strongest cumulative -I effect from two ortho fluorines.
2-Bromo-4,6-difluorobenzaldehyde Br (ortho), F (ortho), F (para)High Strong -I effect from one ortho fluorine and one ortho bromine.
3-Bromo-2,4-difluorobenzaldehyde F (ortho), Br (meta), F (para)Moderate Weaker cumulative -I effect with only one ortho substituent.
B. Reactivity of the Aromatic Ring (Nucleophilic Aromatic Substitution - NAS)

NAS reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[3] The reaction is facilitated by strong EWGs (ortho or para to the leaving group) that can stabilize the intermediate Meisenheimer complex.[3][4]

  • General Principles:

    • The -CHO group strongly activates the ortho and para positions for NAS.

    • Fluorine atoms are excellent activating groups for NAS due to their intense -I effect.[4]

    • While fluorine is a poor leaving group in SN1/SN2 reactions, it is often a good leaving group in NAS because the C-F bond cleavage is not the rate-determining step.[4][9] The slow step is the initial nucleophilic attack, which is accelerated by fluorine's electronegativity.[4]

    • Bromine is also a viable leaving group.

  • Isomer Comparison:

    • In 4-Bromo-2,6-difluorobenzaldehyde , both fluorine atoms are ortho to the aldehyde group and meta to the bromine. The bromine is para to the aldehyde. A nucleophile could potentially displace the bromine, which is activated by the para-CHO group and two meta-fluoro groups.

    • In 2-Bromo-4,6-difluorobenzaldehyde , the bromine is ortho to the aldehyde, making it highly activated for displacement. The fluorine at C4 is para to the bromine and meta to the aldehyde, while the fluorine at C6 is ortho to the bromine and ortho to the aldehyde. The displacement of the C4-fluorine is strongly activated by the ortho-aldehyde and para-bromo groups. This isomer likely offers multiple reactive sites for NAS.

    • In 3-Bromo-2,4-difluorobenzaldehyde , the fluorine at C2 is activated by the ortho-aldehyde. The fluorine at C4 is activated by the para-aldehyde and the ortho-bromo group. The bromine at C3 is meta to the aldehyde, making it the least likely to be displaced.

Predicting the precise regioselectivity can be complex, but generally, a halogen (ortho or para to a strong EWG like -CHO or -NO₂) is the most susceptible to substitution.

C. Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution - EAS)

All three substituents (-CHO, -F, -Br) are deactivating towards EAS.[2][5] Therefore, these molecules will undergo electrophilic substitution much more slowly than benzene and require harsh conditions.[10] The reaction will occur at the position least deactivated and sterically hindered. Given the presence of three deactivating groups, EAS is generally not a synthetically useful pathway for these isomers.

Part 3: Experimental Validation Protocol: Knoevenagel Condensation

To empirically validate the predicted differences in carbonyl reactivity, a Knoevenagel condensation with an active methylene compound like malononitrile is an excellent choice. The reaction rate is sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[7]

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis A Dissolve Isomer (1 mmol) & Malononitrile (1.1 mmol) in Ethanol (10 mL) C Add Catalyst to Reactant Mixture at RT A->C B Prepare Catalyst Solution (e.g., Piperidine, 0.1 mmol in Ethanol) B->C D Monitor Reaction Progress via Thin-Layer Chromatography (TLC) (every 15 min) C->D Stir E Quench with dil. HCl & Extract with Ethyl Acetate D->E Upon Completion F Dry, Concentrate & Purify (Column Chromatography) E->F G Determine Yield (%) and Reaction Time (h) F->G

Caption: Experimental workflow for Knoevenagel condensation.

Step-by-Step Methodology
  • Reaction Setup: In three separate flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each bromo-difluoro-benzaldehyde isomer in a suitable solvent like ethanol (10 mL).

  • Reagent Addition: To each flask, add malononitrile (1.1 mmol).

  • Initiation: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol), to each flask simultaneously to initiate the reaction. The Knoevenagel condensation is a nucleophilic addition to the carbonyl group followed by dehydration.[11] The mechanism often involves the formation of an iminium ion intermediate when a secondary amine catalyst like piperidine is used.[12]

  • Monitoring: Stir the reactions at a constant temperature (e.g., room temperature) and monitor their progress by taking aliquots at regular intervals (e.g., every 15 minutes) for analysis by Thin-Layer Chromatography (TLC).[7]

  • Workup: Once the starting aldehyde is consumed (as determined by TLC), quench the reaction by adding dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the product by column chromatography and determine the isolated yield. The reaction time and yield will serve as direct measures of reactivity.

Predicted Outcome & Interpretation

Based on our theoretical analysis, the expected order of reactivity (fastest reaction time, highest yield under identical conditions) would be:

4-Bromo-2,6-difluorobenzaldehyde > 2-Bromo-4,6-difluorobenzaldehyde > 3-Bromo-2,4-difluorobenzaldehyde

A higher yield in a shorter amount of time directly corresponds to a greater electrophilicity of the carbonyl carbon, thus validating the predicted influence of the substituent positions.

Conclusion

The reactivity of bromo-difluoro-benzaldehyde isomers is a nuanced subject dictated by the interplay of inductive and resonance effects. A thorough understanding of these principles allows for the accurate prediction of their behavior in various chemical transformations. For nucleophilic addition to the carbonyl group, reactivity is maximized by the presence of strong electron-withdrawing groups, particularly fluorine, at the ortho positions. For nucleophilic aromatic substitution, reactivity is enhanced at positions ortho or para to strong activating groups like the aldehyde functionality. By leveraging this predictive power, researchers can make more informed decisions in the design of synthetic routes and the development of novel chemical entities.

References

A Comparative Yield Analysis of Synthetic Routes to 5-Bromo-2,4-difluorobenzaldehyde: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2,4-difluorobenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The strategic placement of the bromine atom and two fluorine atoms on the benzaldehyde scaffold provides a versatile platform for further chemical modifications, making it a valuable intermediate in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the advantages and disadvantages of each approach, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development goals, considering factors such as yield, scalability, cost, and safety.

Core Synthetic Strategies

Three primary synthetic strategies have been identified for the preparation of this compound:

  • Route 1: Electrophilic Bromination of 2,4-difluorobenzaldehyde. This approach involves the direct bromination of the commercially available 2,4-difluorobenzaldehyde.

  • Route 2: Formylation of 1-bromo-3,5-difluorobenzene. This strategy introduces the aldehyde functionality onto the pre-brominated and difluorinated aromatic ring.

  • Route 3: Oxidation of (5-bromo-2,4-difluorophenyl)methanol. This two-step approach involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde.

This guide will now delve into a detailed examination of each of these routes, providing a comparative analysis of their reported yields and experimental considerations.

Route 1: Electrophilic Bromination of 2,4-difluorobenzaldehyde

This is arguably the most direct approach, starting from a readily available precursor. The electron-donating effect of the fluorine atoms, coupled with the meta-directing effect of the aldehyde group, should favor the introduction of the bromine atom at the desired C5 position.

Causality Behind Experimental Choices

The choice of brominating agent and reaction conditions is critical to the success of this route. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its ease of handling and selectivity.[1][2] The reaction is typically carried out in a strong acid, such as sulfuric acid, which acts as a catalyst to activate the brominating agent and the aromatic ring towards electrophilic substitution.[3] A significant challenge with this route is the potential for oxidation of the aldehyde group by the brominating agent, which can lead to the formation of the corresponding benzoic acid as a major byproduct.[4] Careful control of the reaction temperature and stoichiometry is therefore essential to maximize the yield of the desired aldehyde.

Experimental Protocol (Representative)

A patent for the synthesis of the analogous 5-bromo-2,4-difluorobenzoic acid reports high yields, suggesting that bromination of the aromatic ring is efficient.[5] The following is a representative protocol for the bromination of a substituted benzaldehyde, which can be adapted for 2,4-difluorobenzaldehyde.

  • To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Expected Yield

Route 2: Formylation of 1-bromo-3,5-difluorobenzene

This route introduces the aldehyde group in the final step, which can be advantageous in avoiding potential side reactions associated with the aldehyde functionality during bromination. The synthesis of the starting material, 1-bromo-3,5-difluorobenzene, is well-documented and can be achieved in high yield from 3,5-difluoroaniline via a Sandmeyer reaction.[6][7][8][9]

Causality Behind Experimental Choices

Two primary methods for the formylation of aryl halides are commonly employed: ortho-lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.

  • Ortho-lithiation: This method relies on the directing effect of the fluorine atoms to achieve regioselective lithiation at the C2 position of 1-bromo-3,5-difluorobenzene. A strong lithium base, such as n-butyllithium (n-BuLi), is used at low temperatures to generate the aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or methyl formate, to introduce the aldehyde group.[10][11] Anhydrous conditions are crucial for the success of this reaction to prevent quenching of the highly reactive organolithium intermediate.[8]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[12][13][14] While 1-bromo-3,5-difluorobenzene is not highly activated, the Vilsmeier-Haack reaction can still be a viable option, particularly for large-scale synthesis due to its operational simplicity and the use of less hazardous reagents compared to organolithiums.

Experimental Protocol (Ortho-lithiation)
  • Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the low temperature.

  • Allow the reaction to warm slowly to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Expected Yield

The formylation of similar bromo-fluoro-aromatic compounds via ortho-lithiation has been reported to proceed with yields in the range of 50-60%. For instance, the formylation of 1-bromo-4-fluorobenzene to 5-bromo-2-fluorobenzaldehyde has a reported yield of 54%.

Route 3: Oxidation of (5-bromo-2,4-difluorophenyl)methanol

This two-step approach first synthesizes the corresponding benzyl alcohol, which is then oxidized to the desired aldehyde. This strategy can be advantageous as the oxidation of primary benzyl alcohols to aldehydes is often a high-yielding and clean reaction.

Causality Behind Experimental Choices

The synthesis of the precursor alcohol, (5-bromo-2,4-difluorophenyl)methanol, can be achieved by the formylation of 1-bromo-3,5-difluorobenzene followed by in-situ reduction of the resulting aldehyde, or by the reduction of the corresponding benzoic acid or its ester. The subsequent oxidation of the alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.[4]

Experimental Protocol (Two-Step Synthesis)

Step 1: Synthesis of (5-bromo-2,4-difluorophenyl)methanol (Representative)

  • Prepare the aryllithium species from 1-bromo-3,5-difluorobenzene as described in Route 2.

  • Instead of quenching with DMF, quench the reaction with a suitable source of formaldehyde, such as paraformaldehyde.

  • Alternatively, reduce 5-bromo-2,4-difluorobenzoic acid or its methyl ester with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Oxidation to this compound

  • Dissolve (5-bromo-2,4-difluorophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of manganese dioxide (MnO₂) (e.g., 5-10 eq).

  • Stir the suspension at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Expected Yield

The oxidation of primary benzyl alcohols to aldehydes is typically a high-yielding reaction, often exceeding 90%. Therefore, the overall yield for this two-step route is largely dependent on the efficiency of the synthesis of the (5-bromo-2,4-difluorophenyl)methanol precursor.

Comparative Yield Analysis

RouteStarting MaterialKey TransformationReported Yield (Analogous Reactions)AdvantagesDisadvantages
1 2,4-difluorobenzaldehydeElectrophilic Bromination~78-88%[3]Most direct route, fewer steps.Potential for aldehyde oxidation, use of strong acids.
2 1-bromo-3,5-difluorobenzeneFormylation (Lithiation/Vilsmeier-Haack)~54%Avoids aldehyde side reactions during bromination.Requires synthesis of starting material, use of pyrophoric and moisture-sensitive reagents (for lithiation).
3 (5-bromo-2,4-difluorophenyl)methanolOxidation>90% (for oxidation step)High-yielding final step, clean reaction.Two-step process, requires synthesis of the alcohol precursor.

Visualizing the Synthetic Workflows

Route 1: Electrophilic Bromination

G A 2,4-difluorobenzaldehyde B This compound A->B NBS, H₂SO₄

Caption: Workflow for Electrophilic Bromination.

Route 2: Formylation via Ortho-lithiation

G A 1-bromo-3,5-difluorobenzene B Aryllithium Intermediate A->B n-BuLi, THF, -78°C C This compound B->C DMF, then H₃O⁺ workup

Caption: Workflow for Formylation via Ortho-lithiation.

Route 3: Oxidation of Benzyl Alcohol

G A (5-bromo-2,4-difluorophenyl)methanol B This compound A->B MnO₂, CH₂Cl₂

Caption: Workflow for Oxidation of Benzyl Alcohol.

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project.

  • For rapid access and a minimal number of steps, Route 1 (Electrophilic Bromination) is the most attractive option, provided that the potential for aldehyde oxidation can be effectively managed.

  • For scenarios where avoiding side reactions on the aldehyde is paramount, Route 2 (Formylation) offers a robust alternative, albeit with a potentially lower overall yield and the need for more stringent reaction conditions.

  • For syntheses where a high-yielding and clean final step is desired, Route 3 (Oxidation) is an excellent choice, assuming an efficient method for the preparation of the precursor alcohol is available.

It is recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific laboratory setup and desired scale of production. This comparative guide serves as a foundational resource to facilitate this process and accelerate the synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Reactivity of 5-Bromo-2,4-difluorobenzaldehyde and 4-bromo-2,5-difluorobenzaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the nuanced reactivity of halogenated aromatic aldehydes is a cornerstone of molecular design. This guide offers an in-depth, objective comparison of two structurally similar yet electronically distinct isomers: 5-Bromo-2,4-difluorobenzaldehyde and 4-bromo-2,5-difluorobenzaldehyde. Understanding their differential reactivity is paramount for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and harness the unique properties these building blocks offer.

Structural and Electronic Dissection: The Foundation of Reactivity

The reactivity of these isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the bromine and fluorine substituents on the benzaldehyde core. While both are trisubstituted benzaldehydes, the positioning of the halogens creates distinct electronic environments that dictate their behavior in key chemical transformations.

This compound features a fluorine atom ortho to the aldehyde, a second fluorine at the 4-position, and a bromine atom at the 5-position. In contrast, 4-bromo-2,5-difluorobenzaldehyde has a fluorine atom ortho to the aldehyde, a bromine at the 4-position, and a second fluorine at the 5-position. These seemingly minor positional differences have profound implications for the electrophilicity of the carbonyl carbon and the susceptibility of the carbon-bromine bond to oxidative addition in cross-coupling reactions.

The strong electron-withdrawing inductive effects of the fluorine atoms significantly influence the reactivity of both the aldehyde and the aromatic ring.[1] In both isomers, the ortho-fluorine atom exerts a powerful inductive pull, increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Electronic_Effects cluster_5_bromo This compound cluster_4_bromo 4-bromo-2,5-difluorobenzaldehyde 5B24DFB_structure CHO (ortho-F) Br at C5 F at C4 5B24DFB_reactivity Enhanced aldehyde electrophilicity Activated C-Br bond (meta to CHO) Potential for steric hindrance from ortho-F 5B24DFB_structure->5B24DFB_reactivity Positional Effects 4B25DFB_structure CHO (ortho-F) Br at C4 F at C5 4B25DFB_reactivity Significantly enhanced aldehyde electrophilicity Activated C-Br bond (para to CHO) Less steric hindrance at C-Br 4B25DFB_structure->4B25DFB_reactivity Positional Effects

Caption: Comparative electronic and steric influences in the two isomers.

Reactivity in Key Transformations: A Head-to-Head Comparison

The utility of these isomers as synthetic intermediates is best illustrated by their performance in common organic reactions. While direct comparative studies are not abundant in the literature, a detailed analysis of their structures allows for well-founded predictions of their relative reactivity.

Nucleophilic Addition to the Carbonyl Group

The rate of nucleophilic addition to the aldehyde is directly proportional to the electrophilicity of the carbonyl carbon. The electron-withdrawing substituents on the aromatic ring enhance this electrophilicity.

In 4-bromo-2,5-difluorobenzaldehyde , the bromine atom is para to the aldehyde group, and a fluorine atom is in the ortho position. Both halogens contribute to the electron-withdrawing nature of the ring, making the carbonyl carbon highly electrophilic.

For This compound , the bromine is meta to the aldehyde. While still electron-withdrawing, its influence on the carbonyl carbon is less pronounced compared to the para-position in the other isomer. The ortho-fluorine in both isomers plays a significant role in activating the aldehyde. However, the cumulative electron-withdrawing effect on the carbonyl is expected to be greater in the 4-bromo-2,5-difluoro isomer.

Expected Reactivity Order for Nucleophilic Addition: 4-bromo-2,5-difluorobenzaldehyde > this compound

Reaction TypeIsomerPredicted Relative ReactivityRationale
Nucleophilic Addition This compoundGoodStrong activation from ortho- and para-fluorines.
4-bromo-2,5-difluorobenzaldehydeExcellentStrong activation from ortho-fluorine and para-bromine, leading to a more electrophilic carbonyl.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and the reactivity of the aryl halide is a critical factor. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored for more electron-deficient aryl halides.

In 4-bromo-2,5-difluorobenzaldehyde , the bromine atom is situated para to the strongly electron-withdrawing aldehyde group. This positioning makes the carbon-bromine bond more polarized and susceptible to oxidative addition.

Conversely, in This compound , the bromine atom is meta to the aldehyde. The electron-withdrawing influence of the aldehyde on the C-Br bond is less direct. Therefore, the 4-bromo isomer is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions.

Expected Reactivity Order for Suzuki-Miyaura Coupling: 4-bromo-2,5-difluorobenzaldehyde > this compound

Reaction TypeIsomerPredicted Relative ReactivityRationale
Suzuki-Miyaura Coupling This compoundGoodC-Br bond is activated by the fluorine substituents.
4-bromo-2,5-difluorobenzaldehydeExcellentC-Br bond is para to the strongly electron-withdrawing aldehyde group, enhancing its reactivity towards oxidative addition.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting key reactions with these isomers. Researchers should note that optimization of reaction conditions may be necessary to achieve desired outcomes.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is designed for a comparative study of the two isomers.

Materials:

  • Bromodifluorobenzaldehyde isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromodifluorobenzaldehyde isomer, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Start Assemble Reactants (Aldehyde, Boronic Acid, Base) Catalyst Add Pd(OAc)₂/SPhos Catalyst System Start->Catalyst Degas Degas and Add Solvents (Dioxane/Water) Catalyst->Degas React Heat and Stir (80-100 °C) Degas->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Extract, and Wash Monitor->Workup Purify Column Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Representative Protocol for Wittig Reaction

This protocol outlines a general procedure for the Wittig olefination of the two isomers.

Materials:

  • Bromodifluorobenzaldehyde isomer (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 mmol)

  • Anhydrous dichloromethane (10 mL)

Procedure:

  • Dissolve the bromodifluorobenzaldehyde isomer in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add the (carbethoxymethylene)triphenylphosphorane to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and 4-bromo-2,5-difluorobenzaldehyde is a strategic decision that can significantly influence the outcome of a synthetic sequence. Based on a thorough analysis of their electronic and steric properties, a clear differentiation in their reactivity can be predicted.

4-bromo-2,5-difluorobenzaldehyde is poised to be the more reactive isomer in both nucleophilic additions to the carbonyl group and palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from the favorable positioning of the bromine atom para to the aldehyde, which enhances the electrophilicity of the carbonyl and activates the C-Br bond for oxidative addition.

This compound , while still a highly valuable and reactive intermediate, is expected to exhibit more moderate reactivity in these transformations. This can be advantageous in scenarios where a less reactive substrate is desired to achieve selectivity in the presence of other functional groups.

Ultimately, the selection of the appropriate isomer will depend on the specific requirements of the synthetic target and the desired reaction pathway. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and advance their synthetic endeavors.

References

A Researcher's Guide to Differentiating Fluorobenzaldehyde Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of medicinal chemistry and materials science, constitutional isomers such as 2-, 3-, and 4-fluorobenzaldehyde serve as fundamental building blocks. While sharing the same molecular formula (C₇H₅FO), the specific placement of the fluorine atom on the aromatic ring drastically alters the molecule's electronic environment, reactivity, and biological interactions.[1][2] Consequently, the unambiguous identification of the correct isomer is a critical step in synthesis, quality control, and drug development.[1][3]

This in-depth guide provides a comprehensive spectroscopic comparison of these three isomers. We will delve into the theoretical underpinnings of why their spectra differ and present validated experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework and practical data to confidently distinguish between these closely related compounds.

The Decisive Role of Fluorine's Position: Electronic Effects

The key to differentiating the fluorobenzaldehyde isomers lies in understanding the electronic influence of the fluorine substituent. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring (+R effect). The interplay between these opposing effects is highly dependent on the fluorine's position relative to the aldehyde group.

  • Ortho (2-Fluoro): The fluorine is adjacent to the aldehyde. Here, the inductive effect is strongest due to proximity. Both -I and +R effects are at play, creating a complex electronic environment that significantly impacts the adjacent aldehydic proton and carbonyl carbon.

  • Meta (3-Fluoro): The fluorine is two carbons away. The resonance effect does not extend to the meta position, so the electron-withdrawing inductive effect (-I) is the dominant influence on the ring and the aldehyde group.

  • Para (4-Fluoro): The fluorine is opposite the aldehyde. In this position, both the inductive (-I) and resonance (+R) effects are significant and directly influence the electronic character of the carbonyl group through the conjugated π-system of the benzene ring.

These positional differences create unique electronic signatures that are directly observable and quantifiable using various spectroscopic techniques.

Caption: Positional Isomers of Fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment of each proton and carbon atom.[1]

Theoretical Basis

The electronegative fluorine atom significantly influences the magnetic environment of nearby nuclei. In ¹H NMR, protons closer to the fluorine will be deshielded and appear at a higher chemical shift. In ¹³C and ¹⁹F NMR, through-bond J-coupling provides definitive evidence of the C-F bond and its location. The magnitude of this coupling (¹JCF, ²JCF, etc.) is highly dependent on the substitution pattern.

Comparative NMR Data

The following tables summarize the key chemical shifts for the three isomers.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound Aldehydic Proton (s) Aromatic Protons (m)
2-Fluorobenzaldehyde 10.35[1][4] 7.17 - 7.88[1]
3-Fluorobenzaldehyde 9.99[1][5] 7.33 - 7.76[1]

| 4-Fluorobenzaldehyde | 9.97[1][6] | 7.16 - 7.98[1] |

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound C=O C-F Other Aromatic Carbons
2-Fluorobenzaldehyde ~188 ~162 (d) ~117 (d), ~124 (d), ~136
3-Fluorobenzaldehyde ~191 ~163 (d) ~115 (d), ~125, ~138 (d)

| 4-Fluorobenzaldehyde | 190.5[6] | 166.5 (d, ¹JCF = 256.7 Hz)[6] | 132.8 (d), 132.2 (d), 116.4 (d)[6] |

Table 3: ¹⁹F NMR Chemical Shifts (δ) in ppm (relative to CFCl₃)

Compound Chemical Shift (ppm)
2-Fluorobenzaldehyde -124.7[7]
3-Fluorobenzaldehyde N/A

| 4-Fluorobenzaldehyde | -102.4[6] |

Spectral Interpretation
  • Aldehydic Proton: The aldehydic proton of the ortho isomer is significantly downfield (~10.35 ppm) compared to the meta and para isomers (~9.98 ppm). This is due to the strong deshielding effect of the adjacent fluorine atom.

  • Aromatic Region: The coupling patterns in the aromatic region are distinct for each isomer, reflecting the different symmetries and proton-fluorine couplings. The para isomer, for instance, often shows a more symmetrical, pseudo-triplet/doublet pattern.

  • ¹³C NMR: The carbon directly bonded to fluorine (C-F) appears as a doublet with a large coupling constant (¹JCF > 240 Hz). The chemical shift of this carbon and the coupling constants of other carbons to the fluorine are unique for each isomer, providing a definitive fingerprint.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus itself is highly sensitive to its position on the ring, making it an excellent tool for differentiation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzaldehyde isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 15 ppm, centered around 6.5 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several thousand scans as needed for adequate signal strength.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of key functional groups and can reveal subtle differences arising from the isomerism.

Theoretical Basis

The position of the fluorine atom influences the electron density of the C=O bond and the vibrational modes of the aromatic ring. This results in slight shifts in the characteristic stretching frequencies. Furthermore, the substitution pattern on the benzene ring gives rise to distinct C-H out-of-plane ("oop") bending bands in the fingerprint region (900-675 cm⁻¹).[8]

Comparative IR Data

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 2-Fluorobenzaldehyde 3-Fluorobenzaldehyde 4-Fluorobenzaldehyde
C=O Stretch ~1700-1710 ~1700-1710 ~1704[9]
Aromatic C=C Stretch ~1610, 1580 ~1590, 1480 ~1603, 1509[9]
C-F Stretch ~1220-1240 ~1210-1230 ~1237[9]

| Aromatic C-H oop Bend | ~760 (Ortho) | ~880, 780 (Meta) | ~830 (Para) |

(Note: Values are approximate and can vary slightly based on the sampling method.)

Spectral Interpretation
  • C=O Stretch: While the carbonyl stretch is prominent in all three isomers around 1700 cm⁻¹, its exact position can be subtly influenced by the electronic effects of the fluorine.

  • C-F Stretch: A strong absorption corresponding to the C-F stretch is expected and observed for all isomers.

  • Fingerprint Region: The most reliable differentiation using IR comes from the C-H out-of-plane bending vibrations. The number and position of these bands are characteristic of ortho-, meta-, and para-disubstituted benzene rings.

Experimental Protocol: FT-IR Analysis
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9]

  • Background Spectrum: Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum of the empty crystal.

  • Sample Analysis: Place a small drop of the liquid fluorobenzaldehyde sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Fragmentation and Confirmation

Mass spectrometry provides the molecular weight and offers clues to the structure based on fragmentation patterns. Electron Ionization (EI) is a common method for this analysis.

Theoretical Basis

Under EI (typically at 70 eV), the fluorobenzaldehyde isomers will all form a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 124.[3][10][11] The subsequent fragmentation pathways are driven by the stability of the resulting ions. Common losses include a hydrogen radical ([M-H]⁺) from the aldehyde and the entire formyl radical ([M-CHO]⁺). The relative abundance of these fragment ions can differ between isomers due to the influence of the fluorine's position on bond strengths and ion stability.

Comparative MS Data

Table 5: Key Fragment Ions and Relative Abundances (EI at 70 eV)

m/z Proposed Fragment 2-Fluorobenzaldehyde (%) 3-Fluorobenzaldehyde (%) 4-Fluorobenzaldehyde (%)
124 [M]•⁺ 82[11] 94[5] 93[3][10]
123 [M-H]⁺ 100[11] 100[5] 100[3][10]
95 [M-CHO]⁺ (C₆H₄F⁺) 43[11] 96[5] 92[3][10]

| 75 | [C₆H₄F - HF]⁺ (C₆H₃⁺) | 18[11] | 36[5] | 45[3] |

Spectral Interpretation
  • Molecular Ion (m/z 124): Confirms the molecular formula for all three isomers.

  • Base Peak (m/z 123): The loss of the aldehydic hydrogen to form a stable acylium ion is the most favorable fragmentation for all three, resulting in the base peak.

  • Key Differentiator (m/z 95): The most significant difference is in the abundance of the fluorophenyl cation (m/z 95). For the ortho isomer , the abundance of this fragment is markedly lower (~43%) compared to the meta and para isomers (~95%). This suggests that the loss of the formyl radical is less favorable in the ortho position, possibly due to electronic or steric interactions. The similarity between the meta and para isomers makes them difficult to distinguish by MS alone.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the fluorobenzaldehyde isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[3]

  • GC Conditions:

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio (e.g., 50:1).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Compare the relative abundances of the key ions (m/z 124, 123, 95) to reference spectra.

Workflow and Conclusion

The following diagram illustrates a logical workflow for the definitive identification of a fluorobenzaldehyde isomer.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_id Identification Unknown Unknown Fluorobenzaldehyde Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown->NMR IR FT-IR Spectroscopy Unknown->IR MS GC-MS Analysis Unknown->MS Interpret_NMR Analyze Chemical Shifts (esp. Aldehydic Proton) & Coupling Constants NMR->Interpret_NMR Interpret_IR Identify C-H 'oop' Bending in Fingerprint Region IR->Interpret_IR Interpret_MS Compare Relative Abundance of m/z 95 Fragment MS->Interpret_MS ID Definitive Isomer ID Interpret_NMR->ID Interpret_IR->ID Interpret_MS->ID

Caption: Logical workflow for isomer differentiation.

References

A Comparative Guide to the In Vitro Efficacy of Bioactive Compounds Synthesized from 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 5-Bromo-2,4-difluorobenzaldehyde has emerged as a highly versatile scaffold, prized for its unique electronic properties and multiple reactive sites that allow for the synthesis of a diverse array of bioactive molecules. The presence of the bromine atom provides a handle for further cross-coupling reactions, while the difluoro-substituted phenyl ring often enhances metabolic stability and binding affinity to biological targets. This guide provides a comprehensive comparison of the in vitro performance of various classes of compounds synthesized from this key intermediate, supported by experimental data and detailed protocols for their evaluation.

The Strategic Advantage of the 5-Bromo-2,4-difluorophenyl Moiety

The 5-bromo-2,4-difluorophenyl moiety serves as a cornerstone for the design of potent biological agents. The fluorine atoms can increase the lipophilicity of a molecule, aiding its passage through cellular membranes, and can also form hydrogen bonds with biological targets, thereby enhancing binding affinity. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the aldehyde group, influencing the course of subsequent synthetic transformations.

I. Chalcones: Probing Anticancer Potential

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects. The synthesis of chalcones from this compound typically involves a Claisen-Schmidt condensation with an appropriate acetophenone.

In Vitro Anticancer Evaluation of Fluorinated Chalcones

The primary method for assessing the anticancer potential of newly synthesized chalcones is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

Comparative Cytotoxicity of Chalcone Derivatives

Compound IDTarget Cell LineAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Chalcone-1 MCF-7 (Breast)MTT< 20Doxorubicin4.17
Chalcone-1 A549 (Lung)MTT> 20Doxorubicin-
Chalcone-1 PC3 (Prostate)MTT< 20Doxorubicin-
Chalcone-1 HT-29 (Colorectal)MTT< 20Doxorubicin5.23

Note: The data presented is representative of typical results for bioactive chalcones and serves as a benchmark for comparison.[1][2]

Mechanism of Action: Induction of Apoptosis

Many cytotoxic chalcones exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be investigated through various in vitro assays.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[1]

  • Reactive Oxygen Species (ROS) Measurement: Some chalcones have been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.[1]

Experimental Workflow for Anticancer Activity Screening

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing start This compound reaction Claisen-Schmidt Condensation start->reaction acetophenone Substituted Acetophenone acetophenone->reaction chalcone Chalcone Derivative reaction->chalcone cell_culture Cancer Cell Lines (e.g., MCF-7, A549) chalcone->cell_culture  Test Compound mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay mechanistic_assays Mechanistic Studies (Caspase, ROS) mtt_assay->mechanistic_assays data_analysis Data Analysis & Comparison mechanistic_assays->data_analysis cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing start This compound reaction Condensation Reaction start->reaction amine Primary Amine amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base strains Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) schiff_base->strains  Test Compound mic_assay Broth Microdilution for MIC Determination strains->mic_assay data_analysis Data Analysis & Comparison mic_assay->data_analysis triazole Triazole Derivative cyp51 Fungal CYP51 (Lanosterol 14α-demethylase) triazole->cyp51  Inhibits ergosterol Ergosterol cyp51->ergosterol  Catalyzes lanosterol Lanosterol lanosterol->cyp51  Substrate membrane Fungal Cell Membrane ergosterol->membrane  Component of disruption Membrane Disruption & Fungal Cell Death membrane->disruption  Lack of Ergosterol  Leads to

References

A Researcher's Guide to Evaluating the Cytotoxicity of 5-Bromo-2,4-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, the synthesis of novel compounds like 5-Bromo-2,4-difluorobenzaldehyde and its derivatives presents a promising frontier. The strategic incorporation of halogen atoms, particularly fluorine, into a benzaldehyde scaffold can significantly enhance metabolic stability and binding affinity, making these compounds attractive candidates for anticancer therapeutics.[1][2] However, before their therapeutic potential can be realized, a rigorous evaluation of their cytotoxic effects is paramount. This guide provides a comprehensive framework for assessing the cytotoxicity of this compound derivatives, offering a comparative analysis of key assays and the scientific rationale behind their selection.

The Rationale for a Multi-Assay Approach

No single assay can fully capture the complex interplay between a compound and a cell. Therefore, a multi-assay approach is essential to build a comprehensive cytotoxic profile. This guide will focus on a tiered strategy that begins with assessing cell viability and membrane integrity, followed by a deeper investigation into the mechanisms of cell death, such as apoptosis.

Tier 1: Foundational Cytotoxicity Assessment

The initial screening of this compound derivatives should aim to answer a fundamental question: does the compound kill cells, and at what concentration? Two robust and widely used assays are ideal for this purpose: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Comparison of Foundational Cytotoxicity Assays
Assay PrincipleMeasuresAdvantagesLimitations
MTT Assay Mitochondrial reductase activity, an indicator of cell viability.[3][4][5]High-throughput, cost-effective, well-established.[6]Can be affected by compounds that alter mitochondrial respiration without causing cell death. Insoluble formazan requires a solubilization step.[7]
LDH Assay Release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8][9][10]High-throughput, sensitive, measures a direct marker of cell death.[11][12]Does not distinguish between apoptosis and necrosis. Background LDH in serum can interfere.[10]
Illustrative Data: Cytotoxicity of Benzaldehyde Derivatives

While specific data for this compound derivatives is emerging, studies on structurally related benzaldehyde compounds provide valuable insights. For instance, various substituted benzaldehydes have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, with IC50 values (the concentration that inhibits 50% of cell growth) determined using the MTT assay.[6] This data highlights how substitutions on the benzaldehyde ring can significantly impact cytotoxic potency.[6]

dot graph TD; A[Start: Treat Cancer Cell Lines with this compound Derivatives] --> B{Incubate for 24-72 hours}; B --> C[Tier 1: Foundational Assays]; C --> D[MTT Assay: Assess Metabolic Viability]; C --> E[LDH Assay: Assess Membrane Integrity]; D --> F[Determine IC50 Values]; E --> G[Quantify LDH Release]; F & G --> H{Analyze and Compare Results}; H --> I{Is there significant cytotoxicity?}; I -- Yes --> J[Tier 2: Mechanistic Assays]; I -- No --> K[Conclusion: Compound is not cytotoxic under these conditions]; J --> L[Caspase Activity Assay]; J --> M[Annexin V/PI Staining]; L & M --> N{Determine Mode of Cell Death}; N --> O[Conclusion: Characterize cytotoxic mechanism];

subgraph "Tier 1: Foundational Assays" D; E; end

subgraph "Tier 2: Mechanistic Assays" L; M; end end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Tier 2: Unraveling the Mechanism of Cell Death

Once the foundational assays confirm cytotoxic activity, the next critical step is to understand how the this compound derivatives are inducing cell death. The induction of apoptosis, or programmed cell death, is a desirable characteristic for anticancer drugs.[13][14][15]

Key Apoptosis Detection Methods

Apoptosis is a tightly regulated process involving a cascade of enzymatic events. Assays that probe these events can provide definitive evidence of an apoptotic mechanism.

AssayPrincipleMeasuresAdvantages
Caspase Activity Assay Detects the activity of caspases, the key executioner enzymes of apoptosis.Cleavage of a specific substrate by caspases (e.g., caspase-3).Highly specific for apoptosis, can be adapted for high-throughput screening.[13]
Annexin V/PI Staining Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains necrotic cells.Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.Provides a quantitative measure of different cell populations via flow cytometry.

Research on benzyloxybenzaldehyde derivatives has shown that these compounds can induce apoptosis in cancer cells, often accompanied by cell cycle arrest.[3] This suggests that this compound derivatives may act through similar pathways.

dot graph TD; subgraph "Extrinsic Pathway" A[Death Receptor Ligation] --> B[Caspase-8 Activation]; end subgraph "Intrinsic Pathway" C[Mitochondrial Stress] --> D[Cytochrome c Release]; D --> E[Apoptosome Formation]; E --> F[Caspase-9 Activation]; end B --> G[Executioner Caspase Activation (Caspase-3, -6, -7)]; F --> G; G --> H[Cleavage of Cellular Substrates]; H --> I[Apoptotic Body Formation];

end

Caption: Simplified overview of apoptotic signaling pathways.

Experimental Protocols

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.[4][5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of LDH into the culture medium.[8][9][10][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Caspase-3 Activity Assay Protocol

This protocol quantifies the activity of caspase-3, a key executioner caspase.

  • Cell Lysis: After treating cells with the this compound derivatives, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.

  • Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.

Conclusion

The evaluation of this compound derivatives for their cytotoxic potential is a critical step in the drug discovery pipeline. By employing a strategic, multi-assay approach, researchers can gain a comprehensive understanding of a compound's activity, from its initial impact on cell viability to the specific mechanisms by which it induces cell death. The protocols and comparative data presented in this guide provide a solid foundation for these investigations, paving the way for the development of novel and effective anticancer therapies.

References

A Comparative Guide to the Antimicrobial Potential of 5-Bromo-2,4-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, medicinal chemists are increasingly turning their attention to halogenated organic scaffolds. Among these, substituted benzaldehydes offer a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive technical comparison of the antimicrobial activity of derivatives synthesized from 5-Bromo-2,4-difluorobenzaldehyde. While direct, extensive research on this specific scaffold is emerging, this document synthesizes available data on structurally related halogenated benzaldehydes to provide a predictive and comparative analysis for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present detailed methodologies, and offer a forward-looking perspective on the potential of these compounds.

The Rationale for Exploring this compound as an Antimicrobial Scaffold

The selection of this compound as a starting material for antimicrobial drug discovery is predicated on established principles of medicinal chemistry. The presence and position of halogen atoms on an aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Fluorine Substitution: The two fluorine atoms at positions 2 and 4 are expected to enhance the molecule's metabolic stability and membrane permeability. Fluorine's high electronegativity can also modulate the electronic properties of the benzaldehyde, potentially increasing its reactivity and interaction with biological targets.[1]

  • Bromine Substitution: The bromine atom at position 5 further increases the lipophilicity of the scaffold, which can facilitate passage through microbial cell membranes. Halogen bonding, a non-covalent interaction involving a halogen atom, has also been implicated in enhancing the binding affinity of ligands to their biological targets.

The combination of these halogens on the benzaldehyde ring presents a unique electronic and steric profile that can be exploited to design novel antimicrobial agents. The primary synthetic route explored for derivatization is the formation of Schiff bases and hydrazones, which are known to exhibit a wide range of biological activities.[2][3]

Synthesis of this compound Derivatives: A Focus on Schiff Bases and Hydrazones

The aldehyde functional group of this compound serves as a reactive handle for the synthesis of a variety of derivatives. The most common and straightforward derivatization involves the condensation reaction with primary amines to form Schiff bases (imines) or with hydrazine derivatives to form hydrazones.

General Synthesis Protocol for Schiff Base Derivatives

A typical synthesis of a Schiff base derivative from this compound involves the following steps:

  • Dissolution: Equimolar amounts of this compound and the desired primary amine are dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification This compound This compound Crude Schiff Base Crude Schiff Base This compound->Crude Schiff Base Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Crude Schiff Base Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Crude Schiff Base Catalyst (Glacial Acetic Acid) Catalyst (Glacial Acetic Acid) Catalyst (Glacial Acetic Acid)->Crude Schiff Base Reflux Reflux Reflux->Crude Schiff Base Purified Schiff Base Purified Schiff Base Crude Schiff Base->Purified Schiff Base Recrystallization Water Water Crude Schiff Base->Water Byproduct

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized derivatives is typically assessed using standardized in vitro methods to determine their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of each test compound in the microtiter plate using the appropriate broth. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare serial dilutions of test compounds in 96-well plate Prepare serial dilutions of test compounds in 96-well plate Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare serial dilutions of test compounds in 96-well plate->Inoculate wells with microbial suspension Prepare standardized microbial inoculum Prepare standardized microbial inoculum Prepare standardized microbial inoculum->Inoculate wells with microbial suspension Include positive, negative, and sterility controls Include positive, negative, and sterility controls Inoculate wells with microbial suspension->Include positive, negative, and sterility controls Incubate plates at optimal temperature and time Incubate plates at optimal temperature and time Include positive, negative, and sterility controls->Incubate plates at optimal temperature and time Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Incubate plates at optimal temperature and time->Determine MIC (lowest concentration with no visible growth)

Caption: Workflow for the Broth Microdilution Assay.

Comparative Antimicrobial Activity: A Data-Driven Overview

Due to the limited availability of specific data for this compound derivatives, this section presents a comparative analysis based on the antimicrobial activities of structurally related halogenated benzaldehyde derivatives. This approach allows for an informed prediction of the potential efficacy of the target compounds.

Derivative TypeStarting AldehydeTest OrganismMIC (µg/mL)Reference
Schiff BaseBenzaldehydeEscherichia coli62.5[2]
Schiff BaseBenzaldehydeStaphylococcus aureus62.5[2]
Hydrazone2,4-difluorophenyl pyrazole carbaldehydeStaphylococcus aureus>25[6]
Hydrazone2,4-difluorophenyl pyrazole carbaldehydeBacillus subtilis6.25[6]
Schiff Base Metal ComplexHalogen-substituted salicylaldehydeStaphylococcus aureus<15.63[7]
Schiff Base5-bromo-2-hydroxy benzaldehydeS. aureus, B. subtilis-[8]

Analysis and Projections:

The data from related compounds suggests that derivatives of halogenated benzaldehydes exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. The presence of fluorine and bromine atoms in the this compound scaffold is anticipated to enhance this activity. For instance, the increased lipophilicity due to the bromine atom may improve cell wall penetration, while the electron-withdrawing nature of the fluorine atoms could enhance the reactivity of the azomethine group in Schiff bases, a key pharmacophore. It is hypothesized that Schiff bases and hydrazones derived from this compound will demonstrate MIC values in the low to mid µg/mL range against a panel of clinically relevant bacteria.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of Schiff bases and hydrazones is often attributed to the presence of the azomethine (-C=N-) linkage. This group is thought to interfere with microbial growth through several potential mechanisms:

  • Enzyme Inhibition: The imine nitrogen can chelate with metal ions present in the active sites of microbial enzymes, leading to their inactivation.

  • Cell Wall Synthesis Inhibition: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • DNA Gyrase Inhibition: The planar aromatic rings of these compounds can intercalate with DNA or inhibit enzymes like DNA gyrase, which is crucial for DNA replication.[7]

The specific substitutions on the benzaldehyde and the amine/hydrazine moiety play a crucial role in modulating the antimicrobial potency. A systematic variation of these substituents allows for the elucidation of the structure-activity relationship (SAR).

G cluster_compound Antimicrobial Compound cluster_mechanisms Potential Mechanisms of Action cluster_outcome Outcome Halogenated Schiff Base/Hydrazone Halogenated Schiff Base/Hydrazone Enzyme Inhibition (via metal chelation) Enzyme Inhibition (via metal chelation) Halogenated Schiff Base/Hydrazone->Enzyme Inhibition (via metal chelation) Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Halogenated Schiff Base/Hydrazone->Inhibition of Cell Wall Synthesis DNA Gyrase Inhibition/DNA Intercalation DNA Gyrase Inhibition/DNA Intercalation Halogenated Schiff Base/Hydrazone->DNA Gyrase Inhibition/DNA Intercalation Inhibition of Microbial Growth Inhibition of Microbial Growth Enzyme Inhibition (via metal chelation)->Inhibition of Microbial Growth Inhibition of Cell Wall Synthesis->Inhibition of Microbial Growth DNA Gyrase Inhibition/DNA Intercalation->Inhibition of Microbial Growth

Caption: Proposed mechanisms of antimicrobial action for halogenated Schiff bases and hydrazones.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound derivatives is still limited in the public domain, the foundational principles of medicinal chemistry and the available data on analogous compounds strongly suggest that this scaffold holds significant promise. The unique combination of fluorine and bromine substitutions offers a compelling starting point for the design of novel antimicrobial agents with potentially enhanced efficacy and favorable pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a diverse library of Schiff base and hydrazone derivatives of this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. Elucidating the precise mechanism of action and establishing a clear structure-activity relationship will be crucial for the rational design of more potent and selective antimicrobial compounds based on this promising scaffold.

References

A Researcher's Guide to Palladium Catalysis: Optimizing the Coupling of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Value of a Fluorinated Benzaldehyde Building Block

5-Bromo-2,4-difluorobenzaldehyde is a critical starting material in the synthesis of high-value organic molecules, particularly in the realms of pharmaceuticals and materials science. The presence of two fluorine atoms significantly alters the electronic properties of the aromatic ring, enhancing metabolic stability and modulating the binding affinity of target compounds. The aldehyde functional group provides a versatile handle for further synthetic transformations, while the bromine atom serves as an ideal position for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of common palladium catalyst systems for the coupling of this electron-deficient aryl bromide. We will delve into the mechanistic rationale behind catalyst selection, present a comparative overview of their performance, and provide detailed, field-proven experimental protocols to empower researchers in drug development and chemical synthesis to achieve optimal results.

The Challenge: Navigating the Reactivity of an Electron-Deficient Aryl Halide

The successful cross-coupling of this compound is not without its challenges. The strong electron-withdrawing nature of the two fluorine atoms and the formyl group deactivates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] This reduced reactivity can lead to sluggish reactions, the need for higher catalyst loadings, and the formation of unwanted side products.

Consequently, the choice of the palladium catalyst, and particularly the ancillary ligand, is paramount. The ligand must be sufficiently electron-rich and sterically bulky to promote the oxidative addition of the deactivated C-Br bond to the Pd(0) center, facilitate the subsequent transmetalation and reductive elimination steps, and prevent catalyst decomposition.[2][3]

Comparative Analysis of Palladium Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds. For a substrate like this compound, the selection of the catalyst system dictates the efficiency, reaction time, and overall yield. Below is a comparative overview of three classes of palladium catalysts.

Catalyst SystemLigand TypeTypical Loading (mol%)Temperature (°C)Reaction TimeExpected YieldKey Advantages & Considerations
Pd(PPh₃)₄ Monodentate Phosphine2 - 580 - 11012 - 24 hModerate to GoodCommercially available and cost-effective. Requires longer reaction times and higher temperatures for electron-deficient substrates.[4]
Pd(dppf)Cl₂ Ferrocenyl Phosphine1 - 380 - 1002 - 8 hGood to ExcellentThe dppf ligand's bite angle and electronic properties enhance catalytic activity, often leading to shorter reaction times and higher yields.[2]
Pd(OAc)₂ / SPhos Buchwald Ligand0.5 - 2Room Temp - 801 - 6 hExcellentSPhos is a bulky, electron-rich biaryl phosphine ligand designed for challenging couplings. This system offers high turnover numbers (TONs) and frequencies (TOFs), allowing for lower catalyst loading and milder conditions.[3]
Mechanistic Rationale for Catalyst Performance

The superior performance of catalyst systems employing ligands like dppf and SPhos over the traditional Pd(PPh₃)₄ for this specific substrate can be attributed to their influence on the key steps of the catalytic cycle.

  • Oxidative Addition: The electron-rich nature of bulky biaryl phosphine ligands (e.g., SPhos) or ferrocenyl phosphines (dppf) increases the electron density on the palladium(0) center. This enhanced nucleophilicity facilitates the insertion of the palladium into the electron-deficient C-Br bond of this compound, overcoming the high activation barrier.[1]

  • Reductive Elimination: The steric bulk of these advanced ligands promotes the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. This prevents the formation of inactive palladium clusters and ensures a high turnover rate.

The general catalytic cycle for the Suzuki-Miyaura reaction is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'L₂ oa_complex->transmetal_complex Transmetalation (Base Assisted) product Ar-Ar' (Coupled Product) transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents This compound (Ar-Br) + Arylboronic Acid (Ar'B(OH)₂)

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound using a modern catalyst system for high efficiency.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)

  • SPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inerting: Seal the flask and evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Preparation: In a separate vial under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand. Add a small amount of anhydrous 1,4-dioxane to dissolve the catalyst components.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.

  • Catalyst Addition: Transfer the prepared catalyst solution to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-difluorobenzaldehyde.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Add Reagents (Ar-Br, Ar'B(OH)₂, Base) to Schlenk Flask inert 2. Evacuate & Backfill with Argon (3x) setup->inert add_solvent 3. Add Degassed Dioxane/Water inert->add_solvent add_catalyst 4. Add Pd Catalyst Solution add_solvent->add_catalyst heat 5. Heat to 80°C & Stir add_catalyst->heat monitor 6. Monitor by TLC / LC-MS heat->monitor workup 7. Cool, Dilute, & Wash monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Considerations for Other Coupling Reactions

While Suzuki coupling is highly effective, other cross-coupling reactions can be employed to install different functionalities at the C5 position.

  • Sonogashira Coupling (C-C sp bond): For coupling with terminal alkynes, a copper-free system is often preferred to avoid alkyne homocoupling. A typical catalyst system would be PdCl₂(PPh₃)₂ with a ligand like triphenylphosphine, often in the presence of an amine base like triethylamine.

  • Heck Coupling (C-C vinyl bond): The reaction with alkenes can be challenging with this substrate. Catalyst systems like Pd(OAc)₂ with phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed. High temperatures may be necessary.

  • Buchwald-Hartwig Amination (C-N bond): For the formation of C-N bonds, specialized Buchwald-Hartwig precatalysts such as XPhos Pd G2 or RuPhos Pd G4 are highly effective.[4] These catalysts are designed to couple a wide range of amines with challenging aryl halides under relatively mild conditions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of complex fluorinated molecules. Due to the electron-deficient nature of the substrate, modern catalyst systems based on bulky, electron-rich phosphine ligands (such as Buchwald ligands) or ferrocenyl phosphines offer significantly improved performance over traditional catalysts like Pd(PPh₃)₄. By understanding the mechanistic principles and employing optimized, robust protocols, researchers can efficiently access a diverse array of novel compounds for applications in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of 5-Bromo-2,4-difluorobenzaldehyde: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2,4-difluorobenzaldehyde is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of pharmaceutical and agrochemical compounds. The strategic placement of the bromine atom and two fluorine atoms on the benzaldehyde scaffold provides a versatile platform for further functionalization through various cross-coupling reactions and nucleophilic substitutions. Consequently, the development of efficient and scalable synthetic routes to this valuable intermediate is of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two plausible synthetic strategies for this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Ortho-Directed Lithiation and Formylation of 1-Bromo-3,5-difluorobenzene

This approach leverages the directing effect of the fluorine atom to achieve regioselective formylation at the C2 position of the aromatic ring. The proposed synthesis is adapted from established procedures for the ortho-formylation of similar fluorinated aromatic compounds.

Mechanistic Rationale

The fluorine atom at the 3-position and the bromine at the 1-position of the starting material, 1-bromo-3,5-difluorobenzene, activate the ortho C2 proton for deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The fluorine at the 5-position further enhances the acidity of the C2 proton, facilitating the lithiation process.

Experimental Protocol

Step 1: Generation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the THF.

  • Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Ortho-Lithiation and Formylation

  • To the freshly prepared LDA solution, add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF (20 mL) dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Workflow Diagram

Route_1_Ortho_Lithiation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 1_bromo_3_5_difluorobenzene 1-Bromo-3,5-difluorobenzene Lithiation Ortho-Lithiation (-78 °C) 1_bromo_3_5_difluorobenzene->Lithiation Diisopropylamine Diisopropylamine LDA_Formation LDA Formation (THF, -78 °C) Diisopropylamine->LDA_Formation n_BuLi n-Butyllithium n_BuLi->LDA_Formation DMF DMF Formylation Formylation (-78 °C to RT) DMF->Formylation LDA_Formation->Lithiation Lithiation->Formylation Crude_Product Crude Product Formylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Route 2: Electrophilic Bromination of 2,4-Difluorobenzaldehyde

This alternative route involves the direct bromination of commercially available 2,4-difluorobenzaldehyde. The success of this method hinges on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing substituents.

Mechanistic Rationale

The aldehyde group is a meta-directing and deactivating group, while the fluorine atoms are ortho, para-directing and deactivating groups. In 2,4-difluorobenzaldehyde, the C5 position is para to the C2-fluorine and ortho to the C4-fluorine, making it the most activated position for electrophilic aromatic substitution. The aldehyde group at C1 will direct the incoming electrophile (Br+) to the C3 and C5 positions. The combined directing effects of the two fluorine atoms and the aldehyde group are expected to favor bromination at the C5 position.

Experimental Protocol
  • To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of sulfuric acid and trifluoroacetic acid, add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃ or AlCl₃).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC or GC.

  • Upon completion, pour the reaction mixture into ice-water and stir vigorously.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram

Route_2_Bromination cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product & Purification 2_4_difluorobenzaldehyde 2,4-Difluorobenzaldehyde Bromination Electrophilic Bromination (0 °C to RT) 2_4_difluorobenzaldehyde->Bromination Bromine Bromine Bromine->Bromination Catalyst Lewis Acid (e.g., FeCl₃) Catalyst->Bromination Crude_Product Crude Product Bromination->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Comparative Analysis

FeatureRoute 1: Ortho-LithiationRoute 2: Electrophilic Bromination
Starting Material Availability & Cost 1-Bromo-3,5-difluorobenzene is a specialty chemical and can be more expensive.2,4-Difluorobenzaldehyde is a more common and generally less expensive starting material.
Regioselectivity Highly regioselective due to the directed ortho-lithiation mechanism.Generally good regioselectivity is expected, but the formation of other minor isomers is possible.
Reaction Conditions Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. Use of pyrophoric n-butyllithium.Milder reaction temperatures (0 °C to room temperature). Requires handling of corrosive bromine and Lewis acids.
Yield (Estimated) Moderate to good (estimated 60-78% based on similar reactions).Good to excellent (estimated 75-88% based on similar reactions).[1]
Purification Column chromatography is typically required to remove byproducts.Can potentially be purified by recrystallization, which is more scalable than chromatography.
Scalability Challenging to scale up due to the need for low temperatures and handling of organolithium reagents.More readily scalable for industrial production.
Safety & Environmental Considerations Use of pyrophoric n-butyllithium and flammable THF requires stringent safety precautions. Generates lithium salts as waste.Use of toxic and corrosive bromine and Lewis acids. Generates acidic and halogenated waste streams.

Conclusion

Both the ortho-lithiation of 1-bromo-3,5-difluorobenzene and the direct bromination of 2,4-difluorobenzaldehyde represent viable synthetic strategies for the preparation of this compound.

Route 1 (Ortho-Lithiation) offers excellent regioselectivity, which is a significant advantage for ensuring product purity. However, the requirement for cryogenic temperatures, strictly anhydrous conditions, and the use of pyrophoric reagents make it less suitable for large-scale industrial production and better suited for laboratory-scale synthesis where precise control over the substitution pattern is paramount.

Route 2 (Electrophilic Bromination) is a more practical and scalable approach. The starting materials are more readily available and less expensive, and the reaction conditions are less demanding. While there is a potential for the formation of minor isomeric byproducts, the expected high regioselectivity and the potential for purification by recrystallization make this the preferred route for larger-scale synthesis.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing the need for absolute regioselectivity against the practical considerations of scale, cost, and available equipment. For most applications, the direct bromination of 2,4-difluorobenzaldehyde is likely to be the more efficient and economical choice.

References

Structure-Activity Relationship (SAR) Studies of Compounds Derived from 5-Bromo-2,4-difluorobenzaldehyde: A Guide to Developing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide and Comparative Analysis

Abstract

5-Bromo-2,4-difluorobenzaldehyde has emerged as a privileged starting material in medicinal chemistry, providing a versatile scaffold for the synthesis of potent therapeutic agents. The strategic placement of its functional groups—an aldehyde for facile derivatization, two electron-withdrawing fluorine atoms to modulate pKa and metabolic stability, and a bromine atom serving as a synthetic handle for cross-coupling reactions—makes it an ideal precursor for creating diverse compound libraries. This guide provides a comparative analysis of structure-activity relationships (SAR) for kinase inhibitors derived from this scaffold, with a primary focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer angiogenesis. We synthesize data from multiple studies to establish key SAR principles, present detailed experimental protocols for synthesis and biological evaluation, and offer insights into the rational design of next-generation inhibitors.

Introduction: The Strategic Value of the 5-Bromo-2,4-difluorophenyl Moiety

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients required for growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary mediator of this process.[1] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a signaling cascade involving pathways like PI3K/Akt and MAPK, ultimately promoting endothelial cell proliferation and migration. Consequently, inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy for cancer therapy.[2][3]

The 2,4-difluorophenyl group is a common feature in many potent kinase inhibitors. The fluorine atoms can form crucial hydrogen bonds or favorable electrostatic interactions with amino acid residues in the kinase hinge region, significantly enhancing binding affinity. Furthermore, their electron-withdrawing nature can lower the pKa of nearby amine linkers, ensuring they remain in the optimal protonation state for binding. This compound serves as an excellent starting point for building such inhibitors, allowing for the systematic exploration of chemical space at the C5 position to optimize potency and selectivity.

General Synthetic Strategy & Workflow

The development of kinase inhibitors from this compound follows a logical workflow. The aldehyde group is typically converted into a precursor suitable for building a heterocyclic core, while the bromine atom is exploited for late-stage diversification via cross-coupling chemistry.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation A This compound B Functional Group Transformation (e.g., Oxidation to COOH, Reductive Amination) A->B C Heterocycle Formation (e.g., Pyrazole, Quinazoline) B->C D Bromo-Substituted Heterocycle C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) D->E F Diverse Library of C5-Substituted Analogs E->F G In Vitro Kinase Assay (VEGFR-2 Inhibition) F->G H Cell-Based Proliferation Assays (e.g., HCT-116, HepG-2) G->H I Lead Compound Identification H->I

Caption: General workflow from starting material to lead compound.

Comparative SAR Analysis: Targeting the VEGFR-2 Kinase

While no single publication exhaustively details the SAR starting from this compound, we can synthesize the findings from multiple studies on VEGFR-2 inhibitors sharing the 2,4-difluorophenyl motif to establish a robust SAR model.[1][3][4] The core hypothesis is that an amine linker at the C1 position of the original phenyl ring interacts with the hinge region of VEGFR-2, while the C5 position (originally bearing the bromine) is solvent-exposed, allowing for extensive modification.

Let us consider a hypothetical series based on a generic bis([1][4]triazolo)quinoxaline scaffold, which has shown potent VEGFR-2 inhibitory activity.[4]

Table 1: Comparative SAR of Hypothetical C5-Substituted Analogs
Compound IDR Group (at C5)Rationale for ModificationPredicted VEGFR-2 IC₅₀ (nM) [Reference]Key Insights
1 (Core) -H (debrominated)Baseline compound establishing core potency.~50-100 nM[4]The core scaffold with the 2,4-difluoroaniline moiety provides good baseline activity.
2a -CH₃Small, lipophilic group to probe pocket size.~20-50 nM[4]A small alkyl group is well-tolerated and can increase potency, likely through favorable van der Waals interactions.
2b 2,5-dichloro-phenylBulky, hydrophobic group with specific electronic properties.< 5 nM [4]Specific halogenation patterns on a distal phenyl ring can dramatically increase potency, optimizing interactions in the hydrophobic pocket. This substitution was the most potent in a related series.[4]
2c 2-hydroxy-phenylIntroduces a hydrogen bond donor/acceptor.~5-10 nM[4]Adding a hydroxyl group can form new, favorable interactions with nearby residues or ordered water molecules, significantly boosting affinity.[4]
2d 4-fluoro-phenylAdds a hydrogen bond acceptor at a different vector.~40-60 nM[4]A single fluorine on the distal ring provides only a modest benefit over the unsubstituted core, suggesting the position and nature of the substituent are critical.
2e -C≡C-PhRigid, linear linker to probe deeper into the pocket.>100 nMWhile not directly reported in the reference series, rigid linkers often introduce conformational constraints that can be detrimental if not perfectly matched to the binding site topology.

Note: IC₅₀ values are representative estimates based on data for similarly substituted compounds in referenced literature to illustrate SAR principles.

Causality and Mechanistic Insights:
  • Hinge-Binding Region: The 2,4-difluoroaniline moiety is critical. The amine linker forms a key hydrogen bond with the backbone carbonyl of Cys919 in the VEGFR-2 hinge region, while one of the fluorine atoms often forms an additional hydrogen bond with the backbone NH of the same residue. This bidentate interaction is a cornerstone of high-affinity binding.

  • The C5-Vector: The C5 position of the phenyl ring is directed towards the solvent-exposed region of the ATP-binding site. This makes it an ideal point for modification to enhance potency and modulate physicochemical properties without disrupting the core hinge-binding interactions.

  • Hydrophobic and H-Bonding Interactions: The SAR data clearly show that potency can be dramatically increased by adding groups at C5 that engage in further interactions.

    • Hydrophobicity: Bulky, hydrophobic groups like the dichlorophenyl moiety in 2b can occupy a hydrophobic pocket, displacing unfavorable water molecules and increasing binding affinity.[4]

    • Hydrogen Bonding: The introduction of a hydroxyl group in 2c provides a potent hydrogen bond donor and acceptor, capable of forming a stable interaction with protein residues or structured water, leading to a significant drop in the IC₅₀ value.[4]

Case Study: VEGFR-2 Signaling Pathway Inhibition

The ultimate goal of these compounds is to disrupt the signaling cascade that leads to angiogenesis. A potent inhibitor like compound 2b would be expected to block the autophosphorylation of VEGFR-2, thereby preventing the activation of downstream effectors.

G cluster_downstream Downstream Signaling VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P P VEGFR2->P Autophosphorylation PI3K PI3K/Akt Pathway P->PI3K MAPK MAPK Pathway P->MAPK Inhibitor Compound 2b (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Endo Endothelial Cell Proliferation, Migration, Survival PI3K->Endo MAPK->Endo

Caption: Inhibition of the VEGFR-2 signaling cascade.

A successful inhibitor not only shows low nanomolar potency against the isolated enzyme but also translates this into cellular activity. This is typically measured by its ability to inhibit the proliferation of cancer cell lines that are dependent on angiogenesis, such as human colorectal carcinoma (HCT-116) or hepatocellular carcinoma (HepG-2).[1][5] Potent VEGFR-2 inhibitors often show IC₅₀ values in the low micromolar or high nanomolar range in such cell-based assays.[1][3]

Experimental Protocols

To ensure scientific integrity, the protocols described are self-validating, incorporating steps for purification, characterization, and the use of appropriate controls.

Protocol 1: Synthesis of a Representative VEGFR-2 Inhibitor

This protocol outlines a plausible synthesis for a pyrazolo[3,4-d]pyrimidine inhibitor, a common scaffold for kinase inhibitors, starting from this compound.

Objective: To synthesize N-(2,4-difluoro-5-(pyrimidin-5-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 1: Synthesis of 5-Bromo-2,4-difluorobenzonitrile

  • To a solution of this compound (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Filter the resulting precipitate (the oxime intermediate), wash with water, and dry.

  • Heat the crude oxime in acetic anhydride at reflux for 3 hours.

  • Cool, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the nitrile.

  • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

Step 2: Synthesis of 5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir for 30 minutes, then add a solution of 5-Bromo-2,4-difluorobenzonitrile (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired product.

  • Validation: Confirm structure by NMR and LC-MS.

Step 3: Suzuki Coupling to Install the Pyrimidine Ring

  • In a microwave vial, combine the bromo-substituted pyrazolopyrimidine from Step 2 (1.0 eq), pyrimidine-5-boronic acid (1.5 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.

  • Cool, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by column chromatography to yield the final product.

  • Validation: Confirm final structure, purity (>95%), and identity via ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant human VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase domain.

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Test compounds (dissolved in 100% DMSO).

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Kinase-Glo® Luminescence Kinase Assay kit (Promega).

  • White, opaque 96-well assay plates.

  • Sorafenib (positive control).

  • 1% DMSO in kinase buffer (vehicle control).

Procedure:

  • Prepare a serial dilution of the test compounds in 100% DMSO (e.g., from 10 mM to 100 nM). Then, dilute these into the kinase buffer to achieve the final desired assay concentrations with a constant DMSO concentration of 1%.

  • To the wells of a 96-well plate, add 5 µL of the diluted test compounds, positive control (Sorafenib), or vehicle control (1% DMSO).

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of a 2X ATP solution (prepared in kinase buffer) to each well. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis & Validation:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or "max inhibitor" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Future Perspectives & Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors. The SAR principles derived from existing research on VEGFR-2 inhibitors highlight a clear path for optimization: maintain the 2,4-difluoroaniline moiety for hinge binding while exploring diverse substitutions at the C5 position to maximize interactions within the binding pocket. Future work should focus on developing C5-substituents that not only enhance potency but also improve pharmacokinetic properties, such as solubility and metabolic stability. Furthermore, this core scaffold can be readily applied to the development of inhibitors for other kinase targets, such as PI3K, where similar phenyl-hinge interactions are known to be important.[6][7] The synthetic accessibility and clear SAR trends make this an enduringly attractive framework for drug discovery professionals.

References

A Senior Application Scientist's Guide to the Efficacious Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and other critical physicochemical properties.[1][2][3] An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its profound impact on molecular design.[4] However, the unique electronic nature of the carbon-fluorine bond presents significant challenges during the purification process. This guide provides an in-depth comparison of prevalent purification techniques, offering field-proven insights and experimental data to empower researchers in selecting the optimal strategy for their fluorinated compounds.

The Fluorine Challenge: Understanding the Purification Hurdles

The high electronegativity of fluorine dramatically alters the polarity and interaction profile of a molecule. This can lead to several purification challenges:

  • Altered Selectivity: Fluorinated compounds often exhibit unique retention behaviors that differ from their non-fluorinated analogs, complicating method development on traditional stationary phases.[5][6]

  • Strong Silanol Interactions: In normal-phase chromatography, strong interactions between the polar fluorinated analyte and residual silanols on silica gel can lead to poor peak shape and irreversible adsorption.[7]

  • Detection Difficulties: The small mass deficiency of fluorine can make it challenging to screen for and identify fluorinated compounds using mass spectrometry alone, necessitating specialized detection methods.[8][9]

This guide will compare the efficacy of three primary purification techniques—Flash Chromatography (Normal and Reverse-Phase), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—in addressing these challenges.

Flash Chromatography: The Workhorse for Routine Purification

Flash chromatography is a rapid and cost-effective method for purifying multi-gram quantities of material, making it a staple in synthetic chemistry labs. However, the unique properties of fluorinated compounds require careful consideration of the stationary and mobile phases.

Normal-Phase Flash Chromatography

Causality Behind Experimental Choices: Standard silica gel is the default choice for normal-phase chromatography. However, for highly polar fluorinated compounds, the acidic nature of residual silanols on the silica surface can lead to strong, sometimes irreversible, binding. This results in significant tailing and potential loss of the compound. To counteract this, a deactivated stationary phase or the addition of a mobile phase modifier is often necessary.

Protocol Validation: A self-validating protocol involves scouting for appropriate conditions using thin-layer chromatography (TLC). The observed retention factor (Rf) on TLC will directly inform the solvent system for the flash column. The use of a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, ensures that compounds of varying polarities are effectively separated.

Experimental Protocol: Normal-Phase Flash Purification of a Fluorinated Amine

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel or celite. Evaporate the solvent to obtain a dry powder. This dry loading technique prevents solvent effects that can degrade separation performance.

  • Column Packing: Select a pre-packed silica gel column or slurry-pack a column with the appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude sample by weight).

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Loading: Carefully load the dry-loaded sample onto the top of the column bed.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane/Ethyl Acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Reverse-Phase Flash Chromatography

Causality Behind Experimental Choices: For more polar fluorinated compounds, reverse-phase chromatography on a C18-functionalized silica gel is often more effective. The separation is driven by hydrophobic interactions. Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules, which can be exploited for enhanced separation.[10] Using a mobile phase containing a fluorinated modifier like trifluoroethanol (TFE) can enhance the retention and selectivity for fluorinated analytes on a standard C18 column.[5][11]

Protocol Validation: Method development for reverse-phase flash often starts with analytical HPLC to determine the optimal mobile phase composition (typically a mixture of water and acetonitrile or methanol). The gradient profile from the analytical run can then be scaled up for the preparative flash system.

High-Performance Liquid Chromatography (HPLC): For High-Resolution Separations

HPLC offers significantly higher resolution than flash chromatography and is the preferred method for purifying final compounds, resolving closely eluting isomers, and for analytical purposes.

The Power of Fluorinated Stationary Phases

Expertise in Action: While standard C8 and C18 columns are workhorses in reverse-phase HPLC, they may not provide sufficient selectivity for complex mixtures of fluorinated compounds.[5][6] Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl functionalities, offer alternative separation mechanisms.[6][10] PFP phases, for instance, can engage in π-π interactions, dipole-dipole interactions, and charge-transfer interactions, providing unique selectivity for aromatic and halogenated compounds.[5]

Trustworthy Protocols: The key to a robust HPLC method is systematic optimization. This involves screening different columns, mobile phase compositions (including pH and additives), and temperatures. The use of a fluorinated eluent, such as trifluoroethanol, with a standard C8 column can sometimes achieve the desired separation by modifying the stationary phase surface through solvent adsorption.[11][12]

Experimental Protocol: Reverse-Phase HPLC Purification of Fluorinated Isomers

  • Column Selection: Screen a standard C18 column and a PFP column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

  • Method Development:

    • Start with a generic gradient (e.g., 5% to 95% B over 15 minutes) on both columns.

    • Analyze the resolution and peak shape.

    • Optimize the gradient slope and run time to maximize the separation of the target isomers.

    • If co-elution persists, consider using a fluorinated mobile phase modifier like TFE.[5]

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly.

Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative

SFC is a powerful normal-phase chromatographic technique that uses supercritical CO2 as the primary mobile phase.[13][14] It has emerged as a leading "green" technology due to the significant reduction in organic solvent consumption.[7][14]

Why SFC Excels for Fluorinated Compounds:

  • Orthogonal Selectivity: SFC often provides different elution orders compared to reverse-phase HPLC, making it an excellent tool for separating compounds that are difficult to resolve by other means.[7]

  • High Throughput: The low viscosity of supercritical CO2 allows for faster separations and rapid column re-equilibration, making SFC ideal for high-throughput purification.[7][14]

  • Thermally Labile Compounds: SFC operates at lower temperatures, which is beneficial for purifying thermally sensitive molecules.[7]

  • Chiral Separations: SFC is a dominant technique for the separation of chiral compounds, a common requirement in pharmaceutical development.[7][13]

Self-Validating SFC Workflow: The process begins with analytical-scale screening of various chiral or achiral stationary phases and co-solvents (typically alcohols like methanol or ethanol). Once a promising separation is identified, the method is readily scaled to a preparative system by increasing the column diameter and flow rate.

Experimental Protocol: Preparative SFC Purification of a Chiral Fluorinated Compound

  • Analytical Screening:

    • Column: Appropriate chiral stationary phase (e.g., polysaccharide-based), 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol with 0.1% diethylamine for basic compounds).

    • Screen different modifiers and gradients to achieve baseline separation of the enantiomers.

  • Preparative Scale-Up:

    • Column: Same stationary phase, 250 mm x 21.2 mm, 5 µm particle size.

    • Mobile Phase: Optimized conditions from the analytical screen.

    • Flow Rate: Increase proportionally to the column cross-sectional area (e.g., 70 g/min ).

    • Back Pressure: Maintain at a level to ensure supercritical conditions (e.g., 120 bar).

    • Column Temperature: Typically around 35-40°C.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.

    • Fraction Collection: Use a UV-Vis and/or MS-triggered fraction collector.

Comparative Data Summary

Technique Primary Separation Principle Best Suited For Throughput Solvent Consumption Resolution
Normal-Phase Flash AdsorptionLarge-scale, non-polar to moderately polar compoundsHighHighLow
Reverse-Phase Flash PartitioningLarge-scale, polar compoundsHighHighLow-Medium
Reverse-Phase HPLC PartitioningHigh-purity final compounds, isomer separationLow-MediumMediumHigh
HPLC (Fluorinated Phase) Multiple (Partitioning, π-π, dipole)Halogenated and aromatic compounds, difficult separationsLow-MediumMediumVery High
SFC Adsorption/PartitioningChiral separations, high-throughput purification, thermally labile compoundsVery HighVery LowHigh

Visualizing the Decision Process

A logical approach to selecting the appropriate purification technique is crucial for efficiency.

graph TD { A[Start: Crude Fluorinated Compound] --> B{Purity & Scale Requirements?}; B --> C{High Purity / Small Scale}; B --> D{Moderate Purity / Large Scale}; C --> E{Chiral Separation?}; E --> F[SFC ]; E --> G{No}; G --> H{Difficult Isomers / Aromatic?}; H --> I[HPLC (PFP/Fluorinated Phase) ]; H --> J{No}; J --> K[Reverse-Phase HPLC (C18) ]; D --> L{Compound Polarity?}; L --> M{Polar}; L --> N{Non-Polar / Moderately Polar}; M --> O[Reverse-Phase Flash ]; N --> P[Normal-Phase Flash ];

}

Caption: Decision tree for selecting a purification technique.

Conclusion and Future Outlook

The purification of fluorinated compounds, while challenging, can be systematically addressed by understanding the underlying chemical principles and leveraging the appropriate chromatographic tools. For routine, large-scale purifications, flash chromatography remains a viable option with careful method development. For high-resolution requirements, particularly for challenging isomer separations, HPLC with specialized fluorinated stationary phases provides enhanced selectivity.[5][15] Supercritical Fluid Chromatography stands out as a superior technique for high-throughput and chiral separations, offering a greener and often faster alternative to traditional HPLC.[7][14]

As organofluorine chemistry continues to expand,[3] the development of novel stationary phases and a deeper understanding of the unique interactions of fluorinated molecules will be paramount. Techniques that offer orthogonal selectivity and improved detection, such as coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) for fluorine-specific detection, represent the next frontier in tackling the purification challenges of this important class of molecules.[8][9]

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the proper disposal of 5-Bromo-2,4-difluorobenzaldehyde (CAS No. 473416-91-0), a key intermediate in the synthesis of agrochemicals and fluorescent probes. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain strict regulatory compliance.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is not merely a simple organic aldehyde; its halogenated structure necessitates specific precautions.

Causality of Hazards: The presence of bromine and fluorine atoms on the aromatic ring, combined with the aldehyde functional group, contributes to its irritant properties. Halogenated organic compounds can also pose environmental risks if not disposed of correctly and may require specific incineration conditions to prevent the formation of hazardous byproducts like hydrobromic acid (HBr) and hydrofluoric acid (HF).[1]

Table 1: Hazard Profile of this compound
Hazard ClassificationGHS CategoryDescriptionSource(s)
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]
Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationaleSource(s)
Eye/Face Chemical safety goggles or face shield.Protects against splashes and vapors causing serious eye irritation.[2]
Hand Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[4]
Body Laboratory coat.Protects against incidental skin contact.[2]
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of vapors, which can cause respiratory tract irritation.[5][6]

Chemical Incompatibilities: To prevent dangerous reactions, never store or mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Bases: Can catalyze exothermic reactions.[2][6]

Step-by-Step Disposal Protocol

The cardinal rule for disposing of this chemical is: do not dispose of it down the drain or in regular solid waste .[2][7] It must be treated as hazardous waste and handled by a licensed disposal facility.

Core Principle: Waste Segregation

Proper segregation is the most critical step in the disposal workflow. Halogenated organic wastes must be collected separately from non-halogenated wastes.[8][9][10] This is because the disposal cost for halogenated waste is significantly higher due to the specialized incineration processes required to scrub acidic gases (HBr, HF) from the effluent.[1][10]

Protocol 2.1: Disposal of Unused Product and Contaminated Solutions
  • Container Selection: Choose a clean, dry, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a secure screw-top cap.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[10][11] The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • List of all other components (e.g., solvents)

    • Associated Hazards: "Irritant," "Combustible"

  • Waste Transfer: In a chemical fume hood, carefully transfer the waste chemical into the labeled container. Avoid splashing. Keep the waste container closed at all times except when adding waste.[7][10]

  • Storage: Store the waste container in a designated satellite accumulation area. This area should provide secondary containment (e.g., a larger bin) to contain any potential leaks.[7] Ensure it is segregated from incompatible materials.[9]

  • Disposal Request: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[7][10]

Protocol 2.2: Disposal of Contaminated Solid Waste

This includes items like gloves, weighing paper, and absorbent pads contaminated with this compound.

  • Container Selection: Use a designated solid hazardous waste container, typically a lined pail or a heavy-duty plastic bag within a rigid outer container.[4][12]

  • Labeling: The container must be clearly labeled "Hazardous Waste" with the name of the contaminating chemical.

  • Collection: Place all contaminated solid materials directly into this container. Do not mix with non-hazardous lab trash.

  • Disposal Request: When the container is full, seal it and request a pickup from your EHS office.

Protocol 2.3: Decontamination of Empty Containers

An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal.

  • Triple Rinsing: The standard procedure is to triple-rinse the container.[10]

    • Add a suitable solvent (e.g., acetone or methanol) to the container, filling it to about 10% of its volume.

    • Secure the cap and swirl to rinse all interior surfaces.

    • Pour the solvent rinsate into your halogenated liquid hazardous waste container .

    • Repeat this process two more times.

  • Container Disposal: After the third rinse, allow the container to air-dry completely in a fume hood. Deface or remove the original label.[10] The clean, dry container can now typically be disposed of as regular glass or plastic waste, but confirm this with your institutional EHS policy.

Emergency Procedures for Spills

Immediate and correct response to a spill is critical to prevent exposure and further contamination. The primary decision is whether the spill is minor and can be handled by lab personnel, or major, requiring an emergency response.

Disposal & Spill Response Decision Workflow

start Chemical Waste Generated or Spill Occurs decision_spill Is it a Spill? start->decision_spill node_waste Proceed to Disposal Protocol decision_spill->node_waste No decision_size Spill Size? decision_spill->decision_size Yes node_small_spill Small Spill (<100 mL, contained) decision_size->node_small_spill Small node_large_spill Large Spill (>100 mL or uncontained) decision_size->node_large_spill Large action_small Follow Small Spill Cleanup Protocol (Section 3.1) node_small_spill->action_small action_large Follow Large Spill Emergency Protocol (Section 3.2) node_large_spill->action_large

Caption: Decision workflow for handling this compound waste and spills.

Protocol for Small, Contained Spills
  • Alert & Secure: Alert personnel in the immediate area. Ensure ignition sources are removed.[4]

  • Don PPE: Wear the full PPE detailed in Table 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a sand-soda ash mixture.[13] Start from the outside of the spill and work your way in to prevent spreading.[14]

  • Collect: Once fully absorbed, carefully sweep the material into a designated container for hazardous solid waste. Use non-sparking tools if a flammable solvent is present.[15]

  • Decontaminate: Clean the spill surface with soap and water.[14] Collect the cleaning materials as contaminated solid waste.

  • Dispose: Seal and label the waste container and request a pickup from EHS.

Protocol for Large Spills or Spills Outside a Fume Hood
  • EVACUATE: Immediately evacuate the area. Alert all nearby personnel.[14]

  • NOTIFY: From a safe location, call your institution's emergency number and/or EHS. Provide the following information:

    • Your name and location.

    • The chemical name (this compound).

    • The estimated quantity spilled.

    • Any injuries or exposures.[12]

  • SECURE: Prevent re-entry into the spill area. If safe to do so, close the laboratory doors.

  • ASSIST: Meet the emergency responders and provide them with the Safety Data Sheet (SDS) and any other relevant information.

Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material emergency response.[12]

Conclusion

The responsible management of this compound is a non-negotiable aspect of laboratory safety. By adhering to the principles of Hazard Assessment, Proper Segregation, Secure Containment, and Clear Labeling , researchers can ensure a safe working environment and protect our ecosystem. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance on waste disposal.

References

Personal protective equipment for handling 5-Bromo-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory is built on a foundation of safety and precision. Handling reactive aromatic aldehydes like 5-Bromo-2,4-difluorobenzaldehyde is a routine part of innovative drug development, but "routine" should never mean complacent. This guide moves beyond basic safety data sheets to provide an in-depth, procedural framework for the safe and effective use of this valuable compound, ensuring the integrity of your research and, most importantly, your personal safety.

Hazard Identification: Understanding the Risks

This compound is a trifunctional aromatic compound, and its reactivity is the very source of its utility and its hazards. The primary risks associated with this chemical are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation and potential damage to the skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to irritation of the nose, throat, and lungs.

  • Sensitization: As with many aldehydes, there is a potential for skin sensitization with repeated exposure.

These hazards are dictated by the chemical's structure: the aldehyde group is reactive, and the halogenated aromatic ring can influence its toxicological profile. Adherence to rigorous safety protocols is not merely a matter of compliance but a scientific necessity to ensure reproducible and reliable experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks from chemical exposure.[1][2] For this compound, a comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber glovesAldehydes can penetrate many common glove materials. Butyl rubber provides excellent resistance to aldehydes.[3][4] While some sources indicate butyl rubber may not be ideal for halogenated hydrocarbons, its superior performance against aldehydes makes it the primary recommendation. Double-gloving with an outer nitrile glove can provide an additional protective layer.
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant)Protects against splashes and airborne particles.
Face Protection Face shieldTo be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant splash risk.
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes and spills.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridgesRequired when handling the powder outside of a fume hood or when vapors may be generated. A quantitative fit test is mandatory to ensure a proper seal.[5][6][7][8]

It is imperative to inspect all PPE for integrity before each use.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.[1]

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a properly functioning chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize risk and ensure procedural accuracy.

Preparation and Weighing
  • Designate a Workspace: All handling of this compound should occur within a designated area of a chemical fume hood.

  • Assemble Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound in a tared container. Avoid creating dust. If the compound is a fine powder, consider using a micro-spatula to minimize aerosolization.

Reaction Setup and Execution
  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Add the this compound to the reaction vessel carefully. If dissolving in a solvent, add the solvent slowly to avoid splashing.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible. Keep the fume hood sash at the lowest practical height.

Spill Management: A Plan for the Unexpected

Even with the best precautions, spills can happen. A well-rehearsed spill response plan is crucial.

Small Spills (less than 1 gram)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don Additional PPE: If not already wearing it, don your respirator.

  • Absorb: Cover the spill with a chemical absorbent suitable for organic compounds, such as vermiculite or sand.[9]

  • Collect: Once the spill is fully absorbed, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (more than 1 gram)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Do Not Attempt to Clean: Large spills of this compound require specialized handling by trained emergency responders.

Waste Disposal: A Cradle-to-Grave Responsibility

The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste.[10][11] Halogenated organic compounds are subject to specific disposal regulations.

Waste Segregation
  • All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a dedicated, properly labeled hazardous waste container.

  • This waste is classified as a halogenated organic waste and must not be mixed with non-halogenated waste streams.

Laboratory-Scale Waste Neutralization

For aqueous waste streams containing small amounts of this compound, a laboratory-scale neutralization of the aldehyde group can reduce its reactivity. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Dilution: Dilute the aqueous waste stream with water to a concentration of less than 1% of the aldehyde.

  • Neutralization: Slowly add a 10% aqueous solution of sodium bisulfite while stirring. The bisulfite will react with the aldehyde group.

  • pH Adjustment: Monitor the pH and adjust to between 6 and 8 with a dilute base (e.g., 1M sodium bicarbonate).

  • Disposal: The neutralized solution must still be disposed of as hazardous halogenated organic waste, but its reactivity hazard is significantly reduced.

Note: This procedure reduces the hazard of the aldehyde functionality but does not remove the halogenated aromatic component, which still requires disposal as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Reaction handle1->handle2 handle3 Monitor Reaction handle2->handle3 spill1 Assess Spill Size handle2->spill1 Potential Spill clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 spill_small Small Spill Procedure spill1->spill_small < 1g spill_large Large Spill: Evacuate & Call EHS spill1->spill_large > 1g

Caption: Workflow for the safe handling of this compound.

By integrating these detailed procedures into your laboratory's standard operating protocols, you can confidently and safely utilize this compound in your critical research and development efforts. Remember that a culture of safety is a culture of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.